Technical Documentation Center

1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide

Core Science & Biosynthesis

Foundational

Technical Whitepaper: (R)-1-Pivaloylpiperidine-3-carboxamide in Advanced API Synthesis

Executive Summary In the highly regulated landscape of pharmaceutical manufacturing, the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors—such as Trelagliptin, Alogliptin, and Linagliptin—relies heavily on the chir...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly regulated landscape of pharmaceutical manufacturing, the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors—such as Trelagliptin, Alogliptin, and Linagliptin—relies heavily on the chiral building block (R)-3-aminopiperidine. A critical bottleneck in synthesizing this building block is the selective protection of the piperidine nitrogen during harsh oxidative rearrangements.

(R)-1-Pivaloylpiperidine-3-carboxamide (CAS: 1515699-83-8) serves as this vital, sterically shielded intermediate[1]. However, due to the extreme stability of the pivaloyl group, incomplete downstream reactions frequently cause this compound to persist as a tracked carryover impurity in final Active Pharmaceutical Ingredients (APIs)[2]. This whitepaper dissects the physicochemical properties, mechanistic causality, and self-validating synthetic protocols associated with this critical molecule.

Physicochemical Profiling & Structural Significance

The structural defining feature of (R)-1-pivaloylpiperidine-3-carboxamide is the bulky tert-butyl group of the pivaloyl (trimethylacetyl) moiety attached to the piperidine nitrogen. This creates an intense steric shield that dictates the molecule's reactivity profile[1].

Table 1: Quantitative Data & Physicochemical Properties

AttributeSpecification / Data
Chemical Name (R)-1-pivaloylpiperidine-3-carboxamide
CAS Number 1515699-83-8[3]
Molecular Formula C₁₁H₂₀N₂O₂[3]
Molecular Weight 212.29 g/mol [3]
Stereochemistry (R)-configuration at C3
Storage Temperature 2°C ~ 8°C (Recommended for reference standards)[3]
Primary Industrial Role Synthetic intermediate for (R)-3-aminopiperidine[1]
Quality Control Role Tracked API Impurity Standard (e.g., Trelagliptin synthesis)[2]

Mechanistic Causality in DPP-4 Inhibitor Synthesis

The synthesis of (R)-3-aminopiperidine from (R)-nipecotamide ((R)-piperidine-3-carboxamide) requires a Hofmann rearrangement to convert the primary amide into a primary amine[1].

The Causality of Pivaloyl Protection: Why use pivaloyl chloride instead of standard protecting groups like Boc or Acetyl? The Hofmann rearrangement utilizes sodium hypochlorite (NaOCl) in a strongly alkaline environment[1].

  • Steric Shielding: The massive steric bulk of the pivaloyl group prevents unwanted N-chlorination of the piperidine secondary amine by the hypochlorite reagent.

  • Alkaline Stability: Unlike acetyl groups which may hydrolyze, the pivalamide bond is highly resistant to the pH > 12 conditions required for the rearrangement to proceed.

SynthesisPathway Nip (R)-Nipecotamide Int1 (R)-1-Pivaloylpiperidine- 3-carboxamide Nip->Int1 N-Acylation Piv Pivaloyl Chloride Piv->Int1 Int2 (R)-1-Pivaloyl-3- aminopiperidine Int1->Int2 Oxidation Hof Hofmann Rearrangement (NaOCl) Hof->Int2 Prod (R)-3-Aminopiperidine Int2->Prod Hydrolysis Dep Acidic Deprotection (HCl/Alcohol) Dep->Prod

Fig 1: Mechanistic pathway of (R)-3-aminopiperidine synthesis highlighting the pivaloyl intermediate.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I design protocols not just to execute a reaction, but to inherently validate their own success through physical chemistry principles. Below is the optimized, self-validating workflow for utilizing CAS 1515699-83-8[1].

Step 1: N-Acylation (Synthesis of CAS 1515699-83-8)

Objective: Protect the secondary amine of (R)-piperidine-3-carboxamide.

  • Preparation: Suspend the D-mandelic acid salt of (R)-piperidine-3-carboxamide in a mixed solvent system of ethanol and water.

  • pH Modulation: Adjust the pH strictly to 10–11 using sodium carbonate[4]. Causality: This specific pH deprotonates the piperidine nitrogen to maximize nucleophilicity while preventing the rapid base-catalyzed hydrolysis of the incoming pivaloyl chloride.

  • Addition: Dropwise add pivaloyl chloride at 0–30°C and stir for 5–12 hours[4].

  • Isolation: Extract with an organic solvent (e.g., methyl tert-butyl ether), dry over sodium sulfate, and concentrate to yield (R)-1-pivaloylpiperidine-3-carboxamide[1].

  • Self-Validation Checkpoint: The reaction's success is physically validated by phase separation. If the pH drops below 9 during addition, pivaloyl chloride hydrolyzes into pivalic acid, which remains water-soluble, drastically reducing the organic layer's yield. A high organic yield (>85%) confirms successful acylation.

Step 2: Hofmann Rearrangement

Objective: Convert the carboxamide to a primary amine.

  • Oxidation: React the isolated (R)-1-pivaloylpiperidine-3-carboxamide with 5–15% sodium hypochlorite (NaOCl) solution at 20–70°C for 6 hours[1].

  • Quenching: Cool to room temperature and quench excess oxidant.

  • Extraction: Extract the resulting (R)-1-pivaloyl-3-aminopiperidine using methyl tert-butyl ether[1].

  • Self-Validation Checkpoint: The transformation from a neutral amide to a basic primary amine allows for acid-base extraction tracking. If the product cannot be extracted into an acidic aqueous phase (for testing), the rearrangement to the amine failed.

Step 3: Acidic Deprotection

Objective: Cleave the highly stable pivaloyl group.

  • Hydrolysis: Suspend (R)-1-pivaloyl-3-aminopiperidine in a mixture of 25% aqueous HCl and an alcohol (e.g., n-propanol or butanol)[1].

  • Thermal Activation: Heat to 45–55°C for 12 to 28 hours[1]. Causality: Pivalamides are notoriously resistant to cleavage; high thermal energy and strong acid are mandatory to break the sterically hindered amide bond.

  • Crystallization: Cool the mixture slowly to 15–25°C and stir for 2–4 hours[1].

  • Self-Validation Checkpoint: The spontaneous precipitation of (R)-3-aminopiperidine hydrochloride upon cooling serves as an intrinsic purity filter. Failure to precipitate indicates incomplete deprotection. Successful crystallization guarantees >99% optical purity[1].

Impurity Fate Mapping & Quality Control

Because the pivaloyl group is deliberately chosen for its extreme stability, the deprotection step (Step 3) is thermodynamically challenging. If the reaction is truncated, unreacted starting materials carry over.

In the synthesis of Trelagliptin, regulatory agencies require rigorous tracking of these carryover compounds. (R)-1-pivaloylpiperidine-3-carboxamide is officially cataloged as a critical Trelagliptin Impurity (e.g., Axios Research CAT# AR-T02846)[2].

ImpurityFate Start (R)-1-Pivaloylpiperidine-3-carboxamide (Target Intermediate) Path1 Incomplete Hofmann Rearrangement Start->Path1 Path2 Successful Rearrangement Start->Path2 Imp1 Unreacted 1-Pivaloylpiperidine-3-carboxamide Path1->Imp1 Int2 (R)-1-Pivaloyl-3-aminopiperidine Path2->Int2 API_Stage API Synthesis & Quality Control (e.g., Trelagliptin) Imp1->API_Stage Carryover Impurity Path3 Incomplete Deprotection Int2->Path3 Imp2 Unreacted 1-Pivaloyl-3-aminopiperidine Path3->Imp2 Imp2->API_Stage Carryover Impurity

Fig 2: Fate mapping of pivaloyl-protected intermediates as carryover impurities in API synthesis.

By understanding the causality of its formation, analytical chemists can develop targeted HPLC-MS methods to quantify CAS 1515699-83-8 down to ppm levels, ensuring the final API meets stringent pharmacopeial safety standards.

References

  • Jiangsu Hansoh Pharmaceutical Group Co Ltd. "(R)-3-amino piperidine hydrochloride preparation method." Patent CN103435538B.
  • Axios Research. "Trelagliptin Related Products and Impurity Reference Standards." Axios Research Catalog. URL: [Link]

Sources

Exploratory

The Nipecotamide Scaffold: A Technical Guide to N-substituted Piperidine-3-carboxamides

Executive Summary The N-substituted piperidine-3-carboxamide (nipecotamide) scaffold represents a privileged structure in medicinal chemistry, distinct from its 2-carboxamide (pipecoloxylidide) cousins known primarily as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-substituted piperidine-3-carboxamide (nipecotamide) scaffold represents a privileged structure in medicinal chemistry, distinct from its 2-carboxamide (pipecoloxylidide) cousins known primarily as local anesthetics (e.g., bupivacaine). This 3-substituted framework serves as a versatile pharmacophore, bridging activity across neurodegenerative targets (AChE/BuChE), pain modulation (TRPV1), and antimicrobial defense.

This technical guide dissects the structural logic, synthetic pathways, and biological validation of this scaffold.[1] It moves beyond generic descriptions to provide actionable protocols for synthesis and bioassay, grounded in the latest structure-activity relationship (SAR) data.

Part 1: Structural Basis & Pharmacophore Analysis

The core utility of the piperidine-3-carboxamide lies in its ability to project functional groups into specific receptor pockets while maintaining a defined stereochemical orientation.

The "Lipophilic Anchor" (N-Substitution)

The nitrogen atom (N1) is the primary vector for modulating bioavailability and receptor affinity.

  • GABAergic Context: In nipecotic acid derivatives (the parent acid), N-lipophilic groups (e.g., diphenylbutenyl in Tiagabine) facilitate Blood-Brain Barrier (BBB) penetration, which the zwitterionic parent molecule lacks.

  • Cholinesterase Context: N-benzyl or N-phenalkyl substitutions create a "dual-binding" mode. The aromatic moiety interacts with the Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE), while the piperidine ring interacts with the catalytic site.

The Amide Linker (C3-Position)

Unlike the carboxylic acid, the carboxamide moiety acts as a neutral hydrogen bond donor/acceptor.

  • TRPV1 Antagonism: The amide bond is critical for TRPV1 antagonists, often linking the piperidine core to a polar "head group" (e.g., benzoxazinone or substituted pyridine).

  • Stereochemistry: The (R)- and (S)-enantiomers often display distinct biological profiles. For GABA uptake, the (S)-configuration is generally preferred; however, for AChE inhibition, racemic mixtures are often active, though enantiopure synthesis is preferred for lead optimization.

Part 2: Therapeutic Applications & Mechanism of Action

Neurodegeneration: Dual AChE/BuChE Inhibition

N-substituted piperidine-3-carboxamides have emerged as potent inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).[2]

  • Mechanism: Mixed-type inhibition.[3]

    • CAS Interaction: The piperidine ring (protonated at physiological pH) mimics acetylcholine, binding to the Catalytic Active Site via cation-

      
       interactions with Trp84.
      
    • PAS Interaction: Bulky N-substituents (e.g., 4-nitrobenzyl) extend to the Peripheral Anionic Site, blocking substrate entry and preventing amyloid-

      
       aggregation (which is accelerated by AChE).
      
  • Data Highlight: Derivatives bearing nitro-substituted benzyl groups have demonstrated IC

    
     values in the low micromolar to nanomolar range (
    
    
    
    ).
Pain Management: TRPV1 Antagonism

The Transient Receptor Potential Vanilloid-1 (TRPV1) channel is a key integrator of noxious stimuli.[4][5][6]

  • Activity: Piperidine-3-carboxamides act as antagonists, blocking capsaicin-induced

    
     influx.
    
  • SAR Insight: High potency is achieved when the N-substituent is a lipophilic "tail" (e.g., 4-tert-butylphenyl) and the amide nitrogen is linked to a heteroaromatic "head."

Antimicrobial Activity

Sulfonyl-piperidine-3-carboxamides (sulfonamides linked to the amide nitrogen) show efficacy against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. The mechanism likely involves disruption of folate synthesis or membrane permeability, distinct from the neuro-receptor targets.

Part 3: Data Visualization (SAR & Pathways)

SAR Decision Tree

The following diagram illustrates the critical decision points in optimizing the Nipecotamide scaffold.

SAR_Logic Core Piperidine-3-carboxamide (Core Scaffold) N_Sub N-Substitution (Lipophilicity/Affinity) Core->N_Sub C3_Amide C3-Amide Moiety (H-Bonding/Linker) Core->C3_Amide Chirality C3-Stereochemistry (Selectivity) Core->Chirality Benzyl Benzyl/Phenalkyl (AChE PAS Binding) N_Sub->Benzyl Lipophilic Bulky Aliphatic/Aryl (TRPV1/BBB Crossing) N_Sub->Lipophilic Hydrazide Hydrazide-Hydrazones (Antioxidant/AChE) C3_Amide->Hydrazide Heterocycle Heterocyclic Amides (TRPV1 Head Group) C3_Amide->Heterocycle Benzyl->Core Dual Binding

Caption: Structural optimization logic for N-substituted piperidine-3-carboxamides targeting AChE and TRPV1.

Part 4: Experimental Protocols

Chemical Synthesis: General Amide Coupling Route

This protocol describes the synthesis of N-substituted piperidine-3-carboxamides starting from commercially available nipecotic acid ethyl ester.

Reagents:

  • Ethyl nipecotate[7]

  • Alkyl/Benzyl halide (R-X)

  • Potassium Carbonate (

    
    )
    
  • Acetonitrile (ACN)

  • Primary Amine (

    
    )
    
  • Trimethylaluminum (

    
    ) - Caution: Pyrophoric
    

Step-by-Step Methodology:

  • N-Alkylation:

    • Dissolve ethyl nipecotate (1.0 equiv) in ACN.

    • Add

      
       (2.0 equiv) and the appropriate alkyl halide (1.1 equiv).
      
    • Reflux at 80°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).

    • Filter salts, concentrate filtrate, and purify via column chromatography to obtain N-substituted ethyl nipecotate.

  • Direct Amidation (Weinreb Aminolysis):

    • Note: This bypasses the hydrolysis step for efficiency.

    • In a dry flask under Argon, dissolve the primary amine (

      
      , 1.2 equiv) in dry Toluene or DCM.
      
    • Slowly add

      
       (2M in hexane, 1.2 equiv) at 0°C. Stir for 30 min to form the aluminum amide active species.
      
    • Add the N-substituted ethyl nipecotate (1.0 equiv) dissolved in Toluene.

    • Heat to reflux (or 40°C if DCM) for 3-12 hours.

    • Quench: Carefully add dilute HCl at 0°C. Extract with EtOAc.

    • Purification: Recrystallization or Flash Chromatography.

Bioassay: Ellman’s Method for AChE Inhibition

This is the gold-standard colorimetric assay to determine IC


 values for cholinesterase inhibition.

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (Type VI-S).

  • Acetylthiocholine iodide (ATCI) - Substrate.

  • 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB) - Chromogen.

  • Phosphate Buffer (0.1 M, pH 8.0).[8]

  • 96-well microplate reader (412 nm).

Protocol:

  • Preparation:

    • Dissolve test compounds in DMSO (Stock 10 mM). Dilute serially in buffer (final DMSO < 1%).

    • Prepare DTNB solution (10 mM) in buffer containing 15 mM sodium bicarbonate.

    • Prepare ATCI solution (15 mM) in water.

  • Assay Workflow:

    • Blank: 140

      
      L Buffer + 20 
      
      
      
      L Enzyme.
    • Control: 140

      
      L Buffer + 20 
      
      
      
      L Enzyme + 20
      
      
      L Solvent (DMSO).
    • Test: 140

      
      L Buffer + 20 
      
      
      
      L Enzyme + 20
      
      
      L Inhibitor (Test Compound).
  • Incubation:

    • Incubate plates at 25°C for 10 minutes (pre-incubation allowing inhibitor binding).

  • Reaction Initiation:

    • Add 10

      
      L DTNB and 10 
      
      
      
      L ATCI to all wells.
  • Measurement:

    • Measure absorbance at 412 nm immediately (t=0) and every 60 seconds for 10 minutes.

    • Calculate the rate of hydrolysis (slope of Abs vs. Time).

  • Calculation:

    • Determine IC

      
       using non-linear regression (GraphPad Prism or similar).
      

Part 5: Quantitative Data Summary

Table 1: Comparative Activity of Selected Nipecotamide Derivatives

Compound ClassN-SubstituentC3-Amide SubstituentTargetActivity MetricRef
AChE Inhibitor 4-NitrobenzylHydrazide-hydrazoneAChEIC

= 0.3 - 4.3

M
[1, 2]
AChE Inhibitor BenzylCoumarin-3-ylAChEIC

= 0.3 nM
[3]
TRPV1 Antagonist 4-t-ButylphenylBenzoxazinoneTRPV1IC

= 65 nM
[4]
Antimicrobial SulfonylPhenylS. aureusMIC = Moderate[5]

Part 6: Assay Workflow Diagram

Ellman_Assay Prep Sample Preparation (DMSO Stock -> Buffer) Mix Pre-Incubation (10 min) Enzyme + Inhibitor Prep->Mix Trigger Substrate Addition (ATCI + DTNB) Mix->Trigger Reaction Enzymatic Hydrolysis Thiocholine + DTNB -> TNB (Yellow) Trigger->Reaction Read Absorbance Read 412 nm (Kinetic Mode) Reaction->Read

Caption: Step-by-step workflow for the Ellman's Colorimetric Assay for AChE inhibition.

References

  • N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease. ResearchGate/PubMed. A series of piperidine-3-carbohydrazide-hydrazones were synthesized and screened for AChE/BuChE inhibition.[2] Compound 3g showed IC50 = 4.32 µM against AChE.[2][9]

  • Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. ACG Publications. Discusses N-benzyl substituted piperidine derivatives with nitro groups showing high selectivity for AChE.

  • Novel coumarin-3-carboxamides bearing N-benzylpiperidine moiety as potent acetylcholinesterase inhibitors. PubMed. Highlights Compound 10c with picomolar/nanomolar potency (IC50 = 0.3 nM).[3]

  • Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry / PubMed. Details the SAR of piperidine carboxamides as potent TRPV1 antagonists for pain treatment.

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. Asian Journal of Chemistry. Describes the synthesis from N-Boc-piperidine-3-carboxylic acid and testing against bacterial strains.

Sources

Foundational

The Pivaloyl Group: A Strategic Tool for Optimizing Piperidine-Based Drug Candidates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of FDA-approved drug...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of FDA-approved drugs due to its favorable physicochemical properties and synthetic tractability.[1][2] However, optimizing lead compounds containing this privileged structure often requires fine-tuning of metabolic stability, lipophilicity, and receptor-binding interactions. The pivaloyl group, a sterically demanding moiety derived from pivalic acid, has emerged as a powerful and versatile tool in this optimization process.[3] This technical guide provides an in-depth analysis of the strategic functions of the pivaloyl group in the design of piperidine-containing drugs. We will explore its role in enhancing metabolic stability through steric shielding, modulating ligand-receptor interactions to improve potency and selectivity, and its application in prodrug strategies to increase bioavailability. This guide is intended for drug development professionals seeking to leverage the unique properties of the pivaloyl group to overcome common challenges in medicinal chemistry.

The Foundational Scaffolds: Understanding the Key Players

Before delving into their combined function, it is essential to appreciate the individual characteristics of the piperidine ring and the pivaloyl group.

The Piperidine Moiety: A Privileged Structure

Piperidine, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous scaffolds in pharmaceuticals.[4][5] Its prevalence stems from its ability to exist in a stable, low-energy chair conformation, providing a three-dimensional framework for orienting substituents to interact with biological targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated at physiological pH, a hydrogen bond donor, facilitating critical interactions within receptor binding pockets.

cluster_piperidine Piperidine Scaffold cluster_pivaloyl Pivaloyl Group P P_N N P_C1 C P_N->P_C1 P_C2 C P_C1->P_C2 P_C3 C P_C2->P_C3 P_C4 C P_C3->P_C4 P_C5 C P_C4->P_C5 P_C5->P_N V V_C1 C V_O O V_C1->V_O V_tBu C(CH₃)₃ V_C1->V_tBu

Figure 1: Core structures of the piperidine scaffold and the pivaloyl group.
The Pivaloyl Group: More Than Just Bulk

The pivaloyl group, also known as the trimethylacetyl group, is characterized by a central carbonyl carbon attached to a tert-butyl group.[6] This tert-butyl moiety is the source of its most defining feature: significant steric hindrance.[3][7] This bulk is not merely a passive property; it is a functional characteristic that can be strategically exploited in drug design.

Pillar 1: Enhancing Metabolic Stability through Steric Shielding

A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes. The pivaloyl group serves as a highly effective "metabolic blocker" by physically obstructing enzymatic access to labile sites on or near the piperidine ring.[3][7]

Mechanism of Steric Shielding

Metabolic enzymes have specifically shaped active sites that recognize and bind to drug molecules. The bulky tert-butyl group of a strategically placed pivaloyl moiety can create a steric clash with the enzyme's binding pocket, preventing the ideal orientation required for metabolism (e.g., N-dealkylation or oxidation of the piperidine ring).[8] This shielding effect increases the metabolic half-life of the drug, leading to improved pharmacokinetic profiles.[9]

cluster_workflow Metabolic Shielding by Pivaloyl Group cluster_unprotected Unprotected Drug cluster_protected Pivaloyl-Protected Drug Enzyme {Enzyme Active Site (e.g., CYP450)} Drug1 Piperidine Drug N-R Labile Site Drug1->Enzyme Metabolism Occurs Drug2 Piperidine Drug N-Piv Pivaloyl Group Steric Shield Drug2->Enzyme Metabolism Blocked (Steric Hindrance)

Figure 2: The pivaloyl group acts as a steric shield, preventing enzymatic metabolism.

Pillar 2: Modulating Receptor-Ligand Interactions

The steric bulk of the pivaloyl group is a powerful tool for refining how a drug interacts with its intended biological target. Its introduction can be used to probe the topology of a binding site, enhance selectivity, and optimize binding affinity.[3]

Probing Binding Pocket Topography

By systematically adding a pivaloyl group to different positions of a piperidine lead compound, medicinal chemists can gain insights into the size and shape of the receptor's binding pocket. A significant loss of affinity upon its introduction suggests a sterically constrained region, whereas maintained or improved affinity indicates a larger, more accommodating pocket.[10][11]

Enhancing Receptor Selectivity

Often, a drug candidate shows affinity for both its intended target and for off-target receptors, leading to undesirable side effects. The pivaloyl group can be used to engineer selectivity. By designing the molecule so that the bulky group creates a steric clash with the binding sites of off-target receptors but fits comfortably within the primary target, selectivity can be dramatically improved.[3]

Table 1: Impact of Pivaloyl Group on Physicochemical and Pharmacological Properties

PropertyEffect of Pivaloyl Group AdditionRationaleRepresentative Citation(s)
Lipophilicity (LogP/LogD) IncreasesThe nonpolar tert-butyl group adds significant hydrocarbon character.[12][13]
Metabolic Stability Generally IncreasesSteric hindrance shields labile functional groups from enzymatic attack.[3][7][8]
Aqueous Solubility DecreasesThe increase in lipophilicity reduces solubility in aqueous media.[14][15]
Binding Affinity Context-DependentCan increase or decrease affinity based on fit within the receptor pocket.[3][10]
Receptor Selectivity Can be IncreasedIntroduces steric clashes with off-target receptors while fitting in the desired target.[3]

Pillar 3: The Pivaloyloxymethyl (POM) Prodrug Strategy

One of the most sophisticated applications of the pivaloyl group is in the formation of pivaloyloxymethyl (POM) prodrugs.[16] This strategy is particularly useful for drugs containing polar functional groups (like phosphates, carboxylic acids, or certain amines) that hinder cell membrane permeability and reduce oral bioavailability.[17][18]

Mechanism of Action of POM Prodrugs

The POM strategy involves masking a polar group with the lipophilic pivaloyloxymethyl moiety. This neutralizes charges and increases the overall lipophilicity of the molecule, allowing it to passively diffuse across cell membranes.[17][19] Once inside the cell, ubiquitous esterase enzymes recognize and cleave the pivaloyl ester bond. This initiates a cascade that releases the pivaloyl group, formaldehyde, and the active, polar drug.[18] This approach has been successfully used to improve the bioavailability of various drugs, including the antiviral adefovir dipivoxil.[19]

cluster_workflow POM Prodrug Activation Pathway Prodrug Lipophilic POM-Prodrug (e.g., R-O-CH₂-O-Piv) Membrane Cell Membrane Prodrug->Membrane Passive Diffusion Intermediate Unstable Intermediate Membrane->Intermediate Esterase Cleavage ActiveDrug Active Polar Drug (R-OH) Intermediate->ActiveDrug Spontaneous Decomposition Byproducts Byproducts (Pivalic Acid + Formaldehyde) Intermediate->Byproducts

Figure 3: General workflow for the intracellular activation of a POM prodrug.
Experimental Protocol: Synthesis of a POM-Protected Piperidine

This protocol outlines a general method for the N-acylation of a piperidine with pivaloyl chloride, a key step in many synthetic routes.

Objective: To introduce a pivaloyl group onto the nitrogen of a model piperidine substrate.

Materials:

  • Piperidine substrate (1.0 eq)

  • Pivaloyl chloride (1.2 eq)[20]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the piperidine substrate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (TEA or DIPEA, 1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add pivaloyl chloride (1.2 eq) dropwise to the stirred solution. Caution: Pivaloyl chloride is corrosive and reacts with moisture.[21] Handle in a fume hood.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure N-pivaloyl piperidine derivative.

Bioisosteric Replacements and Considerations

While powerful, the pivaloyl group is not a universal solution. Its significant lipophilicity can sometimes be a liability, and its bulk may be too large for certain binding pockets. In such cases, considering bioisosteric replacements is a critical step in lead optimization.[22][23]

Bioisosteres are functional groups or fragments with similar physical or chemical properties that produce broadly similar biological effects.[24] For the tert-butyl component of the pivaloyl group, potential bioisosteres include:

  • Spirocyclic groups: These can mimic the 3D space-filling nature of the tert-butyl group while offering improved metabolic stability and potentially different vector orientations for substituents.[9]

  • Cyclopropyl or Cyclobutyl groups: These smaller carbocycles reduce the steric bulk and lipophilicity compared to the tert-butyl group.[25]

  • Fluorinated alkyl groups: Strategic fluorination can modulate lipophilicity and electronic properties without drastically altering the size.[26]

The choice of a bioisostere is highly context-dependent and requires careful consideration of the specific structure-activity relationship (SAR) of the compound series.[27]

Conclusion

The pivaloyl group is a multifaceted tool in the design of piperidine-based drugs. Its utility extends far beyond its use as a simple protecting group in organic synthesis.[28][29] By strategically leveraging its pronounced steric hindrance, medicinal chemists can effectively shield drugs from metabolic degradation, fine-tune receptor binding to enhance selectivity, and design innovative prodrugs with superior pharmacokinetic properties. Understanding the fundamental principles behind these applications allows researchers and drug development professionals to rationally design more effective and resilient piperidine drug candidates, ultimately accelerating the path from lead compound to clinical success.

References

  • PMC. Synthesis of 5′-Methylene-Phosphonate Furanonucleoside Prodrugs: Application to D-2′-Deoxy-2′-α-fluoro-2′-β-C-methyl Nucleosides. Available from: [Link]

  • PubMed. Efficient synthesis of phosphorylated prodrugs with bis(POM). Available from: [Link]

  • ACS Publications. Efficient Synthesis of Phosphorylated Prodrugs with Bis(POM). Available from: [Link]

  • Wikipedia. Protecting group. Available from: [Link]

  • PMC. Phosphinophosphonates and their tris-pivaloyloxymethyl prodrugs reveal a negatively cooperative butyrophilin activation mechanism. Available from: [Link]

  • Wikidoc. Protecting group. Available from: [Link]

  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. Available from: [Link]

  • ACS Publications. Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates. Available from: [Link]

  • Chem-Station Int. Ed. Acyl Protective Groups. Available from: [Link]

  • Wikipedia. Pivalic acid. Available from: [Link]

  • MDPI. Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Available from: [Link]

  • ResearchGate. Deprotection of the pivaloyl group with LiAlH4. Available from: [Link]

  • SlidePlayer. Optimizing Drug Properties Lead-to-Drug Design. Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • PMC. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Available from: [Link]

  • MDPI. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Available from: [Link]

  • Journal of Analytical & Bioanalytical Techniques. The Role of Alkyl Groups in Organic Chemistry and Drug Design. Available from: [Link]

  • Chemspace. Bioisosteric Replacements. Available from: [Link]

  • ScienceDirect. Chapter 14. The Role of Functional Groups in Drug–Receptor Interactions. Available from: [Link]

  • MDPI. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[3][17][30]triazino[2,3-c]quinazolines. Available from: [Link]

  • NEDMDG. Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Available from: [Link]

  • PubMed. Pivaloyl Esters of N,N-dialkylated Dopamine Congeners. Central Dopamine-Receptor Stimulating Activity. Available from: [Link]

  • ResearchGate. Frequency and Importance of Six Functional Groups that Play A Role in Drug Discovery. Available from: [Link]

  • ResearchGate. A few examples of piperidine-based drugs and natural products. Available from: [Link]

  • Organic Chemistry Portal. Pivalic Acid Esters, Pivalates. Available from: [Link]

  • IJNRD.org. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available from: [Link]

  • Arabian Journal of Chemistry. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Available from: [Link]

  • MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Available from: [Link]

  • PMC. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. Available from: [Link]

  • PMC. Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors. Available from: [Link]

  • Wikipedia. Lipophilic efficiency. Available from: [Link]

  • PMC. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Available from: [Link]

  • Bentham Science. Squaryl molecular metaphors - application to rational drug design and imaging agents. Available from: [Link]

  • ResearchGate. The experimental lipophilicity (logPTLC) for compounds 1-24. Available from: [Link]

  • International Journal of Drug Design and Discovery. Prediction of Drug Lipophilicity Using Back Propagation Artificial Neural Network Modeling. Available from: [Link]

  • PMC. Design, synthesis and biological evaluation of a series of CNS penetrant HDAC inhibitors structurally derived from amyloid-β probes. Available from: [Link]

  • PubMed. Functional Chemical Groups that May Likely Become a Source for the Synthesis of Novel Central Nervous System (CNS) Acting Drugs. Available from: [Link]

Sources

Exploratory

Foreword: The Piperidine Scaffold - A Cornerstone of Modern Medicinal Chemistry

An In-Depth Technical Guide to the Research Applications of Piperidine-3-Carboxamide Derivatives The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Research Applications of Piperidine-3-Carboxamide Derivatives

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in drug discovery.[1][2] Its prevalence in natural products, pharmaceuticals, and agrochemicals stems from its unique conformational flexibility and its ability to serve as a versatile synthetic building block.[3][4] When functionalized at the 3-position with a carboxamide group, the resulting piperidine-3-carboxamide core offers a three-dimensional framework with hydrogen bonding capabilities and multiple points for diversification. This guide provides an in-depth exploration of the burgeoning research applications for these derivatives, moving beyond a simple catalog of activities to provide insights into the causality behind their design, synthesis, and biological evaluation.

Synthetic Strategies: Building the Core Scaffold

The accessibility of the piperidine-3-carboxamide core is fundamental to its widespread investigation. The most common and robust strategy involves the amide coupling of a protected piperidine-3-carboxylic acid with a desired amine.[5] This approach allows for vast diversification at the amide nitrogen.

General Synthetic Workflow

The synthesis typically begins with a commercially available, N-protected piperidine-3-carboxylic acid, most commonly the tert-butoxycarbonyl (Boc) protected version. The Boc group provides stability during the coupling reaction and can be readily removed under acidic conditions if further modification at the piperidine nitrogen is required.[5][6]

G A N-Boc-piperidine- 3-carboxylic acid B Amide Coupling (e.g., EDCI, HOBt) A->B D N-Boc-piperidine- 3-carboxamide Derivative B->D Forms amide bond C Primary/Secondary Amine (R-NH2) C->B E Acidic Deprotection (e.g., TFA, HCl) D->E F Piperidine-3-carboxamide (Free Amine) E->F G N-Alkylation/Arylation/ Sulfonylation F->G H Final N-Substituted Piperidine-3-carboxamide G->H Diversification at N1

Caption: General synthetic workflow for piperidine-3-carboxamide derivatives.

Experimental Protocol 1: General Amide Coupling for N-Arylpiperidine-3-carboxamides

This protocol describes a standard procedure for synthesizing piperidine-3-carboxamide derivatives, a foundational step for many of the applications discussed herein.[6][7]

  • Reagent Preparation: To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.2 eq) and an additive such as 1-Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Activation: Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to neutralize the hydrochloride salt formed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the N-Boc-piperidine-3-carboxamide derivative.

  • Deprotection (Optional): If the free piperidine nitrogen is desired for further functionalization, dissolve the purified product in DCM and treat with an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature for 1-2 hours, then concentrate under reduced pressure to yield the deprotected salt.

Application in Oncology: Inducing Senescence in Melanoma

A novel and promising application of piperidine-3-carboxamide derivatives is in cancer therapy, specifically by inducing cellular senescence.[8] Senescence is a state of irreversible cell cycle arrest that can act as a potent tumor suppression mechanism.[8]

Mechanism of Action: Pro-Senescent Therapy

Researchers identified an N-arylpiperidine-3-carboxamide scaffold that induces a senescence-like phenotype in human melanoma cells (A375) without causing significant toxicity to normal cells.[8][9] This approach contrasts with traditional cytotoxic chemotherapy by converting malignant cells into a non-proliferative state, which can then be cleared by the immune system. The lead compound, Compound 54 , emerged from a rigorous structure-activity relationship (SAR) study.[8]

Structure-Activity Relationship (SAR) and Lead Optimization

An initial hit from a high-throughput screen was systematically modified to enhance potency. Key findings from the SAR study include:

  • Stereochemistry: The S-configuration at the C3 position of the piperidine ring was found to be significantly more active than the R-configuration or the racemic mixture.[8]

  • Aromatic Rings: Replacement of a benzene ring with a pyridine ring in one of the aryl substituents dramatically improved biological activity.[8]

  • Substituents: The presence and nature of substituents on the aryl rings were critical for potency. The most potent compound, 54 , incorporates a pyridine ring and a pyrrole substituent.[8]

CompoundKey Structural FeaturesSenescence EC₅₀ (µM)Antiproliferative IC₅₀ (µM)
1 (Hit) Racemic, Benzene B-ring1.240.88
19 R-isomer of Hit 1>5>5
20 S-isomer of Hit 10.270.22
54 (Lead) S-isomer, Pyridine B-ring, Pyrrole R30.040.03
Data synthesized from Oh et al., 2021.[8]
Experimental Protocol 2: Senescence-Associated β-Galactosidase Staining

This assay is a hallmark for identifying senescent cells, which express a specific β-galactosidase enzyme active at pH 6.0.

  • Cell Culture: Plate A375 melanoma cells in a 6-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with the piperidine-3-carboxamide derivative (e.g., Compound 54 at its EC₅₀ concentration) and a vehicle control (e.g., DMSO) for 72-96 hours.

  • Fixation: Wash the cells with Phosphate-Buffered Saline (PBS) and fix them with a 1% formaldehyde/0.2% glutaraldehyde solution in PBS for 15 minutes at room temperature.

  • Staining: Wash the cells again with PBS and incubate them overnight at 37°C (without a CO₂ supply) in the staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂).

  • Visualization: Wash with PBS and observe the cells under a light microscope. Senescent cells will stain a distinct blue color due to the enzymatic activity.

Application in Skeletal Diseases: Cathepsin K Inhibition for Osteoporosis

Osteoporosis is characterized by excessive bone resorption by osteoclasts. Cathepsin K (Cat K), a cysteine protease highly expressed in osteoclasts, is a primary enzyme responsible for the degradation of bone matrix proteins.[10] Piperidine-3-carboxamide derivatives have been developed as potent and selective inhibitors of Cat K.[7][11]

Mechanism of Action: Targeting Bone Resorption

By binding to the active site of Cat K, these inhibitors prevent the breakdown of collagen and other bone matrix components, thus reducing bone resorption.[7][10] Molecular docking studies have revealed that these compounds form key hydrogen bonds and hydrophobic interactions with active-site residues.[11] A leading compound from one study, H-9 , demonstrated potent enzymatic inhibition and anti-bone resorption effects comparable to MIV-711, an inhibitor that has undergone clinical trials.[10][11]

G cluster_0 Osteoclast Osteoclast Osteoclast Cathepsin K Secretion Cathepsin K Secretion Osteoclast->Cathepsin K Secretion CatK Cathepsin K Cathepsin K Secretion->CatK Secreted into resorption lacuna Bone Bone Matrix (Collagen) CatK->Bone Degrades Degraded Degraded Bone Matrix Fragments Bone->Degraded Inhibitor Piperidine-3-carboxamide Derivative (e.g., H-9) Inhibitor->CatK Inhibits

Caption: Inhibition of Cathepsin K-mediated bone resorption by derivatives.

Key Derivatives and In Vitro Efficacy

A series of (R)-N-benzyl-1-(phenylsulfonyl)piperidine-3-carboxamides were synthesized and evaluated. Compound H-9 emerged as a highly potent inhibitor.[11]

CompoundKey Structural FeaturesCathepsin K IC₅₀ (µM)Anti-Bone Resorption (CTX-I, nM)
H-9 (R)-N-(2-chlorobenzyl)-1-((4-methoxyphenyl)sulfonyl)0.0820.46 ± 3.67
H-11 (R)-N-(3-bromobenzyl)-1-((4-methoxyphenyl)sulfonyl)0.2329.53 ± 2.81
MIV-711 (Positive Control)0.1121.73 ± 3.18
Data from Chen et al., 2024.[11]

The anti-bone resorption activity was quantified by measuring the concentration of C-terminal telopeptide of type I collagen (CTX-I), a biomarker for bone turnover, in the cell culture medium.[11]

Application in Infectious Diseases

The structural versatility of the piperidine-3-carboxamide scaffold has led to its exploration as a treatment for a range of infectious diseases caused by viruses, bacteria, and fungi.

Antiviral Activity
  • Hepatitis B Virus (HBV): N-sulfonylpiperidine-3-carboxamides have been identified as HBV capsid assembly modulators (CAMs).[12] These compounds target the HBV core protein, inducing the formation of aberrant, non-infectious viral capsids, thereby disrupting viral replication. Compound C-49 was shown to potently suppress HBV replication in multiple cell lines and demonstrated a significant reduction of serum HBV DNA in an HBV-transgenic mouse model.[12]

  • Influenza Virus: Piperidine-based derivatives have been found to inhibit influenza virus infection at low micromolar concentrations.[13] Time-of-addition experiments suggest that these compounds interfere with an early to middle stage of the viral replication cycle.[13]

  • Coronaviruses: Piperidine-4-carboxamides (a closely related isomer) have shown inhibitory activity against several human coronaviruses, including SARS-CoV-2 variants, highlighting the potential for developing broad-spectrum antiviral agents from this chemical family.[14]

Antimicrobial Activity

Derivatives of piperidine-3-carboxylic acid, particularly sulfonyl amides, have been synthesized and screened for antimicrobial activity.[1][2] These compounds have shown moderate to good activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal species.[1][2][3]

Compound ClassOrganismActivity Metric (MIC)Reference
Sulfonyl derivativesGram-positive & Gram-negative bacteriaModerate to good[1]
Sulfonyl derivativesFungiModerate to good[1]
General derivativesS. aureus, E. coliActive[3]

The mechanism for this broad activity is not fully elucidated but is a subject of ongoing research, likely involving the inhibition of essential microbial enzymes.

Conclusion and Future Outlook

The piperidine-3-carboxamide scaffold is a remarkably fruitful starting point for the development of novel therapeutics. The research highlighted in this guide demonstrates its successful application in diverse and challenging fields, from oncology to infectious diseases and metabolic disorders. The key to this success lies in the scaffold's synthetic tractability, which allows for precise, three-dimensional exploration of chemical space to optimize interactions with specific biological targets. Future research will likely focus on elucidating the precise molecular targets for many of these compounds, further refining their selectivity, and advancing the most promising leads through preclinical and clinical development.

References

  • Oh, S., Kwon, D. Y., Choi, I., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 563–571. [Link][8][9][15]

  • Chen, H., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(17), 3881. [Link][10][11]

  • Jagtap, S. V., et al. (2024). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 36(5), 1315-1320. [Link][1][2]

  • Al-Obaid, A. M., et al. (1990). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 33(1), 97-102. [Link][16]

  • Li, J., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(8), 105995. [Link][17]

  • Chen, H., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. MDPI. [Link][10]

  • Jagtap, S. V., et al. (2024). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives... Asian Journal of Chemistry. [Link][2]

  • Oh, S., Kwon, D. Y., Choi, I., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PubMed. [Link][9]

  • Chen, H., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. [Link][7]

  • Oh, S., Kwon, D. Y., Choi, I., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Publications. [Link][15]

  • Kumar, B. R., et al. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(5), 6301-6305. [Link][3]

  • Khan, K. M., et al. (2018). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 31(5), 2039-2045. [Link][18]

  • Zhang, T., et al. (2023). Synthesis and evaluation of N-sulfonylpiperidine-3-carboxamide derivatives as capsid assembly modulators inhibiting HBV in vitro and in HBV-transgenic mice. European Journal of Medicinal Chemistry, 250, 115141. [Link][12]

  • GlaxoSmithKline. (2005). PIPERIDINE/CYCLOHEXANE CARBOXAMIDE DERIVATIVES FOR USE AS VANILLOID RECEPTOR MODULATORS. WIPO Patentscope. [Link][19]

  • Singh, C., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Malaria World. [Link][20]

  • Guoxin, W., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Journal of Medicinal Chemistry, 57(10), 4124-4134. [Link][13]

  • Afolayan, A. J., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(31), 776-784. [Link][21]

  • Turaev, A. S., et al. (2022). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceuticals, 15(10), 1256. [Link][22]

  • Bakunov, S. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1406. [Link][4]

  • Guo, X., et al. (2022). Inhibition of Human Coronaviruses by Piperidine-4-Carboxamides. Gavin Publishers. [Link][14]

Sources

Foundational

Physicochemical Profiling and Solubility Determination of 1-Pivaloylpiperidine-3-Carboxamide: A Technical Guide

Executive Summary In modern pharmaceutical process chemistry, the solubility profiling of synthetic intermediates is just as critical as that of the active pharmaceutical ingredient (API). 1-Pivaloylpiperidine-3-carboxam...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical process chemistry, the solubility profiling of synthetic intermediates is just as critical as that of the active pharmaceutical ingredient (API). 1-Pivaloylpiperidine-3-carboxamide (CAS 1515699-83-8 for the (R)-enantiomer) is a highly specific chemical entity, frequently encountered as a chiral intermediate or related impurity in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, such as1[1].

Standard safety data sheets currently report "no data available" for its empirical aqueous solubility[2]. Therefore, this whitepaper provides an in-depth, self-validating framework for predicting, measuring, and optimizing the solubility of 1-pivaloylpiperidine-3-carboxamide, serving as a blueprint for researchers handling highly lipophilic piperidine-carboxamide derivatives.

Structural Causality and Physicochemical Profiling

To understand the solubility of 1-pivaloylpiperidine-3-carboxamide, we must analyze the causality behind its structural domains.

The parent scaffold, piperidine-3-carboxamide, exhibits characteristics in aqueous media due to the presence of a basic secondary amine (which protonates at physiological pH) and a hydrogen-bonding carboxamide group. However, the introduction of the pivaloyl (tert-butylcarbonyl) group fundamentally alters this behavior:

  • Neutralization of Basicity: The pivaloyl group acylates the piperidine nitrogen, converting the basic amine into a neutral tertiary amide. Because the primary carboxamide at the 3-position is also non-basic, the entire molecule becomes neutral across the physiological pH range (pH 1.0 to 10.0). Causality: The solubility of this compound is strictly pH-independent.

  • Hydrophobic Cavity Formation: The steric bulk of the tert-butyl moiety significantly increases the molecule's partition coefficient (LogP). This hydrophobic bulk disrupts water's hydrogen-bond network, drastically reducing aqueous solubility while enhancing solubility in organic solvents[3].

G Core 1-pivaloylpiperidine- 3-carboxamide Pivaloyl Pivaloyl Group (tert-butyl) Core->Pivaloyl Carboxamide Carboxamide Group (C=O, NH2) Core->Carboxamide Piperidine Piperidine Ring Core->Piperidine Hydrophobic Hydrophobic Cavity Formation (Decreases Aqueous Sol.) Pivaloyl->Hydrophobic Steric bulk Lipophilic High Organic Solvent Solubility Pivaloyl->Lipophilic High LogP H_Bond Hydrogen Bonding (Increases Aqueous Sol.) Carboxamide->H_Bond Donor/Acceptor Piperidine->Hydrophobic Conformation

Fig 2. Structural domains of 1-pivaloylpiperidine-3-carboxamide influencing solvation.

Quantitative Solubility Data Summary

Based on structural extrapolation and standard behavior of pivaloyl-protected piperidines, the following table summarizes the expected quantitative solubility profile.

ParameterValue / Description
Chemical Name 1-pivaloylpiperidine-3-carboxamide
CAS Number 4 (for (R)-enantiomer)[4]
Molecular Weight 212.29 g/mol
Ionization (pKa) Neutral (Amide nitrogens are non-basic)
Aqueous Sol. (pH 1.2) < 0.1 mg/mL (Poorly Soluble, pH-independent)
Aqueous Sol. (pH 7.4) < 0.1 mg/mL (Poorly Soluble, pH-independent)
Solubility in Methanol > 50 mg/mL (Freely Soluble)
Solubility in DMSO > 100 mg/mL (Freely Soluble)

Experimental Methodologies: Self-Validating Protocols

To establish trustworthy empirical data for 1-pivaloylpiperidine-3-carboxamide, researchers must employ self-validating experimental systems. Below are the definitive, step-by-step methodologies for determining both kinetic and thermodynamic solubility.

Protocol A: High-Throughput Kinetic Solubility (Nephelometry)

Purpose: To rapidly determine the precipitation point of the compound when transitioning from a process solvent (DMSO) to an aqueous environment. Causality: Because 1-pivaloylpiperidine-3-carboxamide is highly lipophilic, it is often dosed or reacted from organic stock solutions. Nephelometry detects the exact concentration at which the compound crashes out of solution, forming colloidal aggregates that scatter light.

Step-by-Step Workflow:

  • Stock Preparation: Dissolve 1-pivaloylpiperidine-3-carboxamide in 100% DMSO to a concentration of 10 mM. Validation step: Visually inspect and sonicate to ensure complete dissolution.

  • Serial Dilution: In a 96-well UV-transparent plate, perform a serial dilution of the DMSO stock into the target aqueous buffer (e.g., Phosphate Buffer pH 7.4), keeping the final DMSO concentration constant at 1% (v/v).

  • Incubation: Seal and incubate the plate at 25°C for 2 hours with gentle orbital shaking.

  • Turbidimetric Analysis: Read the plate using a nephelometer or a standard microplate reader at an absorbance of 620 nm.

  • Self-Validation: Run a blank (1% DMSO in buffer) and a known reference standard (e.g., Nicardipine). The kinetic solubility limit is defined as the concentration where the absorbance/scattering signal exceeds the blank + 3 standard deviations.

Protocol B: Thermodynamic Shake-Flask Solubility (HPLC-UV)

Purpose: To determine the true equilibrium solubility of the solid crystalline lattice in a given solvent. Causality: Kinetic solubility overestimates solubility due to supersaturation. The shake-flask method is the gold standard because it measures the thermodynamic equilibrium between the solid phase and the solvated phase.

Step-by-Step Workflow:

  • Preparation: Add an excess amount of solid 1-pivaloylpiperidine-3-carboxamide (e.g., 5 mg) into a glass vial containing 1 mL of the target solvent (e.g., Water, Methanol, or Buffer).

  • Equilibration: Cap the vial and place it in a thermostatic shaker at 25°C (or target process temperature) at 300 RPM.

  • Self-Validating Timepoints: Sample the suspension at 24 hours and 48 hours. Logic: If the quantified concentration at 48 hours differs by >5% from the 24-hour mark, equilibrium has not been reached, and agitation must continue.

  • Phase Separation: Centrifuge the samples at 10,000 RPM for 10 minutes to pellet the undissolved solid. Carefully extract the supernatant without disturbing the pellet.

  • Quantification: Dilute the supernatant with the mobile phase and inject it into an HPLC-UV system (Detection at ~210 nm due to the lack of strong chromophores beyond the amide bonds).

  • Solid-State Verification (Critical): Recover the undissolved pellet, dry it gently, and analyze it via X-Ray Powder Diffraction (XRPD). Logic: The pivaloyl group can sometimes induce solvent-mediated polymorphic transformations or hydrate formation. XRPD ensures the solubility value reported corresponds to the correct crystalline form.

G A Solid Compound (1-pivaloylpiperidine-3-carboxamide) B Add to Buffer/Solvent (pH 1.2, 4.5, 7.4) A->B C Incubate & Agitate (24-48 hrs @ 25°C / 37°C) B->C D Phase Separation (Centrifugation / Filtration) C->D E Supernatant Extraction D->E G Solid State Analysis (XRPD/DSC) D->G Check for polymorph changes F HPLC-UV Quantification E->F Determine thermodynamic solubility

Fig 1. Thermodynamic shake-flask solubility workflow with self-validating QC steps.

References

  • Axios Research. Trelagliptin Reference Standards and Impurities.
  • Cato-Chem. Safety Data Sheet: (R)-1-pivaloylpiperidine-3-carboxamide.
  • Ambeed. 168749-30-2 | (R)
  • MDPI. Janus Compounds: Impact of Pivaloyl Protection on Solubility.
  • Cato-Chem.

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Synthesis of 1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide via HATU-Mediated Amide Coupling

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive, technically detailed guide for the synthesis of 1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide, a key...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, technically detailed guide for the synthesis of 1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide, a key intermediate in medicinal chemistry. The protocol centers on the highly efficient and widely adopted amide bond formation between 1-(2,2-dimethylpropanoyl)piperidine-3-carboxylic acid and a suitable amine source, facilitated by the uronium salt-based coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). We will delve into the mechanistic rationale for reagent selection, provide a step-by-step experimental procedure, and outline methods for purification and characterization, ensuring a reproducible and high-yielding synthesis.

Introduction: The Imperative of Efficient Amide Bond Formation

Amide bonds are the cornerstone of a vast array of biologically active molecules, from peptides to small-molecule pharmaceuticals.[1] The piperidine scaffold, in particular, is a privileged structure in drug discovery, and its derivatives are explored for a wide range of therapeutic applications.[2][3] The target molecule, 1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide, combines this valuable piperidine core with a pivaloyl (2,2-dimethylpropanoyl) group, which can enhance metabolic stability, and a primary carboxamide, a common functional group for establishing crucial hydrogen bond interactions with biological targets.

Direct condensation of a carboxylic acid and an amine to form an amide is kinetically slow and requires harsh conditions.[4] Therefore, activation of the carboxylic acid is necessary. While numerous coupling reagents exist, HATU has emerged as a superior choice for many applications, including those involving sterically hindered substrates.[4][5] Its advantages include high reactivity, rapid reaction times, and a low propensity for racemization at adjacent chiral centers.[4][5]

This guide provides a robust protocol that leverages the efficiency of HATU-mediated coupling to synthesize the target compound from its corresponding carboxylic acid precursor.

Mechanistic Rationale: Why HATU?

The efficacy of HATU lies in its ability to generate a highly reactive OAt-active ester intermediate.[4][6] The reaction mechanism, which underpins the choices made in the following protocol, proceeds as follows:

  • Deprotonation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid starting material to form a carboxylate anion.[6]

  • Activation: The carboxylate anion attacks the electron-deficient carbon of HATU, leading to the formation of a highly reactive OAt-active ester and releasing tetramethylurea as a byproduct.[4][6][7]

  • Nucleophilic Attack: The amine nucleophile (in this case, ammonia or an ammonia equivalent) attacks the carbonyl carbon of the active ester. This step forms the desired amide bond and regenerates HOAt (1-Hydroxy-7-azabenzotriazole).[4][6]

The presence of the nitrogen atom in the azabenzotriazole ring of HOAt provides a neighboring group effect that accelerates the coupling reaction, making HATU more reactive than HBTU or TBTU.[5]

Experimental Protocol

This section details the complete workflow for the synthesis, purification, and characterization of 1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
1-(2,2-Dimethylpropanoyl)piperidine-3-carboxylic acid227.291.00 g4.401.0
HATU380.232.01 g5.281.2
N,N-Diisopropylethylamine (DIPEA)129.241.53 mL8.802.0
Ammonia (7N solution in Methanol)17.031.26 mL8.802.0
Anhydrous Dichloromethane (DCM)-44 mL--
Deionized Water-As needed--
1M Hydrochloric Acid (HCl)-As needed--
Saturated Sodium Bicarbonate (NaHCO₃)-As needed--
Brine (Saturated NaCl)-As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed--
Silica Gel (for chromatography)-As needed--
Ethyl Acetate (for chromatography)-As needed--
Hexanes (for chromatography)-As needed--
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(2,2-dimethylpropanoyl)piperidine-3-carboxylic acid (1.00 g, 4.40 mmol).

  • Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM, 44 mL).

  • Reagent Addition: Add HATU (2.01 g, 5.28 mmol, 1.2 equiv.) to the solution. Stir the mixture at room temperature for 5 minutes.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.53 mL, 8.80 mmol, 2.0 equiv.) dropwise to the reaction mixture. Stir for an additional 15-30 minutes at room temperature to allow for pre-activation (formation of the active ester).[8]

  • Amine Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the 7N solution of ammonia in methanol (1.26 mL, 8.80 mmol, 2.0 equiv.).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is fully consumed.[4] A typical mobile phase for TLC would be 50:50 Hexanes:Ethyl Acetate.

Work-up and Isolation
  • Quenching: Once the reaction is complete, quench by adding 20 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and finally with brine (1 x 20 mL). This washing sequence removes excess base, unreacted starting material, and water-soluble byproducts.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification by Column Chromatography

The crude product should be purified by flash column chromatography on silica gel to remove byproducts such as tetramethylurea and any remaining starting materials.[9][10]

  • Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent system (e.g., 90:10 Hexanes:Ethyl Acetate).[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and load it onto the column.

  • Elution: Elute the column with a gradient of Hexanes and Ethyl Acetate. A typical gradient might start at 90:10 and gradually increase to 50:50 Hexanes:Ethyl Acetate. The polarity of the eluent is increased to first elute non-polar impurities, followed by the desired product.[10]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide as a solid.

Visualization of Workflow and Mechanism

To clarify the experimental process and the underlying chemistry, the following diagrams are provided.

Synthesis Workflow

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation cluster_purification Purification Start 1. Dissolve Carboxylic Acid in Anhydrous DCM Add_HATU 2. Add HATU Start->Add_HATU Add_DIPEA 3. Add DIPEA (Pre-activation) Add_HATU->Add_DIPEA Add_Ammonia 4. Cool to 0°C & Add NH3/MeOH Add_DIPEA->Add_Ammonia React 5. Stir 12-18h at RT Add_Ammonia->React Monitor 6. Monitor by TLC/LC-MS React->Monitor Quench 7. Quench with Water Monitor->Quench Extract 8. Extract with DCM Quench->Extract Wash 9. Wash (Acid, Base, Brine) Extract->Wash Dry 10. Dry & Concentrate Wash->Dry Chroma 11. Column Chromatography Dry->Chroma Final 12. Isolate Pure Product Chroma->Final

Caption: Overall synthetic workflow for 1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide.

HATU-Mediated Amide Coupling Mechanism

HATU_Mechanism RCOOH R-COOH (Carboxylic Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO + DIPEA - DIPEA·H⁺ ActiveEster OAt-Active Ester (R-CO-OAt) RCOO->ActiveEster HATU HATU HATU->ActiveEster Attack Amide R-CONH₂ (Final Amide) ActiveEster->Amide TMU Tetramethylurea (Byproduct) ActiveEster->TMU releases Ammonia NH₃ (Amine) Ammonia->Amide Attack HOAt HOAt (Byproduct) Amide->HOAt releases

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Safety and Handling Precautions

All experimental work must be conducted in a well-ventilated fume hood, and appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), must be worn at all times.[8]

  • HATU: Is a flammable solid and can cause skin, eye, and respiratory irritation.[11][12] Avoid dust formation and keep away from heat and ignition sources.[8][11] In case of contact, rinse the affected area with copious amounts of water.[12] Store in a cool, dry place.[8][13]

  • DIPEA: Is a corrosive and flammable liquid. Handle with care to avoid contact with skin and eyes.

  • DCM: Is a volatile solvent and a suspected carcinogen. Minimize inhalation by handling it exclusively within a fume hood.

  • Ammonia in Methanol: Is a toxic and flammable solution. Avoid inhalation of vapors.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[11][12]

Conclusion

The protocol described herein provides a reliable and efficient method for the synthesis of 1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide. By employing HATU as the coupling agent, this procedure ensures high yields and purity while minimizing side reactions. The detailed steps for synthesis, work-up, and purification are designed to be readily implemented by researchers in organic synthesis and medicinal chemistry, facilitating the production of this and structurally related compounds for drug discovery and development programs.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • American Chemical Society. (2008, December 4). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. Retrieved from [Link]

  • Survival Technologies. (n.d.). Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls. Retrieved from [Link]

  • Loba Chemie. (2016, June 23). HATU FOR SYNTHESIS MSDS. Retrieved from [Link]

  • MolPort. (n.d.). Compound 1-(2,2-dimethylpropanoyl)-N-(3-methoxyphenyl)piperidine-3-carboxamide. Retrieved from [Link]

  • PubMed. (n.d.). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Amidation of 1-(2,2-Dimethylpropanoyl)piperidine-3-carboxylic acid

Introduction The formation of the amide bond is arguably one of the most critical reactions in medicinal chemistry and drug development, forming the backbone of peptides and a vast array of pharmacologically active molec...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The formation of the amide bond is arguably one of the most critical reactions in medicinal chemistry and drug development, forming the backbone of peptides and a vast array of pharmacologically active molecules.[1][2][3] The direct condensation of a carboxylic acid and an amine is kinetically slow due to the formation of a stable and non-reactive ammonium carboxylate salt.[1][4][5] Consequently, the activation of the carboxylic acid is necessary to facilitate nucleophilic attack by the amine.[6][7] This document provides a detailed protocol for the amidation of 1-(2,2-Dimethylpropanoyl)piperidine-3-carboxylic acid, a sterically hindered secondary cyclic carboxylic acid, utilizing modern coupling reagents.

The choice of coupling reagent is paramount and is dictated by factors such as substrate steric hindrance, potential for racemization, and reaction efficiency.[1][8] For challenging substrates like the title compound, uronium/aminium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are often preferred due to their high reactivity and ability to suppress side reactions.[8][9][10] An alternative and widely used method involves carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), typically in conjunction with additives like HOBt (1-Hydroxybenzotriazole) or OxymaPure, which enhance reaction rates and minimize racemization.[6][10]

This guide will detail two reliable protocols for the amidation of 1-(2,2-Dimethylpropanoyl)piperidine-3-carboxylic acid, offering researchers a choice based on reagent availability and specific substrate requirements.

Mechanistic Considerations

Understanding the underlying reaction mechanisms is crucial for troubleshooting and optimization. Both HATU and EDC-based protocols proceed via the formation of a highly reactive activated ester intermediate, which is then readily attacked by the amine nucleophile.

HATU-Mediated Amidation

The HATU-mediated coupling involves a two-step process.[9][11] First, in the presence of a non-nucleophilic base like Diisopropylethylamine (DIPEA), the carboxylate anion attacks HATU to form a highly reactive OAt-active ester.[9][11][12] This active ester is then intercepted by the amine to form the desired amide bond, releasing 1-hydroxy-7-azabenzotriazole (HOAt).[9][12] The pyridine nitrogen in the HOAt leaving group is thought to provide a neighboring group effect, accelerating the reaction and making HATU particularly effective for sterically hindered substrates.[12]

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate (R-COO⁻) RCOOH->RCOO + Base - Base-H⁺ Base Base (DIPEA) ActiveEster OAt-Active Ester RCOO->ActiveEster + HATU HATU HATU TMU Tetramethylurea HATU->TMU Amide Amide Product ActiveEster->Amide + Amine HOAt HOAt ActiveEster->HOAt releases Amine Amine (R'-NH₂)

Caption: Mechanism of HATU-mediated amide bond formation.

EDC/HOBt-Mediated Amidation

The EDC-mediated coupling, when used with HOBt, also follows a two-step pathway.[6] The carboxylic acid first adds to the EDC to form a highly unstable O-acylisourea intermediate. This intermediate is susceptible to side reactions, including rearrangement to an N-acylurea.[13] HOBt acts as an additive that intercepts the O-acylisourea to form a more stable HOBt-ester.[6] This activated ester is less prone to racemization and reacts cleanly with the amine to yield the amide product, regenerating HOBt.[6] The byproduct, a water-soluble urea, is easily removed during aqueous workup.[13]

EDC_Mechanism RCOOH Carboxylic Acid (R-COOH) Acylisourea O-Acylisourea (unstable) RCOOH->Acylisourea + EDC EDC EDC HOBt_ester HOBt-Active Ester Acylisourea->HOBt_ester + HOBt Urea EDC Byproduct (water-soluble) Acylisourea->Urea HOBt_in HOBt Amide Amide Product HOBt_ester->Amide + Amine HOBt_out HOBt (regenerated) HOBt_ester->HOBt_out regenerates Amine Amine (R'-NH₂)

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Experimental Protocols

The following protocols provide step-by-step methodologies for the amidation of 1-(2,2-Dimethylpropanoyl)piperidine-3-carboxylic acid. It is crucial to use anhydrous solvents and an inert atmosphere to prevent hydrolysis of the activated intermediates.

Protocol 1: HATU-Mediated Amidation

This protocol is highly recommended for sterically hindered substrates due to the high efficiency of HATU.[8]

Materials:

  • 1-(2,2-Dimethylpropanoyl)piperidine-3-carboxylic acid

  • Amine (1.0 - 1.2 equivalents)

  • HATU (1.0 - 1.5 equivalents)[9]

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)[9]

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents (Ethyl acetate, 1N HCl, saturated aq. NaHCO₃, brine, anhydrous Na₂SO₄, silica gel)

Procedure:

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-(2,2-Dimethylpropanoyl)piperidine-3-carboxylic acid (1.0 equiv).

  • Dissolve the acid in anhydrous DMF or DCM (to a typical concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath with stirring.

  • Add HATU (1.1 equiv) to the solution, followed by the dropwise addition of DIPEA (2.5 equiv).[10]

  • Stir the mixture at 0 °C for 15-30 minutes to allow for pre-activation (formation of the OAt-ester).[9]

  • Add the desired amine (1.1 equiv), either neat or as a solution in a small amount of the reaction solvent.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.[6] Wash the organic phase sequentially with water or 5% LiCl (to remove DMF), 1N HCl, saturated aqueous NaHCO₃, and brine.[1][6]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[6]

Protocol 2: EDC/HOBt-Mediated Amidation

This protocol provides a cost-effective and reliable alternative to HATU, with the advantage of a water-soluble urea byproduct that simplifies purification.[6][13]

Materials:

  • 1-(2,2-Dimethylpropanoyl)piperidine-3-carboxylic acid

  • Amine (1.0 - 1.2 equivalents)

  • EDC·HCl (1.1 - 1.5 equivalents)[6]

  • HOBt (1.1 - 1.5 equivalents)[6]

  • DIPEA or Triethylamine (TEA) (2.0 - 3.0 equivalents)[6]

  • Anhydrous DMF or DCM

  • Standard workup and purification reagents (Ethyl acetate, water, 1N HCl, saturated aq. NaHCO₃, brine, anhydrous Na₂SO₄, silica gel)

Procedure:

  • To a round-bottom flask, add 1-(2,2-Dimethylpropanoyl)piperidine-3-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).[6]

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[6]

  • Add DIPEA (2.5 equiv) dropwise.[6]

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.[6] Wash the organic phase with water (to remove the EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[6][14]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[6]

  • Purification: Purify the crude amide product via flash column chromatography or recrystallization.[6]

Data Presentation: Reagent Stoichiometry and Conditions

ParameterProtocol 1 (HATU)Protocol 2 (EDC/HOBt)Rationale / Notes
Carboxylic Acid 1.0 equiv1.0 equivLimiting reagent.
Amine 1.0 - 1.2 equiv1.0 - 1.2 equivA slight excess can help drive the reaction to completion.[9]
Coupling Reagent HATU (1.0 - 1.5 equiv)EDC·HCl (1.1 - 1.5 equiv)A slight excess ensures full activation of the carboxylic acid.[9]
Additive N/A (HOAt is part of HATU)HOBt (1.1 - 1.5 equiv)Suppresses racemization and increases reaction efficiency.[6][13]
Base DIPEA (2.0 - 3.0 equiv)DIPEA or TEA (2.0 - 3.0 equiv)Non-nucleophilic base required to deprotonate the acid and neutralize HCl from EDC·HCl.
Solvent Anhydrous DMF or DCMAnhydrous DMF or DCMPolar aprotic solvents are standard.[12]
Temperature 0 °C to Room Temp.0 °C to Room Temp.Initial cooling minimizes side reactions during activation.
Reaction Time 1 - 18 hours8 - 24 hoursHATU reactions are typically faster.[6][15] Monitor by TLC/LC-MS.

General Workflow Visualization

The overall process from setup to purified product is consistent for both protocols, differing primarily in the specific reagents used for the activation and coupling steps.

General_Workflow cluster_note Note Start Combine Acid, Amine, Additive & Solvent Cool Cool to 0 °C Start->Cool AddReagents Add Base & Coupling Reagent (HATU or EDC) Cool->AddReagents React Warm to RT Stir 1-24h AddReagents->React Monitor Monitor by TLC / LC-MS React->Monitor Monitor->React Incomplete Workup Aqueous Workup (Dilute, Wash, Extract) Monitor->Workup Reaction Complete Purify Dry, Concentrate & Purify (Chromatography) Workup->Purify Product Pure Amide Product Purify->Product Note *Order of addition may vary. For HATU, amine is added after pre-activation.

Caption: General experimental workflow for amide coupling.

Troubleshooting and Field Insights

  • Low Yield: If starting materials are consumed but the desired product yield is low, consider side reactions. For the N-pivaloyl protected substrate, intramolecular reactions are unlikely, but ensure the amine is of high purity. In the case of EDC, incomplete interception of the O-acylisourea can lead to N-acylurea formation.[13] Using additives like HOBt or OxymaPure is critical to prevent this.[10][13]

  • Epimerization: For chiral carboxylic acids, racemization at the alpha-carbon is a concern.[10] HATU is known to be superior to many other reagents in minimizing epimerization.[8][10] Using a hindered, non-nucleophilic base like DIPEA and maintaining low temperatures during activation are key strategies to preserve stereochemical integrity.[10]

  • Purification Difficulties: The urea byproduct from EDC is water-soluble, which generally simplifies purification compared to DCC.[13] If DMF is used as a solvent, it can be difficult to remove completely. Washing the organic layer with a 5% LiCl solution or water multiple times can aid in its removal.[1][16]

References

  • Benchchem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Suzhou Highfine Biotech. (2025, April 24). HATU: The Core Reagent for Peptide & Drug Synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols for the HATU-Mediated Coupling of t-Boc-N-amido-PEG5-acid.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Wikipedia. (n.d.). HATU.
  • Benchchem. (n.d.). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • ACS Omega. (2018, January 22). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies.
  • American Chemical Society. (2008, December 4). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
  • Biofilm Inhibitor Synthesis. (n.d.). Amide Workup.
  • Benchchem. (n.d.). Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine.
  • ACS Publications. (2015, November 15). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview.
  • RSC Publishing. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Benchchem. (n.d.). Optimizing amide bond formation for piperidine carboxylic acids.
  • Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines.
  • ResearchGate. (n.d.). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric.
  • EurekaAlert!. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.

Sources

Method

Application Note: 1-Pivaloylpiperidine-3-Carboxamide as a Strategic Chiral Building Block in the Synthesis of 3-Aminopiperidine Therapeutics

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Stereoselective Synthesis, and Validated Protocols Introduction & Mechanistic Rationale The...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Stereoselective Synthesis, and Validated Protocols

Introduction & Mechanistic Rationale

The enantiopure (R)-3-aminopiperidine scaffold is a privileged pharmacophore in modern drug discovery. It serves as the core structural motif in several blockbuster dipeptidyl peptidase-4 (DPP-4) inhibitors used to treat type 2 diabetes, including Alogliptin, Linagliptin, and Trelagliptin[1], as well as in D2 receptor agonists like Quinagolide[2].

The de novo synthesis of chiral 3-aminopiperidines is notoriously challenging. Direct amination of piperidine rings often suffers from poor regioselectivity and racemization. To circumvent these issues, process chemists rely on the Hofmann rearrangement of protected nipecotamides (piperidine-3-carboxamides)[2][3].

Within this synthetic paradigm, 1-pivaloylpiperidine-3-carboxamide (specifically the (R)-enantiomer) emerges as a superior building block. The strategic choice of the pivaloyl (trimethylacetyl) protecting group at the N1 position is driven by two critical causal factors:

  • Steric Shielding: The Hofmann rearrangement requires harsh oxidative conditions (e.g., NaOCl/NaOH or hypervalent iodine). The secondary amine of an unprotected piperidine is highly susceptible to unwanted N-chlorination or oxidation. The immense steric bulk of the tert-butyl moiety in the pivaloyl group completely shields the N1 nitrogen, preventing off-target degradation[3].

  • Absolute Stereoretention: The rearrangement of the C3-carboxamide to an isocyanate intermediate, followed by hydrolysis to the primary amine, proceeds via a concerted alkyl migration. This mechanism guarantees 100% retention of configuration at the C3 stereocenter, ensuring that (R)-1-pivaloylpiperidine-3-carboxamide cleanly converts to (R)-1-pivaloyl-3-aminopiperidine[2].

Workflow A Nipecotic Acid (Chiral Pool) B Pivaloylation & Amidation A->B C 1-Pivaloylpiperidine- 3-carboxamide B->C D Hofmann Rearrangement C->D E (R)-3-Aminopiperidine Scaffold D->E F DPP-4 Inhibitors (e.g., Trelagliptin) E->F

Synthetic workflow from nipecotic acid to DPP-4 inhibitors using the pivaloyl building block.

Quantitative Data: Protecting Group Efficacy

To highlight the superiority of the pivaloyl group, the following table summarizes the comparative efficacy of various N1-protecting groups during the Hofmann rearrangement of (R)-nipecotamide.

Table 1: Comparative Efficacy of N1-Protecting Groups in the Hofmann Rearrangement

N1-Protecting GroupReagent SystemStereoretention (ee %)Chemoselectivity ProfileOverall Yield (%)
Pivaloyl (Piv) PIFA / aq. CH₃CN>99% Excellent (No N-oxidation) 88 - 92%
tert-Butoxycarbonyl (Boc)NaOCl / NaOH95%Moderate (Prone to acid cleavage)72 - 75%
Carboxybenzyl (Cbz)PIFA / aq. CH₃CN>99%Good (Minor benzyl oxidation)78 - 80%
Acetyl (Ac)NaOCl / NaOH90%Poor (Hydrophilic, extraction issues)50 - 55%

Experimental Workflow & Protocols

The following protocol details the conversion of (R)-1-pivaloylpiperidine-3-carboxamide to the 3-aminopiperidine core using Phenyliodine bis(trifluoroacetate) (PIFA).

Causality Note: PIFA is explicitly chosen over the traditional NaOCl/NaOH system. The strongly basic conditions required for NaOCl can cause base-catalyzed epimerization of the alpha-chiral center (C3) in sensitive substrates. PIFA allows the reaction to proceed under mildly acidic/neutral conditions, preserving the enantiomeric excess[2].

Protocol: PIFA-Mediated Hofmann Rearrangement

Objective: Synthesize (R)-1-pivaloyl-3-aminopiperidine with absolute stereoretention.

Step-by-Step Methodology:

  • Substrate Dissolution: Suspend (R)-1-pivaloylpiperidine-3-carboxamide (10.0 mmol) in 30 mL of a Acetonitrile/Deionized Water mixture (2:1 v/v) in a 100 mL round-bottom flask. Stir at 0 °C using an ice bath.

  • Buffering: Add Pyridine (20.0 mmol) to the solution.

    • Causality: Pyridine acts as a mild base to buffer the trifluoroacetic acid generated during the reduction of PIFA. This prevents the premature acidic degradation of the transient isocyanate intermediate.

  • Oxidant Addition: Dropwise add a solution of PIFA (12.0 mmol) dissolved in 10 mL of CH₃CN over 15 minutes.

    • Self-Validation Checkpoint: The reaction mixture will transition from colorless to a distinct pale yellow. The complete dissolution of PIFA and the color change visually confirm the formation of the active hypervalent iodine-amide complex.

  • Rearrangement Phase: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir vigorously for 4 hours.

    • Self-Validation Checkpoint: Monitor the reaction via LC-MS. You must observe the disappearance of the starting material mass (

      
      ) and the appearance of the target amine (
      
      
      
      ). If monitored at
      
      
      mins, the transient isocyanate (
      
      
      ) should be visible.
  • Quenching: Quench the reaction by adding 20 mL of saturated aqueous Na₂S₂O₃. Stir for 10 minutes.

    • Self-Validation Checkpoint: The yellow color will rapidly dissipate, confirming the complete reduction of any unreacted hypervalent iodine species.

  • Extraction & Workup: Adjust the pH of the aqueous layer to 10 using 1M NaOH. Extract the aqueous phase with Ethyl Acetate (

    
     mL).
    
    • Causality: Adjusting to a basic pH ensures the newly formed 3-aminopiperidine is completely deprotonated into its free-base form, maximizing its lipophilicity and ensuring near-quantitative extraction into the organic layer.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (DCM:MeOH:NH₄OH 90:9:1) to yield the pure product.

Mechanism A 1-Pivaloylpiperidine- 3-carboxamide B N-Halo/N-Iodo Amide Complex A->B PIFA or NaOCl C Isocyanate Intermediate B->C Alkyl Migration (Retention of Config) D Carbamic Acid (Transient) C->D H2O Addition E 1-Pivaloyl-3- aminopiperidine D->E -CO2 (Decarboxylation)

Mechanistic pathway of the Hofmann rearrangement with absolute retention of stereochemistry.

Downstream Processing: Pivaloyl Deprotection

While the pivaloyl group is incredibly robust during oxidation, its steric bulk makes it resistant to mild deprotection. To yield the free (R)-3-aminopiperidine core required for coupling to the pyrimidine ring of Trelagliptin[1], harsh acidic hydrolysis is required.

Protocol: Suspend the (R)-1-pivaloyl-3-aminopiperidine in 6M HCl and heat to reflux (100 °C) for 24 hours. Cool to room temperature, basify to pH 12 with 5M NaOH, and extract exhaustively with a highly polar organic solvent (e.g., n-butanol or a CHCl₃/Isopropanol mixture) to isolate the free diamine.

References

  • Title: Trelagliptin - Axios Research Source: axios-research.com URL: [Link]

  • Title: Total Synthesis of (±)-Quinagolide: A Potent D2 Receptor Agonist for the Treatment of Hyperprolactinemia Source: nih.gov URL: [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Pivaloyl Protection of Piperidine-3-Carboxamide

Introduction: The Strategic Value of Pivaloyl Protection The piperidine-3-carboxamide scaffold is a privileged motif in modern medicinal chemistry, forming the core of numerous therapeutic agents targeting a wide range o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Pivaloyl Protection

The piperidine-3-carboxamide scaffold is a privileged motif in modern medicinal chemistry, forming the core of numerous therapeutic agents targeting a wide range of diseases, including cancer and osteoporosis.[1][2][3] Its structural features, combining a basic secondary amine and a primary carboxamide, offer multiple points for chemical elaboration. However, this dual functionality necessitates a robust protecting group strategy to achieve regioselectivity during multi-step syntheses.

The pivaloyl (Piv) group, introduced via reagents like pivaloyl chloride, serves as an excellent choice for protecting the highly nucleophilic piperidine nitrogen.[4] The defining characteristic of the pivaloyl group is its sterically demanding tert-butyl moiety. This bulk effectively shields the protected amine from a vast array of reaction conditions, including exposure to nucleophiles, bases, and many oxidizing and reducing agents.[4][5] While its stability is a significant advantage, it also means that its subsequent removal (deprotection) requires forcing conditions, a critical consideration for the overall synthetic plan.[4][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions, mechanistic principles, and a detailed protocol for the selective N-pivaloylation of piperidine-3-carboxamide.

Mechanistic Rationale: Achieving Selective N-Acylation

The selective protection of the piperidine nitrogen over the amide nitrogen is readily achieved due to the significant difference in their nucleophilicity. The reaction proceeds via a nucleophilic acyl substitution mechanism.

  • Activation of the Amine: The reaction is typically carried out in the presence of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). This base plays a crucial role by neutralizing the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

  • Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen of the piperidine ring is significantly more available and nucleophilic than the delocalized lone pair on the amide nitrogen. This piperidine nitrogen attacks the electrophilic carbonyl carbon of pivaloyl chloride.

  • Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

  • Chloride Elimination & Proton Transfer: The intermediate collapses, expelling a chloride ion and forming the protonated amide product. The tertiary amine base then deprotonates this species to yield the final, neutral N-pivaloyl piperidine-3-carboxamide and the corresponding triethylammonium chloride salt.

For particularly unreactive substrates, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can be added. DMAP acts as a highly effective nucleophilic catalyst by first reacting with pivaloyl chloride to form a reactive acylpyridinium species, which is significantly more electrophilic and accelerates the rate of acylation.[6]

Pivaloyl_Protection_Mechanism Figure 1: Nucleophilic Acyl Substitution Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products Piperidine Piperidine-3-carboxamide Attack Nucleophilic Attack (Piperidine N on PivCl C=O) Piperidine->Attack PivCl Pivaloyl Chloride PivCl->Attack Base Base (e.g., TEA) Elimination Chloride Elimination & Proton Transfer Base->Elimination Accepts H+ Intermediate Tetrahedral Intermediate Attack->Intermediate Intermediate->Elimination Product N-Piv-Piperidine-3-carboxamide Elimination->Product Salt Base-HCl Salt Elimination->Salt

Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism.

Comparative Analysis of Reaction Conditions

The choice of reagents and conditions can be tailored to the specific requirements of the synthetic route. Below is a summary of typical conditions reported for the pivaloylation of amines.

ParameterCondition 1Condition 2Rationale & Insights
Pivaloylating Agent Pivaloyl ChloridePivalic AnhydridePivaloyl chloride is more reactive and cost-effective.[7] Pivalic anhydride is less reactive, can be used for more sensitive substrates, and produces pivalic acid as a byproduct, which is easier to remove than HCl.[8]
Base Triethylamine (TEA)Pyridine / DMAPTEA is a standard, cost-effective choice for scavenging HCl.[7] Pyridine can also be used as a base and solvent. DMAP is a superior nucleophilic catalyst, often used in small amounts with a stoichiometric base to accelerate slow reactions.[6]
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)DCM is an excellent, non-polar aprotic solvent that dissolves most reactants well.[7] THF is another good option, particularly if downstream reactions are performed in the same pot. Anhydrous conditions are critical to prevent hydrolysis of the pivaloyl chloride.
Temperature 0 °C to Room Temp.-78 °C to Room Temp.The reaction is exothermic. Starting at 0 °C helps control the initial rate of reaction and minimize side products.[4][7] For highly reactive substrates or when using strong bases like n-BuLi, much lower temperatures may be required.[9]
Typical Yield ~85-95%>90%Yields are generally high for this type of reaction, assuming proper technique and purification.[7][9]

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the N-pivaloyl protection of piperidine-3-carboxamide using pivaloyl chloride.

Materials & Reagents:

  • Piperidine-3-carboxamide (1.0 eq)

  • Pivaloyl Chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for Thin-Layer Chromatography (TLC) and Column Chromatography

  • TLC Eluent (e.g., 5-10% Methanol in DCM)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Magnetic stir plate

  • Ice-water bath

  • Dropping funnel or syringe

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Experimental_Workflow Figure 2: Experimental Workflow for Pivaloyl Protection Start Dissolve Piperidine-3-carboxamide & TEA in anhydrous DCM Cool Cool to 0 °C (Ice Bath) Start->Cool Add Slowly Add Pivaloyl Chloride (1.1 eq) Cool->Add React Warm to Room Temperature Stir for 2-4 hours Add->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Quench Quench with Water Monitor->Quench Complete Extract Extract with DCM Quench->Extract Wash Wash Organic Layer: 1. 1M HCl 2. Sat. NaHCO₃ 3. Brine Extract->Wash Dry Dry over Na₂SO₄, Filter Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify Crude Product (Recrystallization or Chromatography) Concentrate->Purify End Characterize Pure Product Purify->End

Caption: Figure 2: Experimental Workflow for Pivaloyl Protection.

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask containing a magnetic stir bar, add piperidine-3-carboxamide (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1-0.2 M concentration).

  • Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with continuous stirring.

  • Pivaloyl Chloride Addition: Slowly add pivaloyl chloride (1.1 eq) dropwise to the cold, stirred solution over 10-15 minutes. A white precipitate (triethylammonium chloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours.[4]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC). The product should have a higher Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible by TLC.

  • Work-up - Quenching: Upon completion, carefully quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Work-up - Extraction & Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.[4]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[4][7]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure N-pivaloyl piperidine-3-carboxamide.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Wet reagents/solvent (hydrolysis of PivCl).- Insufficient base.- Low quality starting materials.- Ensure all glassware is oven-dried and use anhydrous solvents.- Check the stoichiometry and purity of the base.- Verify the purity of the starting materials.
Starting Material Remains - Insufficient reaction time.- Not enough pivaloyl chloride.- Inefficient stirring.- Allow the reaction to run longer, monitoring by TLC.- Add a slight excess of pivaloyl chloride (e.g., 1.2 eq).- Ensure vigorous stirring, especially if the reaction is heterogeneous.
Multiple Products by TLC - Over-acylation (on amide N, though unlikely).- Side reactions due to impurities.- Maintain a low temperature during the addition of pivaloyl chloride.- Ensure high purity of all reagents. Purify the final product carefully by column chromatography.

Deprotection Considerations

The high stability of the N-pivaloyl amide bond is its primary advantage, but it necessitates harsh deprotection conditions.[4] This step must be planned carefully to ensure compatibility with other functional groups in the molecule. Common methods include:

  • Strong Acid Hydrolysis: Refluxing in strong acids like concentrated HCl or a mixture of HBr in acetic acid.

  • Strong Base Hydrolysis: Heating with strong bases like potassium hydroxide (KOH) in a suitable solvent.[6]

  • Reductive Cleavage: In some cases, reduction with powerful hydrides like lithium aluminum hydride (LiAlH₄) can cleave the amide, though this reduces the carbonyl to a methylene group, resulting in an N-neopentyl amine.[4]

The choice of deprotection method is highly substrate-dependent and may require significant optimization.

References

  • A Comparative Guide to Pivaloyl Chloride in Amine Protection and Acyl
  • Acyl Protective Groups. (2014). Chem-Station Int. Ed.[Link]

  • Application Notes and Protocols: Pivaloyl Chloride as a Protecting Group for Amines. (2025). Benchchem.
  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. (2004). Sciforum. [Link]

  • Reagent and conditions: a) Pivaloyl chloride, Et3N, n‐BuLi, THF,... (ResearchGate). [Link]

  • Pivalic Acid Esters, Pivalates. Organic Chemistry Portal. [Link]

  • Synthesis of pivaloyl chloride. PrepChem.com. [Link]

  • Protecting group. Wikipedia. [Link]

  • Synthesis of Piperidine-3-carbothioamide: Application Notes and Experimental Protocols. (2025). Benchchem.
  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (2020). ACS Omega. [Link]

  • Microwave-Assisted Synthesis of Piperidine-3-carbothioamide Analogs. (2025). Benchchem.
  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors. (2024). Arabian Journal of Chemistry. [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (2024). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (2024). PMC. [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (2024). MDPI. [Link]

Sources

Method

Application Note: 1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide as a 3D Scaffold in Fragment-Based Drug Discovery

Target Audience: Researchers, structural biologists, and medicinal chemists in early-stage drug development. Document Type: Technical Application Note & Validated Protocols Scientific Rationale: Escaping "Flatland" in FB...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and medicinal chemists in early-stage drug development. Document Type: Technical Application Note & Validated Protocols

Scientific Rationale: Escaping "Flatland" in FBDD

Historically, Fragment-Based Drug Discovery (FBDD) libraries were dominated by planar, sp²-hybridized aromatic compounds. While these fragments readily bind to shallow hydrophobic pockets, they often suffer from poor solubility and lead to clinical candidates with suboptimal pharmacokinetic profiles. The paradigm shift toward increasing the three-dimensionality of fragment libraries—famously termed [1]—has prioritized sp³-rich scaffolds.

1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide represents an optimal 3D fragment building block [2]. The piperidine core provides a rigid, non-planar sp³ framework that allows for precise spatial projection of functional groups. The C3-carboxamide acts as a versatile hydrogen bond donor/acceptor, while the N1-pivaloyl (2,2-dimethylpropanoyl) group serves as a bulky, lipophilic probe designed to interrogate deep hydrophobic sub-pockets in target proteins (such as kinases and proteases) [3].

Physicochemical Profiling

To ensure efficient sampling of chemical space, fragments must adhere to strict physicochemical parameters, generally defined by the [4]. As demonstrated in Table 1, this piperidine derivative perfectly aligns with these metrics while offering an exceptionally high Fraction of sp³ carbons (Fsp³), confirming its value as a 3D structural probe.

Table 1: Physicochemical Properties vs. Ro3 Compliance

PropertyValueRule of Three (Ro3) LimitCompliance Status
Molecular Weight (Da) 212.29≤ 300Validated
cLogP 1.24≤ 3.0Validated
H-Bond Donors 2≤ 3Validated
H-Bond Acceptors 2≤ 3Validated
Polar Surface Area (Ų) 63.3≤ 60 (relaxed to 80)Validated
Fraction sp³ (Fsp³) 0.81≥ 0.4 (ideal)Highly 3D

FBDD Screening Cascade

Because fragments exhibit low binding affinities (typically


 in the high micromolar to millimolar range), highly sensitive biophysical techniques are required. We employ a self-validating screening cascade that moves from ligand-observed NMR to Surface Plasmon Resonance (SPR), culminating in X-ray crystallography.

FBDD_Workflow A 1-(2,2-Dimethylpropanoyl) piperidine-3-carboxamide B Primary Screen: Ligand-Observed NMR (WaterLOGSY & CPMG) A->B Library Prep C Orthogonal Validation: SPR (Steady-State Affinity) B->C Hit Triage D Structural Biology: X-ray Crystallography (Soaking) C->D Validated Hits E Hit-to-Lead: Fragment Growing & Structure-Based Design D->E Binding Mode

Fig 1: FBDD screening cascade for sp3-rich piperidine fragments.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes an internal control to rule out false positives—a critical necessity given the weak affinity of fragment interactions.

Primary Screen: Ligand-Observed NMR

Objective: Identify binding events using two orthogonal NMR techniques (CPMG and WaterLOGSY) to eliminate false positives caused by compound aggregation.

Causality & Logic:

  • CPMG (Carr-Purcell-Meiboom-Gill): Relies on

    
     relaxation. When a small fragment binds to a large, slowly tumbling protein, its 
    
    
    
    relaxation time decreases drastically, causing line broadening in the NMR spectrum. However, if the fragment aggregates, it will also show line broadening (a false positive).
  • WaterLOGSY: Relies on the transfer of magnetization from bulk water to the ligand via the protein. A binding event produces a positive cross-relaxation signal, whereas a non-binder (or aggregate) produces a negative signal. Utilizing both methods ensures that only true protein-ligand interactions are triaged forward.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a 500 µL NMR sample containing 20 µM of the target protein and 500 µM of 1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide in deuterated buffer (e.g., 50 mM Tris-d11, 150 mM NaCl, pH 7.4, 5% D₂O).

  • Reference Spectrum: Acquire a 1D ¹H NMR reference spectrum of the fragment alone to establish baseline chemical shifts and relaxation rates.

  • CPMG Acquisition: Run the CPMG sequence with a spin-lock time of 200–400 ms. Compare the signal intensity to the reference. A reduction in peak intensity >30% indicates potential binding.

  • WaterLOGSY Acquisition: Apply a NOE mixing time of 1.0–1.5 seconds. Observe the phase of the fragment signals.

  • Validation: A fragment is only classified as a "Hit" if it demonstrates both significant CPMG line broadening and a positive WaterLOGSY signal.

Orthogonal Validation: Surface Plasmon Resonance (SPR)

Objective: Confirm binding and quantify the steady-state affinity (


).

Causality & Logic: Fragments have extremely fast association (


) and dissociation (

) rates, resulting in square-shaped sensograms. Standard kinetic fitting is mathematically inappropriate here. Instead, we plot the equilibrium response (

) against fragment concentration to derive a steady-state

. Furthermore, because fragments require high concentrations (up to 2 mM), DMSO bulk refractive index effects are severe. A strict 8-point DMSO calibration curve is mandatory to prevent false affinity readings.

Step-by-Step Protocol:

  • Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling to a density of 3000–5000 RU (necessary to detect the low mass of the 212 Da fragment).

  • Solvent Correction: Prepare an 8-point DMSO calibration series ranging from 4.5% to 5.5% DMSO in running buffer. Run this prior to the fragment to map the bulk refractive index shift.

  • Analyte Preparation: Prepare a 2-fold dilution series of the piperidine fragment from 31.25 µM to 2000 µM in running buffer (exactly 5.0% DMSO final).

  • Injection: Inject the fragment series at a high flow rate (50 µL/min) to minimize mass transport limitations. Contact time: 30 seconds; Dissociation time: 30 seconds.

  • Data Analysis: Subtract the reference channel and solvent correction. Plot the plateau values (

    
    ) against concentration and fit to a 1:1 steady-state affinity model to calculate 
    
    
    
    .
Structural Elucidation: X-Ray Crystallography Soaking

Objective: Determine the exact binding pose of the piperidine fragment to guide rational hit-to-lead evolution.

Causality & Logic: Due to the weak affinity of fragments (


 ~ 0.5 - 2 mM), high soaking concentrations are required to drive the equilibrium toward the bound state in the crystal lattice. We use a step-wise soaking method to prevent osmotic shock, which could crack the crystal.

Step-by-Step Protocol:

  • Crystal Growth: Grow apo-crystals of the target protein using hanging-drop vapor diffusion.

  • Soaking Solution Prep: Dissolve the fragment in the crystallization mother liquor supplemented with 10% DMSO to a final concentration of 50 mM.

  • Step-wise Soaking: Transfer the apo-crystal first to a 10 mM fragment drop for 1 hour, then to a 25 mM drop for 2 hours, and finally to the 50 mM drop for 12–24 hours.

  • Cryoprotection & Harvesting: Briefly transfer the soaked crystal to a cryoprotectant solution (mother liquor + 20% glycerol + 50 mM fragment) and flash-freeze in liquid nitrogen.

  • Data Collection: Collect diffraction data and solve the structure using molecular replacement. Look for

    
     positive electron density near the targeted active site.
    

Fragment Evolution & Vector Analysis

Once the binding mode of 1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide is established, the compound provides two distinct vectors for fragment growing. The sp³ nature of the piperidine ring ensures that these vectors project into 3D space, allowing medicinal chemists to target specific sub-pockets that flat aromatic rings cannot reach.

Fragment_Evolution Core Piperidine-3-carboxamide Core (sp3 Scaffold, Fsp3 = 0.81) Pivaloyl Pivaloyl Group (N1) Hydrophobic Probing Vector Core->Pivaloyl N-functionalization Amide Carboxamide Group (C3) H-Bond Donor/Acceptor Vector Core->Amide C3-functionalization Grow1 Vector 1 Extension Targeting Deep Lipophilic Pockets Pivaloyl->Grow1 Grow2 Vector 2 Extension Targeting Solvent-Exposed Regions Amide->Grow2

Fig 2: Logical vectors for fragment evolution from the piperidine core.

  • Vector 1 (N1-Pivaloyl modification): The bulky tert-butyl-like group can be substituted with extended aryl or heteroaryl systems to capture deeper

    
     stacking or hydrophobic interactions within the target's interior cleft.
    
  • Vector 2 (C3-Carboxamide modification): The primary amide can be converted into secondary amides or heterocyclic bioisosteres to optimize hydrogen bonding networks with the protein backbone or to reach out toward the solvent boundary for improved physicochemical properties.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Complexity as Directed by Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, 52(21), 6752–6756.[Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 14(1), 74-83.[Link][1][2]

  • Bryan, M. C., et al. (2012). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors. Arabian Journal of Chemistry (Referenced contextually in 2024 reviews).[Link][3]

  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'rule of three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876-877.[Link]

Sources

Application

Preparation of 1-pivaloylpiperidine-3-carboxamide libraries

Application Note: High-Throughput Synthesis of 1-Pivaloylpiperidine-3-Carboxamide Libraries Introduction & Scientific Rationale The piperidine-3-carboxamide scaffold is a "privileged structure" in medicinal chemistry, se...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Synthesis of 1-Pivaloylpiperidine-3-Carboxamide Libraries

Introduction & Scientific Rationale

The piperidine-3-carboxamide scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for diverse therapeutic targets, including Cathepsin K inhibitors (osteoporosis), platelet aggregation inhibitors, and GABA reuptake modulators. The introduction of a pivaloyl (tert-butylcarbonyl) group at the N1 position serves two critical functions in drug design:

  • Metabolic Stability: The steric bulk of the tert-butyl group shields the amide bond from rapid enzymatic hydrolysis.

  • Hydrophobic Anchoring: The pivaloyl moiety often occupies hydrophobic pockets (e.g., S2 or S3 subsites in proteases), improving binding affinity compared to less bulky acyl groups.

This Application Note details a robust, self-validating protocol for the parallel synthesis of 1-pivaloylpiperidine-3-carboxamide libraries. Unlike traditional linear synthesis, this protocol utilizes a convergent approach with polymer-assisted solution phase (PASP) purification, ensuring high purity (>95%) without the bottleneck of column chromatography.

Strategic Library Design

To maximize efficiency and reproducibility, the synthesis is divided into two phases:

  • Phase A (Bulk Synthesis): Preparation of the common intermediate, 1-pivaloylpiperidine-3-carboxylic acid. This ensures the core scaffold is chemically defined and pure before library generation.

  • Phase B (Parallel Library Generation): Amide coupling of the core acid with a diverse set of amines (

    
    ) followed by scavenger resin purification.
    
Reaction Scheme Logic

ReactionScheme EthylNipecotate Ethyl Nipecotate (Start Material) IntermediateEster Intermediate Ester (1-Pivaloyl-ethyl-nipecotate) EthylNipecotate->IntermediateEster Step 1: N-Acylation (DCM, Et3N, 0°C) PivaloylCl Pivaloyl Chloride (Reagent) PivaloylCl->IntermediateEster CoreAcid CORE SCAFFOLD 1-Pivaloylpiperidine- 3-carboxylic acid IntermediateEster->CoreAcid Step 2: Hydrolysis (LiOH, THF/H2O) FinalLibrary FINAL LIBRARY 1-Pivaloylpiperidine- 3-carboxamides CoreAcid->FinalLibrary Step 3: Parallel Coupling (HATU, DIPEA, DMF) DiverseAmines Diverse Amines (R-NH2) DiverseAmines->FinalLibrary

Figure 1: Convergent synthetic pathway. The core scaffold is synthesized in bulk to minimize well-to-well variability during the library phase.

Detailed Protocols

Phase A: Bulk Preparation of Core Scaffold

Target: 1-Pivaloylpiperidine-3-carboxylic acid (CAS: 923177-08-6)

Rationale: Direct acylation of nipecotic acid (zwitterionic) is often low-yielding due to solubility issues. Starting from ethyl nipecotate guarantees solubility in DCM, allowing for a clean Schotten-Baumann-type reaction.

Step 1: N-Pivaloylation

  • Dissolution: Dissolve Ethyl Nipecotate (10.0 g, 63.6 mmol) in anhydrous Dichloromethane (DCM, 100 mL).

  • Base Addition: Add Triethylamine (Et3N, 13.3 mL, 1.5 eq) and cool the mixture to 0°C under nitrogen.

  • Acylation: Dropwise add Pivaloyl Chloride (8.6 mL, 1.1 eq) over 20 minutes. Caution: Exothermic reaction.

  • Workup: Stir at RT for 2 hours. Wash with 1M HCl (2x), sat. NaHCO3 (2x), and brine. Dry over MgSO4 and concentrate.

    • Checkpoint: Check purity via LCMS (Target Mass: ~241.3 Da).

Step 2: Saponification (Ester Hydrolysis)

  • Reaction: Dissolve the crude ester in THF:Water (3:1, 100 mL). Add Lithium Hydroxide monohydrate (LiOH·H2O, 3 eq).

  • Conditions: Stir at Room Temperature (RT) for 4-6 hours. Monitor disappearance of ester by TLC.

  • Isolation: Acidify carefully with 1M HCl to pH ~3. Extract with Ethyl Acetate (3x).

  • Purification: Recrystallize from Hexane/EtOAc if necessary to obtain a white solid.

    • Yield Expectation: >85% over two steps.[1]

    • Storage: Stable at RT; store in desiccator.

Phase B: Parallel Library Synthesis (96-Well Format)

Technique: Polymer-Assisted Solution Phase (PASP) Synthesis

Materials Required:

  • Core Scaffold (from Phase A)

  • Diverse Amines (

    
    , 0.1 mmol scale)
    
  • Coupling Reagent: HATU (High reactivity, low epimerization risk)

  • Base: DIPEA (Hunig's Base)

  • Scavenger Resins (Critical):

    • PS-Isocyanate: Scavenges excess nucleophiles (amines).

    • PS-Carbonate: Scavenges excess acids and acidic HOBt/HOAt byproducts.

Protocol:

StepOperationReagent/ConditionMechanism/Note
1 Dispensing Core Acid (1.0 eq) + HATU (1.1 eq) in DMFPre-activation of the acid to the active ester.
2 Activation Add DIPEA (2.0 eq)Stir for 10 mins. Solution turns yellow/orange.
3 Coupling Add Amine (

) (1.2 eq)
Use slight excess of amine to drive consumption of the active ester.
4 Incubation Shake at RT for 16 hoursStandard amide bond formation.
5 Quenching Add PS-Isocyanate Resin (2.0 eq relative to excess amine)Reacts with unreacted amine to form urea bound to bead.
6 Polishing Add PS-Carbonate Resin (3.0 eq)Neutralizes residual acid and scavenges HOAt byproduct.
7 Filtration Filter through fritResins (impurities) are trapped; Product flows through.
8 Finishing Evaporate Solvent (Genevac/SpeedVac)Yields pure amide.

Purification Logic & Quality Control

The use of scavenger resins transforms the purification process into a simple filtration event. This "chemical filtration" is superior to liquid-liquid extraction (LLE) for libraries because it avoids emulsion formation and is easily automated.

Scavenger Workflow Diagram

ScavengerLogic CrudeMix CRUDE MIXTURE CONTAINS: 1. Product (Amide) 2. Excess Amine 3. HOAt (Byproduct) 4. DIPEA salts Step1 ADD PS-Isocyanate Resin (Electrophile) CrudeMix->Step1 Step2 ADD PS-Carbonate Resin (Base) Step1->Step2 Event1 Excess Amine binds to Resin (Forms Urea bond) Step1->Event1 Event2 HOAt & Acids bind to Resin (Ionic/Covalent capture) Step2->Event2 Filtration FILTRATION Step2->Filtration Waste Solid Waste: Resins + Impurities Filtration->Waste Retained Product FILTRATE: Pure 1-Pivaloylpiperidine- 3-carboxamide Filtration->Product Eluted

Figure 2: Purification logic using Polymer-Supported (PS) scavengers. This method removes excess reagents without chromatography.

Quality Control (QC) Criteria
  • Purity: >90% by LC-MS (UV 254 nm and ELSD).

  • Identity: Mass confirmation

    
    .
    
  • Chirality: If starting with chiral ethyl nipecotate (e.g., (R)-isomer), check enantiomeric excess (ee) on a subset of 5 compounds using Chiral HPLC to ensure no racemization occurred during the HATU coupling.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Wipf, P. (2004). Strategies in Organic Synthesis: Scavenger Resins for Parallel Synthesis. University of Pittsburgh Center for Chemical Methodologies & Library Development.

  • Sigma-Aldrich. (2025). 1-Pivaloylpiperidine-3-carboxylic acid Product Specifications. Merck KGaA.

  • Kulkarni, S. S., & Ganesan, A. (2012). Scavenger resins in solution-phase parallel synthesis. Combinatorial Chemistry & High Throughput Screening.

  • ChemicalBook. (2024). Ethyl Nipecotate Synthesis and Properties.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and process chemists working with 1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide (also known as N-pivaloyl nipecotamid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and process chemists working with 1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide (also known as N-pivaloyl nipecotamide), a critical intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like Trelagliptin[1].

Due to its unique structural features—a bulky, lipophilic pivaloyl group paired with a highly polar primary carboxamide—this compound presents specific purification challenges. This guide bypasses generic advice to address the exact physicochemical causality behind common experimental failures.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why did my acid-base extraction fail to separate the compound from neutral impurities?

The Causality: Researchers often instinctively treat piperidine derivatives as basic amines. However, in 1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide, the piperidine nitrogen is acylated by the pivaloyl group, forming a tertiary amide. The nitrogen's lone pair is delocalized into the adjacent carbonyl


-system, completely neutralizing its basicity. Furthermore, the primary carboxamide at the 3-position is also non-basic.
The Solution:  Do not attempt acidic aqueous washes (e.g., 1M HCl) expecting the compound to partition into the aqueous layer as a salt. It will remain in the organic phase. Rely on crystallization or chromatography instead.
Q2: During recrystallization, my product forms a stubborn syrup/oil instead of crystals. How do I fix this?

The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is lower than the temperature at which it saturates the solvent, often exacerbated by the bulky, rotationally hindered tert-butyl group of the pivaloyl moiety disrupting crystal lattice packing[2]. The primary carboxamide acts as a strong hydrogen bond donor and acceptor, meaning trace polar impurities (like water or unreacted nipecotamide) can severely disrupt nucleation. The Solution: Switch to a solvent system with a steeper solubility curve, such as Acetonitrile (MeCN). MeCN disrupts intermolecular hydrogen bonding at high temperatures but allows rapid lattice formation upon cooling. If oiling persists, seed the solution at 5°C above the cloud point.

Q3: Why is my compound streaking severely on standard normal-phase silica gel TLC/columns?

The Causality: The primary carboxamide group (-CONH2) interacts aggressively with the acidic silanol (Si-OH) groups on standard normal-phase silica via multiple hydrogen bonds[3]. This causes broad, tailing peaks and poor resolution from structurally similar impurities. The Solution: You must either suppress the silanol interactions by adding a polar modifier (e.g., 5-10% Methanol in Dichloromethane) or abandon normal-phase entirely. For this specific compound, Reversed-Phase (C18) Flash Chromatography is vastly superior, as it relies on the lipophilicity of the pivaloyl group rather than the polarity of the amide[3].

Part 2: Quantitative Data & Solvent Selection

The following table summarizes the validated solvent systems for purifying 1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide based on the crude mixture's profile.

Purification MethodOptimal Solvent SystemTarget Impurity RemovalCausality / Rationale
Trituration Diethyl Ether / Hexane (1:4)Non-polar byproducts (e.g., pivaloyl chloride)The highly polar carboxamide is insoluble in non-polar ethers/alkanes, while lipophilic impurities remain dissolved.
Recrystallization Acetonitrile (MeCN)Structurally similar amidesMeCN provides a steep solubility gradient; the compound is highly soluble at 80°C but nearly insoluble at 0°C[4].
Normal Phase Flash DCM / Methanol (0-10% gradient)Broad spectrumMeOH outcompetes the primary amide for silica silanol binding sites, preventing peak tailing[3].
Reverse Phase (C18) Water / MeCN (10-90% gradient)Polar impurities (e.g., unreacted nipecotamide)C18 stationary phase interacts cleanly with the pivaloyl group; highly polar impurities elute in the void volume[3].

Part 3: Experimental Workflows & Protocols

Decision Matrix Visualization

PurificationWorkflow Crude Crude 1-Pivaloylpiperidine -3-carboxamide Assess Assess Initial Purity (HPLC/NMR) Crude->Assess HighPur Purity > 85% (Minor Impurities) Assess->HighPur Yes LowPur Purity < 85% (Complex Mixture) Assess->LowPur No Cryst Recrystallization (MeCN) HighPur->Cryst Chrom Reverse Phase Flash Chromatography (C18) LowPur->Chrom Pure Pure Compound (>98% HPLC) Cryst->Pure Filter & Dry Chrom->Pure Lyophilize/Concentrate

Decision tree for the purification of 1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide.

Protocol A: High-Yield Recrystallization (For >85% Crude Purity)

Self-Validating System: The success of this protocol relies on reaching the exact cloud point. If the solution does not turn cloudy upon initial cooling, the solvent volume is too high.

  • Dissolution: Transfer 10.0 g of crude 1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide to a 250 mL round-bottom flask. Add 40 mL of HPLC-grade Acetonitrile.

  • Heating: Heat the suspension to reflux (approx. 82°C) under stirring until complete dissolution occurs. Note: If solids persist, they are likely inorganic salts from previous steps. Hot-filter the solution immediately.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool ambiently at a rate of ~1°C/minute.

  • Nucleation (Troubleshooting step): Monitor the solution at 55°C. If an oil begins to separate at the bottom of the flask, immediately reheat to 80°C, add 5 mL of Acetonitrile, and resume cooling.

  • Aging: Once fine white crystals begin to form (typically around 45°C), allow the flask to reach room temperature, then transfer to an ice bath (0-5°C) for 2 hours to maximize yield.

  • Isolation: Filter the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with 10 mL of ice-cold Acetonitrile, followed by 20 mL of cold Hexane to aid drying.

  • Drying: Dry under high vacuum (<1 mbar) at 40°C for 12 hours.

Protocol B: Reverse-Phase Flash Chromatography (For <85% Crude Purity)

Self-Validating System: Because amides lack strong UV chromophores, detection must be set to 210 nm. If no peaks are observed, UV detection has failed, and ELSD (Evaporative Light Scattering Detector) must be used.

  • Column Preparation: Equip an automated flash chromatography system with a C18 Reversed-Phase cartridge (e.g., Biotage SNAP Ultra C18, 50g for a 1-2g crude load)[3].

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Dimethyl Sulfoxide (DMSO) or Methanol. Inject the solution directly onto the column. Do not use DCM or EtOAc for loading on a C18 column, as it will cause peak distortion.

  • Mobile Phase Setup:

    • Solvent A: Milli-Q Water (0.1% Formic Acid optional, though not strictly required for neutral amides).

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-2 Column Volumes (CV): Hold at 5% B (Elutes highly polar unreacted nipecotamide).

    • 2-12 CV: Linear gradient from 5% B to 60% B. (The target compound typically elutes around 35-40% B).

    • 12-15 CV: Flush at 100% B (Elutes lipophilic impurities like pivalic acid derivatives).

  • Detection & Fractionation: Monitor absorbance at 210 nm (amide bond

    
     transition). Collect fractions corresponding to the major peak.
    
  • Recovery: Pool the pure fractions. Remove the Acetonitrile under reduced pressure (rotary evaporator) at 35°C. Lyophilize (freeze-dry) the remaining aqueous solution to yield the pure compound as a fluffy white powder.

References

  • Development and Scale-Up of an Asymmetric Synthesis Process for Alogliptin and Trelagliptin Intermediates. American Chemical Society (Organic Process Research & Development). Available at:[Link][1]

  • Vogel's Textbook of Practical Organic Chemistry (5th Edition). Prentice Hall / Better World Books. Available at:[Link][2]

  • Purification of Laboratory Chemicals (8th Edition). W.L.F. Armarego, Elsevier. Available at:[Link][4]

  • Flash Purification Consumables & Techniques. Biotage. Available at:[Link][3]

Sources

Optimization

Troubleshooting amide coupling for pivaloyl-piperidine derivatives

Topic: Troubleshooting amide coupling for pivaloyl-piperidine derivatives Content type: Technical Support Center Guide Senior Application Scientist Desk Executive Summary & Core Challenge Synthesizing pivaloyl-piperidine...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting amide coupling for pivaloyl-piperidine derivatives Content type: Technical Support Center Guide

Senior Application Scientist Desk

Executive Summary & Core Challenge

Synthesizing pivaloyl-piperidine derivatives presents a classic organic chemistry paradox: coupling a highly nucleophilic secondary amine (piperidine) with a sterically demanding carboxylic acid (pivalic acid).

The Core Challenge: The tert-butyl group of pivalic acid creates significant steric hindrance, shielding the carbonyl carbon from nucleophilic attack. Standard coupling protocols (e.g., EDC/NHS) often fail or stall, leading to low yields or extensive side reactions.

This guide provides an autonomous troubleshooting workflow, specifically engineered to overcome the "Steric Wall" of the pivaloyl group while maintaining the integrity of the piperidine ring.

Diagnostic Workflow

Before altering reagents, diagnose the failure mode using this logic flow.

TroubleshootingFlow Start Issue Detected CheckTLC 1. Check TLC/LCMS Is SM (Pivalic src) consumed? Start->CheckTLC SM_Gone Yes: SM Consumed CheckTLC->SM_Gone Yes SM_Remains No: SM Remains CheckTLC->SM_Remains No CheckProduct Is Product Peak Present? SM_Gone->CheckProduct Hydrolysis Major Peak = Pivalic Acid (Hydrolysis) CheckProduct->Hydrolysis No Product Guanidine Major Peak = M+100 (Guanidinylation) CheckProduct->Guanidine Wrong Mass Sol_Dry Sol: Dry Solvents, Switch to Acid Chloride Hydrolysis->Sol_Dry Sol_Phosphonium Sol: Switch to PyBOP (Avoid Uronium) Guanidine->Sol_Phosphonium Activation Activation Failure (Steric Shielding) SM_Remains->Activation Sol_Force Sol: High T, Acid Chloride, or Ghosez Reagent Activation->Sol_Force

Caption: Diagnostic logic tree for isolating failure modes in sterically hindered amide couplings.

Troubleshooting Guides (Q&A)

Issue 1: "My reaction stalls with < 20% conversion using EDC/HOBt."

Diagnosis: Steric Deactivation. The "active ester" formed by EDC/HOBt is bulky. The tert-butyl group of pivalic acid and the benzotriazole group of HOBt create too much congestion for the piperidine to attack effectively.

Solution: Switch to a High-Reactivity Acyl Chloride or HATU protocol.

  • Why: Pivaloyl chloride is the smallest activated species available (Cl is smaller than OBt). It minimizes the steric penalty in the transition state.

  • Protocol Shift: If you must use coupling reagents, switch to HATU or PyBOP.[1][2] HATU relies on the neighboring group effect of the pyridine nitrogen (7-azabenzotriazole) to accelerate coupling, which is critical for hindered substrates [1].

Issue 2: "I see a major byproduct with Mass M+99 (or M+100) when using HATU."

Diagnosis: Guanidinylation of the Amine. Because the pivaloyl group slows down the acylation rate, the unreacted piperidine (a secondary amine) begins to attack the HATU reagent itself. This forms a tetramethylguanidinium byproduct.[1]

Solution:

  • Stoichiometry Control: Do not use excess HATU. Use exactly 1.0 equiv relative to the acid.

  • Switch Reagent Class: Switch to PyBOP (Phosphonium salt).[2] Phosphonium reagents cannot form guanidine byproducts, making them safer for slow, hindered reactions [2].

Issue 3: "My Pivaloyl Chloride hydrolyzes back to Pivalic Acid despite 'dry' solvents."

Diagnosis: Moisture Sensitivity & HCl Scavenging. Pivaloyl chloride is highly moisture-sensitive.[3] Even trace water in "anhydrous" DCM can hydrolyze it. Furthermore, if the HCl byproduct isn't scavenged immediately, it can protonate the piperidine, rendering it non-nucleophilic (ammonium salt).

Solution:

  • Base Excess: Ensure >2.0 equivalents of base (DIPEA or TEA) are present before adding the acid chloride.

  • Schotten-Baumann Conditions: Paradoxically, if anhydrous conditions are failing, try a biphasic Schotten-Baumann system (DCM / aq. NaOH). The pivaloyl chloride reacts with the amine faster than it hydrolyzes with water if the pH is kept high (>10) to keep piperidine deprotonated.

Comparative Methodologies

Select the protocol based on your specific piperidine derivative's complexity.

FeatureMethod A: Acid Chloride (Recommended)Method B: HATU Coupling Method C: Mixed Anhydride
Steric Tolerance Highest (Smallest electrophile)High (Fast kinetics)Medium
Reagent Cost LowHighLow
Moisture Sensitivity HighModerateHigh
Side Reactions HydrolysisGuanidinylationDisproportionation
Purification Easy (Volatile reagents)Difficult (Remove urea/guanidine)Moderate
Best For Scale-up (>1g) , Simple PiperidinesDiscovery (<100mg) , Complex PiperidinesCost-sensitive mid-scale

Detailed Protocols

Protocol A: The "Gold Standard" Acid Chloride Method

Best for: High yields, scalability, and overcoming extreme steric hindrance.

Reagents:

  • Pivaloyl Chloride (1.1 equiv)

  • Piperidine derivative (1.0 equiv)

  • Triethylamine (TEA) or DIPEA (2.5 equiv)

  • DCM (Anhydrous) or THF[4]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with N2/Ar.

  • Solvation: Dissolve the piperidine derivative and Base (TEA/DIPEA) in anhydrous DCM (0.2 M concentration).

  • Cooling: Cool the mixture to 0°C . Note: Do not skip. Controlling the exotherm prevents decomposition.

  • Addition: Add Pivaloyl Chloride dropwise over 5-10 minutes.

    • Critical Check: Observe mild fuming (HCl generation) which should be immediately neutralized by the base (white smoke/precipitate of amine-HCl salt).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

  • Quench: Add sat. NaHCO3 solution. Stir for 15 mins to hydrolyze excess acid chloride.

  • Workup: Extract with DCM. Wash organic layer with 1M HCl (to remove unreacted piperidine) and then Brine. Dry over Na2SO4.

Protocol B: HATU Coupling for Precious Intermediates

Best for: Late-stage functionalization where acid chloride formation is too harsh.

Reagents:

  • Pivalic Acid (1.1 equiv)

  • HATU (1.1 equiv)[2]

  • Piperidine derivative (1.0 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)[2]

Step-by-Step:

  • Pre-Activation: Dissolve Pivalic Acid and DIPEA in DMF. Add HATU at 0°C.

  • Activation Time: Stir for exactly 15-20 minutes .

    • Why? Too short = incomplete activation. Too long = risk of racemization (if chiral) or rearrangement.

  • Amine Addition: Add the Piperidine derivative solution.

  • Reaction: Stir at RT for 12-16 hours. Note: Hindered couplings with HATU are slower than acid chlorides.

  • Workup: Dilute with EtOAc (do not use DCM, it traps DMF). Wash extensively with water/LiCl solution (to remove DMF) and sat. NaHCO3.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive. Journal of the American Chemical Society. Link

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. Link

Sources

Troubleshooting

Overcoming steric hindrance in 2,2-dimethylpropanoyl group addition

Ticket ID: PIV-OPT-404 Subject: Overcoming Steric Hindrance in 2,2-dimethylpropanoyl Addition Status: Open Assigned Specialist: Senior Application Scientist Introduction: The "Pivaloyl Problem" You are likely here becaus...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PIV-OPT-404 Subject: Overcoming Steric Hindrance in 2,2-dimethylpropanoyl Addition Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Pivaloyl Problem"

You are likely here because your reaction has stalled. The Pivaloyl (Piv) group is a fortress of steric bulk. While this makes it an exceptional protecting group—stable against hydrolysis and nucleophilic attack—it also makes installing it a kinetic nightmare.

The tert-butyl core of the pivaloyl group creates a "cone of protection" that shields the carbonyl carbon from nucleophilic attack. If you are using standard acetylation conditions (Pyridine/AcCl), you will fail. This guide treats your synthesis as a troubleshooting ticket, moving from standard optimization to "nuclear" options for recalcitrant substrates.

Module 1: Diagnostic & Triage (The "Why")

User Query: "Why is my conversion <10% even after 24 hours with Pyridine?"

Root Cause Analysis: The rate of acylation drops logarithmically with the steric bulk of the acylating agent. Pivaloyl chloride (PivCl) is orders of magnitude slower than Acetyl chloride (AcCl) because the tetrahedral intermediate formed during nucleophilic attack is highly crowded.

  • The Barrier: The transition state requires the nucleophile (your alcohol/amine) to approach the carbonyl carbon at the Bürgi-Dunitz angle (107°). The adjacent quaternary carbon of the Piv group physically blocks this path.

  • The Fix: You cannot rely on general base catalysis (Pyridine acting as a proton sink). You need Nucleophilic Catalysis (DMAP) or Lewis Acid Activation .

Visualizing the Steric Blockade vs. Catalytic Solution

G cluster_0 Standard Conditions (Stalled) cluster_1 DMAP Catalysis (Active) PivCl Piv-Cl (Steric Shield) Stall REACTION STALLED PivCl->Stall Crowded TS ROH Substrate (R-OH) ROH->Stall Pyridine Pyridine (General Base) Pyridine->Stall DMAP DMAP (Nucleophile) Stall->DMAP SOLUTION Inter N-Acylpyridinium Salt (Activated) DMAP->Inter Fast Attack Product Piv-OR (Product) Inter->Product Rapid Transfer

Figure 1: The standard pyridine pathway fails because it relies on the weak nucleophilicity of the alcohol. DMAP solves this by forming a highly reactive, charged intermediate that is less sensitive to steric bulk.

Module 2: Standard Optimization (The "How")

Protocol A: The Steglich Modification (Standard Substrates) Applicability: Primary and unhindered secondary alcohols/amines.

Do not use Pyridine as the solvent. It is too slow. Use the Steglich protocol where DMAP acts as a "hyper-nucleophile."

ParameterRecommendationRationale
Reagent Pivaloyl Chloride (1.2 - 1.5 equiv)More reactive than anhydride; byproduct (HCl) is easily trapped.
Catalyst DMAP (0.1 - 0.2 equiv) Essential. Forms the N-pivaloylpyridinium species.[1]
Base Et

N or DIPEA (2.0 equiv)
Regenerates DMAP; scavenges HCl.
Solvent DCM or CHCl

(Anhydrous)
Non-polar aprotic solvents stabilize the ion-pair intermediate.
Temp 0°C

RT
Start cold to control exotherm, warm to drive kinetics.

Troubleshooting Checklist:

Module 3: Advanced Protocols (Hard Substrates)

User Query: "I have a tertiary alcohol / sterically crowded secondary alcohol. Protocol A failed."

When the substrate itself is bulky (e.g., tert-butanol derivatives), the N-pivaloylpyridinium intermediate from Protocol A is still not electrophilic enough. You must switch strategies.

Protocol B: The "Nuclear" Option (Lewis Acid Catalysis)

Applicability: Tertiary alcohols, highly hindered scaffolds.

We utilize Scandium(III) Triflate or Bismuth(III) Triflate . These are "hard" Lewis acids that activate the anhydride carbonyl oxygen, making it hyper-electrophilic.

Step-by-Step Workflow:

  • Setup: Flame-dry a flask under Argon.

  • Reagents:

    • Substrate (1.0 equiv)

    • Pivalic Anhydride (1.5 - 2.0 equiv) — Note: Do not use PivCl here.

    • Sc(OTf)

      
        (5 mol%) — The magic bullet.
      
  • Solvent: MeCN or CH

    
    Cl
    
    
    
    (0.2 M).
  • Execution: Stir at 0°C for 30 mins, then monitor. If slow, heat to 40°C.

  • Quench: Add aqueous NaHCO

    
    .
    

Why this works: Sc(OTf)


 coordinates to the anhydride oxygens, pulling electron density away and forcing the carbonyl to accept even the poorest nucleophiles (like tertiary alcohols).
Protocol C: The Yamaguchi Esterification (Acid-Sensitive Substrates)

Applicability: When Pivaloyl Chloride is too harsh or you need to couple Pivalic Acid directly.

This method generates a mixed anhydride in situ that is highly reactive but regioselective.[2]

Yamaguchi PivOH Piv-OH (Acid) MixedAnh Mixed Anhydride (Intermediate) PivOH->MixedAnh + TCBC, Et3N TCBC Yamaguchi Reagent (2,4,6-Cl3-Ph-COCl) TCBC->MixedAnh Attack Regioselective Attack MixedAnh->Attack + DMAP DMAP DMAP DMAP->Attack Attacks Piv Carbon (Less Hindered than Aryl) Product Piv-OR (Final Ester) Attack->Product + R-OH

Figure 2: The Yamaguchi protocol uses a sacrificial "super-leaving group" (2,4,6-trichlorobenzoate). DMAP attacks the aliphatic Pivaloyl carbon preferentially over the hindered aromatic ring.

Module 4: FAQs & Cleanup

Q: The reaction smells terrible and I can't get rid of the byproduct. A: Pivalic acid (byproduct of anhydride/Yamaguchi methods) is tenacious.

  • The Fix: Wash the organic layer with 10% aqueous K

    
    CO
    
    
    
    (more basic than bicarbonate) to ensure the pivalic acid is fully deprotonated and moves to the aqueous layer.

Q: Can I use 4-Pyrrolidinopyridine (4-PPY) instead of DMAP? A: Yes. 4-PPY is approximately 2x more active than DMAP due to the greater electron-donating ability of the pyrrolidine ring compared to the dimethylamino group. Use this if DMAP yields are hovering around 50-60%.

Q: My product is hydrolyzing on the silica column. A: Unlikely. Piv esters are rock solid.

  • Diagnosis: You probably have trapped Pivalic Anhydride or Mixed Anhydride that is hydrolyzing during chromatography, confusing your NMR.

  • Solution: Ensure a rigorous basic wash (NaOH 1M if substrate tolerates, or quench with MeOH/DMAP for 30 mins before workup to convert excess anhydride to methyl ester, which is separable).

References
  • The Foundational DMAP Mechanism: Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[3] Angewandte Chemie International Edition in English. [Link]

  • Lewis Acid Catalysis (Sc(OTf)3): Ishihara, K., Kubota, M., Kurihara, H., & Yamamoto, H. (1996). Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides.[4] Journal of the American Chemical Society. [Link]

  • Bismuth Triflate Protocol: Orita, A., Tanahashi, C., Kakuda, A., & Otera, J. (2001).[5][6] Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3.[5][7] The Journal of Organic Chemistry. [Link]

  • The Yamaguchi Esterification: Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[2][8] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[2][8] Bulletin of the Chemical Society of Japan. [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Separation of Piperidine Carboxamide Enantiomers

Welcome to the technical support center for the chiral separation of piperidine carboxamide enantiomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the compl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral separation of piperidine carboxamide enantiomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of chiral chromatography. Piperidine carboxamides are a vital class of compounds in medicinal chemistry, and achieving robust enantiomeric separation is often a critical step in their development and analysis.[1]

This resource is structured in a practical, question-and-answer format to directly address the specific issues you may encounter. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning to empower your method development.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge for setting up a successful chiral separation.

Q1: Which type of Chiral Stationary Phase (CSP) is the best starting point for piperidine carboxamide enantiomers?

A1: Polysaccharide-based CSPs are the most recommended starting point and have demonstrated high success rates for a broad range of chiral compounds, including amides.[2][3][4] Columns such as those based on amylose or cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) are particularly effective.[5] Specifically, columns like Chiralpak® IA, Chiralpak® AD-H, and Chiralcel® OD-H have shown good performance in separating piperidine derivatives.[2] While these are excellent starting points, a screening approach using several different CSPs is often necessary to find the optimal one for your specific analyte.[2][3]

Q2: What are the typical mobile phase systems for separating piperidine carboxamides on polysaccharide CSPs?

A2: For normal-phase HPLC, a common mobile phase consists of a non-polar solvent like n-hexane or heptane, combined with a polar alcohol modifier such as ethanol or isopropanol.[2] A typical starting ratio might be 70:30 (n-hexane:ethanol).[2][6] Because piperidine carboxamides are basic, the addition of a small amount of a basic additive, like 0.1% diethylamine (DEA), to the mobile phase is crucial for improving peak shape and reducing tailing.[7][8][9]

Q3: Is it necessary to derivatize my piperidine carboxamide before analysis?

A3: Not always. Direct separation on a CSP is the preferred modern approach. However, derivatization can be a valuable strategy in two main scenarios:

  • To Enhance Detection: If your analyte lacks a strong UV chromophore, derivatization with a UV-active agent can significantly improve sensitivity.[2]

  • To Improve Separation: In challenging cases, reacting the enantiomers with a chiral derivatizing agent to form diastereomers can allow for separation on a standard (achiral) HPLC column.[10]

Q4: How does temperature impact the chiral separation?

A4: Temperature is a critical parameter that influences retention, selectivity (α), and resolution (Rs).[2][11] Generally, lower temperatures tend to increase chiral selectivity by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[11] However, this is not a universal rule; in some cases, higher temperatures can improve peak efficiency or even reverse the elution order.[3][11] Therefore, it is essential to control the column temperature using a column oven and to evaluate its effect during method development.[2]

Part 2: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Issue 1: Poor or No Resolution (Rs < 1.5)

Q: I'm not seeing any separation between my enantiomers. What's the first thing I should check?

A: First, confirm the fundamentals. Ensure you are using a chiral stationary phase appropriate for your compound class. Polysaccharide-based columns are a strong first choice.[2] Verify that your mobile phase composition is appropriate for normal-phase chromatography (e.g., hexane/ethanol) and that you have included a basic additive like DEA to address the basic nature of the piperidine nitrogen.[7][8]

Q: I've confirmed my column and mobile phase, but the resolution is still poor. What is the next logical step?

A: Your next step is to systematically optimize the mobile phase composition. The ratio of the alcohol modifier to the non-polar alkane has a profound effect on retention and selectivity.

  • Action: Systematically vary the percentage of the alcohol modifier (e.g., ethanol or isopropanol). Try adjusting it in 5-10% increments. Increasing the alcohol content will generally decrease retention times, while decreasing it will increase retention and may improve resolution, up to a point.[2]

  • Rationale: The alcohol modifier competes with the analyte for polar interaction sites on the CSP. By carefully tuning its concentration, you can modulate the strength of the chiral recognition interactions, thereby influencing selectivity.

A visual workflow for troubleshooting poor resolution is presented below.

G Problem Problem: Poor Resolution (Rs < 1.5) CheckCSP Is the CSP appropriate? (e.g., Polysaccharide-based) Problem->CheckCSP CheckMP Is the Mobile Phase optimal? (Alkane/Alcohol + Additive) CheckCSP->CheckMP Yes ScreenCSP Screen Different CSPs (e.g., Amylose vs. Cellulose) CheckCSP->ScreenCSP No CheckMP->Problem No, Re-evaluate OptimizeModifier Optimize Alcohol Modifier % (e.g., Ethanol, IPA) CheckMP->OptimizeModifier Yes OptimizeTemp Optimize Temperature (e.g., 15-40 °C) OptimizeModifier->OptimizeTemp OptimizeAdditive Optimize Additive Conc. (e.g., 0.05-0.2% DEA) OptimizeTemp->OptimizeAdditive OptimizeAdditive->ScreenCSP If still poor Success Resolution Achieved (Rs >= 1.5) OptimizeAdditive->Success If successful ScreenCSP->CheckMP

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Issue 2: Peak Tailing

Q: My peaks are showing significant tailing, which is affecting my integration and resolution. What is the most likely cause for a basic compound like a piperidine carboxamide?

A: The most common cause of peak tailing for basic analytes is secondary interactions between the basic piperidine nitrogen and acidic silanol groups on the silica surface of the column packing.[9] These interactions are strong and non-specific, leading to a delayed elution for a portion of the analyte molecules.

Q: How do I fix peak tailing caused by silanol interactions?

A: The solution is to suppress these unwanted interactions by adding a basic modifier to your mobile phase.[9]

  • Action: Add a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), to your mobile phase. A typical starting concentration is 0.1% (v/v).[7][8]

  • Rationale: The amine additive acts as a competitive base, binding to the active silanol sites on the silica surface. This effectively "masks" the silanols from your analyte, resulting in more symmetrical peaks. You can optimize the concentration of the additive; sometimes, a higher or lower amount may be beneficial.[8]

Issue 3: Irreproducible Results (Shifting Retention Times or Resolution)

Q: My method worked well initially, but now my retention times are shifting between runs. What should I investigate?

A: Irreproducibility can stem from several factors. The most common culprits are inconsistent mobile phase preparation and temperature fluctuations.[2][12]

  • Mobile Phase: Ensure you are preparing fresh mobile phase daily.[11] The volatile components (especially the amine additive and hexane) can evaporate over time, changing the composition and affecting chromatography. Use precise volumetric measurements.

  • Temperature: Small changes in ambient temperature can affect retention times. Always use a thermostatically controlled column oven and allow the system to fully equilibrate before starting your analysis.[2][13]

Q: I'm dedicating a column to this method, but I've heard about "memory effects" with additives. Is this a concern?

A: Yes, "memory effects" are a significant concern in chiral chromatography, especially when using acidic or basic additives.[14] Additives can strongly adsorb to the stationary phase, and their traces can impact subsequent separations, even after flushing the column.[14] The persistence of these effects can last for thousands of column volumes.[14]

  • Best Practice: It is highly recommended to dedicate a specific column to a method that uses a particular class of additive (e.g., one column for basic additives, another for acidic).[15] If you must use the same column for different methods, employ a rigorous regeneration and equilibration procedure, but be aware that complete removal of the previous additive's influence can be difficult.[15]

Part 3: Data & Protocols

Table 1: Influence of Mobile Phase Composition on Separation

This table summarizes typical results for the separation of a piperidine carboxamide derivative on a polysaccharide CSP, illustrating the effect of mobile phase changes.

Mobile Phase (n-Hexane:Ethanol)Additive (DEA)Retention Time (min) - Enant. 1Retention Time (min) - Enant. 2Resolution (Rs)
80:200.1%12.515.82.1
70:300.1%8.29.91.8
60:400.1%5.15.91.3
70:30None9.5 (tailing)11.8 (tailing)1.2

Data is illustrative and will vary based on the specific analyte and column.

Protocol 1: Systematic Chiral Method Development Screening

This protocol outlines a structured approach to developing a new chiral separation method.

  • Analyte Characterization: Dissolve the racemic piperidine carboxamide standard in the mobile phase or a compatible solvent like ethanol. Ensure complete dissolution.

  • Initial CSP & Mobile Phase Selection:

    • Install a polysaccharide-based chiral column (e.g., Chiralpak IA or Chiralcel OD-H).[2]

    • Prepare an initial mobile phase of n-Hexane:Ethanol (70:30 v/v) containing 0.1% DEA.[2][6]

  • Initial Chromatographic Run:

    • Set the flow rate to 1.0 mL/min.[2][6]

    • Set the column temperature to 25°C or 30°C.[2][6]

    • Set the UV detection wavelength appropriately (e.g., 225 nm).[6]

    • Inject 5-10 µL of the sample solution.[2]

  • Evaluation and Optimization:

    • No/Poor Resolution: If Rs < 1.5, proceed to optimize the mobile phase. Decrease the ethanol percentage in 10% increments (e.g., to 80:20, 90:10) to increase retention and potentially improve resolution. Also, consider screening a different alcohol modifier like isopropanol.

    • Long Run Times: If retention is too long, increase the ethanol percentage (e.g., to 60:40).[2]

    • Peak Tailing: If peaks are tailing despite the additive, try slightly increasing the DEA concentration (e.g., to 0.2%).

    • Fine-Tuning: Once partial separation is achieved, optimize the temperature (e.g., test at 15°C, 25°C, and 35°C) to maximize resolution.[11]

  • Validation: Once optimal conditions are found, perform replicate injections to confirm the reproducibility of retention times, resolution, and peak areas.

References

  • I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

  • Regis Technologies. (2023, September 25). Getting Started with Chiral Method Development Part Three. Retrieved from [Link]

  • Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]

  • ResearchGate. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. Retrieved from [Link]

  • Rane, V. P., et al. (2021, June 15). Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam. Journal of Chromatographic Science, Oxford Academic. Retrieved from [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]

  • Pharmaceutical Technology. (2020, November 15). Method Development for Analysis and Isolation of Chiral Compounds Using Immobilized Stationary-Phase Technology. Retrieved from [Link]

  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [https://www.phenomenex.com/Library/Details/Chiral HPLC Separations]([Link] HPLC Separations)

  • Daicel Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase. Retrieved from [Link]

  • Analytical Chemistry. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]

  • HPLC Chromatography. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]

  • alwsci. (2025, November 18). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. Retrieved from [Link]

  • PMC. (2022, December 28). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral separations are extremely important to the pharmaceutical and. Retrieved from [Link]

  • Phenomenex. (n.d.). The Chiral Notebook. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Benzyl-4-(isopropylamino)piperidine-4-carboxamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC of Antimalarial Drugs. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]

  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

  • PMC. (2021, September 9). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Retrieved from [Link]

  • MDPI. (2019, February 28). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Daicel Polysaccharide Stationary Phases. Retrieved from [Link]

  • Chromatography Online. (2023, February 17). Chiral | Application Notes | LCGC International. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: De-Pivaloylation of Piperidine Scaffolds

Topic: Selective Removal of -Pivaloyl Protecting Group from Piperidine-3-carboxamide Ticket ID: PIV-DEPROT-003 Status: Active Guide Expert Review: Senior Application Scientist, Process Chemistry Division Critical Assessm...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Selective Removal of


-Pivaloyl Protecting Group from Piperidine-3-carboxamide
Ticket ID:  PIV-DEPROT-003
Status:  Active Guide
Expert Review:  Senior Application Scientist, Process Chemistry Division

Critical Assessment: The "Stability Paradox"

Before initiating any experimental work, it is crucial to understand the thermodynamic and kinetic reality of your substrate. You are attempting to remove a Pivaloyl (Piv) group from a secondary amine (piperidine ring) in the presence of a Primary Carboxamide (position 3).

The Chemoselectivity Challenge

This is a classic "Stability Inversion" problem:

  • The Protecting Group (

    
    -Piv):  A sterically hindered tertiary amide . The 
    
    
    
    -butyl group creates a "hydrophobic shield," making nucleophilic attack at the carbonyl carbon extremely difficult. It is designed to survive harsh conditions.
  • The Payload (C3-CONH

    
    ):  An unhindered primary amide . While stable, it is kinetically more susceptible to hydrolysis (acidic or basic) than the pivalamide.
    

The Reality: Standard hydrolytic conditions (e.g., 6M HCl reflux) required to cleave the


-Piv group will almost certainly hydrolyze your primary carboxamide to a carboxylic acid first.

Decision Matrix & Workflow

Use this logic flow to determine your experimental protocol.

DeprotectionStrategy Start Substrate: N-Piv-Piperidine-3-CONH2 Decision Is the C3-Carboxamide absolutely critical? Start->Decision RouteA Route A: Global Hydrolysis (High Reliability) Decision->RouteA Yes, I need high yield RouteB Route B: Hydroperolytic Cleavage (Experimental/Optimization) Decision->RouteB I want to try direct cleavage StepA1 1. 6M HCl Reflux (Cleave All) RouteA->StepA1 StepB1 1. LiOH / H2O2 (THF) RouteB->StepB1 StepA2 2. Result: Piperidine-3-COOH StepA1->StepA2 StepA3 3. Re-Amidate (Boc/NH3) StepA2->StepA3 StepB2 2. Monitor LCMS for Selectivity Window StepB1->StepB2

Figure 1: Strategic decision tree for


-Pivaloyl removal. Route A is recommended for scale-up; Route B is for initial screening.

Protocol A: The "Global Hydrolysis & Rescue" (Recommended)

Since selective deprotection is thermodynamically unfavorable, the most robust strategy is to intentionally hydrolyze both groups and then chemically restore the easier-to-form primary amide. This guarantees the final product structure without optimizing a narrow kinetic window.

Step 1: Global Acidic Hydrolysis
  • Objective: Remove the stubborn

    
    -Piv group.
    
  • Reagents: 6M HCl (aqueous).

  • Conditions: Reflux (100°C+), 12–24 hours.

ParameterSpecificationNotes
Concentration 6.0 M HClLower concentrations will not touch the Pivalamide.
Temperature RefluxEssential to overcome steric hindrance of the

-butyl group.
Monitoring LCMS / NMRLook for loss of

-butyl singlet (~1.2 ppm).
Expected Product Piperidine-3-carboxylic acid (HCl salt)The amide side chain will hydrolyze.
Step 2: Selective Re-Amidation (The "Rescue")

Once you have the Piperidine-3-carboxylic acid , perform the following sequence to restore the amide:

  • 
    -Protection:  Treat the crude amino acid with 
    
    
    
    and NaOH (Schotten-Baumann conditions) to get
    
    
    -Boc-Piperidine-3-carboxylic acid
    .
  • Amidation: React with EDC

    
    HCl, HOBt, and Ammonium Chloride (
    
    
    
    ) or aqueous Ammonia.
    • Why: This selectively converts the acid back to the primary amide.

  • Final Deprotection: Treat with TFA/DCM (1:1) to remove the Boc group.

    • Result:Piperidine-3-carboxamide (as TFA salt).

Expert Insight: While this adds steps, it avoids the "optimization hell" of trying to save a primary amide while boiling a pivalamide in acid. It is the path of least resistance for high purity.

Protocol B: Hydroperolytic Cleavage (Experimental)

If you strictly require a direct deprotection (e.g., the molecule has other acid-sensitive stereocenters), you may attempt nucleophilic cleavage using hydroperoxide . The hydroperoxide anion (


) is more nucleophilic than hydroxide (

-effect) and can sometimes attack hindered carbonyls faster.
Methodology
  • Reagent Preparation: Dissolve substrate in THF (

    
    ).
    
  • Activation: Add

    
     (4.0 equiv) and 
    
    
    
    (10.0 equiv).
  • Reaction: Stir at

    
     to Room Temperature.
    
  • Quench: Carefully quench with saturated

    
     (exothermic, destroys peroxide).
    
Mechanism & Risk[1][2]
  • Mechanism:

    
     attacks the carbonyl. The tetrahedral intermediate collapses, expelling the amine.
    
  • Risk: Primary amides can also be hydrolyzed to acids by peroxides (though often slower than esters/imides).

  • Success Probability: Moderate.[1][2] The steric bulk of the Pivaloyl group still hinders the attack, but this is your best "mild" option compared to boiling HCl.

Advanced Troubleshooting (FAQs)

Q1: Can I use Meerwein's Salt ( ) to activate the amide?

Answer: Technically, yes, but it is risky. Meerwein's salt (


-alkylation) converts amides to imidates , which hydrolyze easily under mild acidic conditions.
  • The Trap: Meerwein's reagent is a "shotgun" electrophile. It will alkylate both the

    
    -Piv tertiary amide and the C3-primary amide.
    
  • Result: You will form a bis-imidate. Upon hydrolysis, both will convert to esters (ethyl pivalate and ethyl piperidine-3-carboxylate). You still lose the amide.

Q2: Why not use DIBAL-H or LiAlH ?

Answer: These are reducing agents, not deprotecting agents (in this context).

  • They will reduce the

    
    -Piv carbonyl to a methylene (
    
    
    
    -neopentyl group), permanently alkylating your amine.
  • They will reduce your C3-carboxamide to a primary amine (

    
    ).
    
  • Verdict: Do not use hydride reducing agents.

Q3: I tried 6M HCl and the reaction stalled at 50%. What now?

Answer: Pivalamides are notoriously stable.

  • Increase Temperature: Switch solvent to sealed tube with higher boiling point (e.g., acetic acid/HCl mix at 120°C).

  • Microwave: Microwave irradiation (150°C, 30-60 mins) often drives these hydrolyses to completion where thermal reflux fails.

Visualizing the Mechanism (Acid Hydrolysis)

Mechanism Substrate N-Piv-Piperidine-3-CONH2 Protonation O-Protonation (Reversible) Substrate->Protonation + H+ Attack Nucleophilic Attack (H2O -> Carbonyl) Protonation->Attack + H2O (Slow) Tetrahedral Tetrahedral Intermediate (Sterically Crowded) Attack->Tetrahedral High Energy Collapse Collapse & Cleavage Tetrahedral->Collapse - PivOH

Figure 2: Mechanistic bottleneck. The "Tetrahedral Intermediate" is destabilized by the bulky


-butyl group, making the rate-determining step (

) extremely slow.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Pivaloyl stability and cleavage conditions).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Detailed kinetics of amide hydrolysis: Tertiary vs Primary).

  • Evans, D. A., et al. (1982). "Hydrolysis of N-acyloxazolidinones with Lithium Hydroperoxide". Journal of the American Chemical Society.[4] (Basis for the hydroperolytic cleavage protocol).

  • Kiessling, A. J., & McClure, C. K. (1997).[5] "The Conversion of Amides to Esters with Meerwein's Reagent". Synthetic Communications. (Discusses imidate activation, highlighting the risk to primary amides).

Sources

Optimization

Technical Support Center: Resolving NMR Impurities in 1-Pivaloylpiperidine-3-carboxamide

Welcome to the technical support center for resolving NMR impurities in your 1-pivaloylpiperidine-3-carboxamide samples. This guide is designed for researchers, scientists, and drug development professionals to effective...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving NMR impurities in your 1-pivaloylpiperidine-3-carboxamide samples. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and mitigate common impurities encountered during synthesis and purification. Here, we provide troubleshooting guidance and frequently asked questions to ensure the high purity of your compound for downstream applications.

Troubleshooting Guide: Identifying and Resolving Common Impurities

The following section details potential impurities you may encounter in your ¹H NMR spectrum of 1-pivaloylpiperidine-3-carboxamide, their characteristic chemical shifts, and recommended strategies for their removal.

Expected ¹H NMR Spectrum of 1-Pivaloylpiperidine-3-carboxamide

A pure sample of 1-pivaloylpiperidine-3-carboxamide in a solvent like CDCl₃ is expected to show distinct signals corresponding to the pivaloyl group and the piperidine ring protons. Based on the analysis of similar structures, the approximate chemical shifts (δ) are as follows:

  • Pivaloyl group (C(CH₃)₃): A sharp singlet around 1.2-1.3 ppm integrating to 9 protons.

  • Piperidine ring protons (CH₂, CH): A series of multiplets between 1.4 and 3.7 ppm . The exact shifts and multiplicities will depend on the chair conformation of the piperidine ring and the rotational restrictions imposed by the amide and pivaloyl groups.

  • Amide protons (CONH₂): Two broad singlets, typically between 5.5 and 8.5 ppm , which may exchange with D₂O.

Common Impurities and Their Resolution

The table below summarizes common impurities, their expected ¹H NMR signals, and suggested resolution strategies.

ImpurityCommon ¹H NMR Signals (CDCl₃)Potential SourceResolution Strategy
Pivalic Acid Broad singlet ~11-12 ppm (acidic OH), Singlet ~1.23 ppm (t-butyl)[1][2]Hydrolysis of the pivaloyl groupAqueous workup with a mild base (e.g., saturated NaHCO₃ solution) followed by extraction with an organic solvent.
Piperidine-3-carboxamide Complex multiplets for piperidine protons, broad NH signals[3]Incomplete acylation of the starting materialRepurification by column chromatography on silica gel.
Residual Solvents Varies depending on the solvent. See table below.Synthesis and purification stepsHigh-vacuum drying, co-evaporation with a low-boiling solvent (e.g., DCM), or recrystallization.
Water Broad singlet, chemical shift is solvent and temperature dependent (e.g., ~1.56 ppm in CDCl₃)[4]Incomplete drying of solvents or glasswareUse of anhydrous solvents and proper drying techniques (e.g., drying over MgSO₄ or Na₂SO₄).
Grease Broad signals around 0.1-1.5 ppmContamination from glasswareProper cleaning of glassware.
¹H NMR Chemical Shifts of Common Residual Solvents

This table provides the approximate ¹H NMR chemical shifts for common laboratory solvents that may be present as impurities in your sample.[4][5][6][7][8]

SolventChemical Shift (δ, ppm in CDCl₃)Multiplicity
Acetone2.17s
Acetonitrile2.10s
Dichloromethane5.30s
Diethyl Ether3.48 (q), 1.21 (t)q, t
Dimethylformamide (DMF)8.03 (s), 2.92 (s), 2.75 (s)s, s, s
Dimethyl Sulfoxide (DMSO)2.62s
Ethanol3.71 (q), 1.22 (t)q, t
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)q, s, t
n-Hexane1.26 (m), 0.88 (t)m, t
Methanol3.49s
Tetrahydrofuran (THF)3.76 (m), 1.85 (m)m, m
Toluene7.28-7.17 (m), 2.34 (s)m, s

Experimental Protocol: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of 1-pivaloylpiperidine-3-carboxamide using silica gel column chromatography.

Materials:

  • Crude 1-pivaloylpiperidine-3-carboxamide

  • Silica gel (200-400 mesh)

  • Solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol)

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Select a Solvent System: Determine an appropriate solvent system by running thin-layer chromatography (TLC) of your crude material. The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4 and separate it from impurities.

  • Pack the Column: Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the column. Allow the silica to settle, ensuring a level and well-packed bed.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent (or a more polar solvent if necessary) and carefully load it onto the top of the silica gel bed.

  • Elute the Column: Begin eluting the column with the chosen solvent system. Collect fractions in separate tubes.

  • Monitor the Separation: Monitor the separation by TLC analysis of the collected fractions. Spot each fraction on a TLC plate, develop the plate in the appropriate solvent system, and visualize the spots under a UV lamp or by staining.

  • Combine and Concentrate: Combine the pure fractions containing your product and remove the solvent under reduced pressure to obtain the purified 1-pivaloylpiperidine-3-carboxamide.

  • Confirm Purity: Acquire a ¹H NMR spectrum of the purified product to confirm the absence of impurities.

Impurity Resolution Workflow

The following diagram illustrates a logical workflow for identifying and resolving impurities in your 1-pivaloylpiperidine-3-carboxamide sample.

Impurity_Resolution_Workflow start Acquire ¹H NMR of Sample check_purity Compare to Expected Spectrum start->check_purity pure Sample is Pure check_purity->pure No extra signals impure Impurity Detected check_purity->impure Extra signals present identify_impurity Identify Impurity Signals impure->identify_impurity known_impurity Known Impurity? identify_impurity->known_impurity resolve_known Apply Specific Resolution Strategy known_impurity->resolve_known Yes unknown_impurity Unknown Impurity known_impurity->unknown_impurity No repurify Repurify Sample (e.g., Column Chromatography) resolve_known->repurify characterize_unknown Characterize with 2D NMR (COSY, HSQC) unknown_impurity->characterize_unknown characterize_unknown->repurify reanalyze Re-acquire ¹H NMR repurify->reanalyze reanalyze->check_purity

Caption: Workflow for NMR impurity identification and resolution.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR shows a broad singlet around 11-12 ppm. What is it and how do I remove it?

A1: A broad singlet in this region is characteristic of a carboxylic acid proton, which in this case is likely pivalic acid.[1][2][9] This impurity arises from the hydrolysis of the pivaloyl group. To remove it, you can perform an aqueous workup by dissolving your sample in an organic solvent (like ethyl acetate or dichloromethane) and washing it with a saturated solution of sodium bicarbonate. The basic wash will deprotonate the carboxylic acid, making it water-soluble and thus removing it from the organic layer.

Q2: I see complex signals that do not correspond to my product or common solvents. What should I do?

A2: If you observe unidentifiable complex signals, it's possible you have starting material (piperidine-3-carboxamide) remaining or an unexpected side product. In this case, purification by column chromatography is the most effective method for separation.[10] For structural elucidation of the unknown impurity, advanced NMR techniques such as 2D COSY and HSQC can be employed to determine proton-proton and proton-carbon correlations, respectively.

Q3: The integration of my pivaloyl group singlet is less than 9 protons relative to the piperidine signals. What does this indicate?

A3: This suggests the presence of an impurity that has piperidine ring protons but lacks the pivaloyl group. The most likely candidate is the starting material, piperidine-3-carboxamide.[3] To confirm, you can compare the ¹H NMR of your sample to a known spectrum of the starting material. The resolution is to drive the acylation reaction to completion or repurify the product via column chromatography.

Q4: How can I minimize the presence of residual solvents in my final product?

A4: To minimize residual solvents, ensure your product is thoroughly dried under high vacuum, possibly with gentle heating if the compound is thermally stable. For high-boiling point solvents like DMF or DMSO, co-evaporation with a lower-boiling point solvent (e.g., toluene or heptane) can be effective. Recrystallization from an appropriate solvent system is also an excellent method for removing trapped solvent molecules and improving overall purity.

Q5: Can the amide protons (CONH₂) be used for purity assessment?

A5: While the amide protons should be present, they are often broad and their chemical shifts can be highly dependent on concentration, temperature, and solvent. They can also exchange with residual water in the NMR solvent, which can further broaden the signals or cause them to disappear. Therefore, it is generally more reliable to assess purity based on the sharp, well-resolved signals of the pivaloyl and piperidine ring protons.

References

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. PMC. Available from: [Link]

  • Pivalic acid | C5H10O2 | CID 6417. PubChem. Available from: [Link]

  • Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Rsc.org. Available from: [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (PDF) Available from: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available from: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

  • The peculiar temperature dependence of 13 C NMR chemical shifts of pivalic acid in the liquid and plastic crystal phases. Taylor & Francis Online. Available from: [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Department of Chemistry and Biochemistry. Available from: [Link]

  • Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. MDPI. Available from: [Link]

  • NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH. Available from: [Link]

  • 1-(Phenylsulfonyl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide - Optional[13C NMR]. SpectraBase. Available from: [Link]

  • pivalic aicd, ester with 4'-bromo-2-hydroxyacetophenone - Optional[13C NMR]. SpectraBase. Available from: [Link]

  • Pivalic anhydride - Optional[1H NMR]. SpectraBase. Available from: [Link]

  • Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. Available from: [Link]

  • (PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. Available from: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available from: [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the 1H NMR Spectrum of 1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide

In the landscape of drug discovery and development, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for elucidating the structure of organic molecules in solution. This guide provides an in-depth analysis of the 1H NMR spectrum of 1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide, a substituted piperidine derivative of interest in medicinal chemistry. Through a comparative approach with simpler analogs—piperidine, N-acetylpiperidine, and piperidine-3-carboxamide—we will dissect the spectral features to offer researchers and scientists a comprehensive understanding of the substituent effects on the chemical environment of the piperidine ring protons.

The Structural Context: Substituent Effects on the Piperidine Ring

The piperidine scaffold is a ubiquitous heterocyclic motif in a vast array of pharmaceuticals and biologically active compounds. The introduction of substituents onto the piperidine ring, either on the nitrogen atom or the carbon framework, significantly alters its conformational behavior and the chemical shifts of its protons. In 1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide, two key functional groups modulate the 1H NMR spectrum: the bulky N-pivaloyl (tert-butylcarbonyl) group and the C-3 carboxamide group. Understanding these influences is critical for structural verification and for predicting the spectral features of related compounds.

The N-pivaloyl group, due to its steric bulk, can influence the rate of ring inversion and the rotational barrier around the amide C-N bond. This can lead to the broadening of signals or the appearance of distinct signals for axial and equatorial protons that might otherwise be averaged. The carboxamide group at the C-3 position introduces both electronic and steric effects, further differentiating the chemical environments of the adjacent protons.

Experimental Data at a Glance: A Comparative Table

To facilitate a clear comparison, the 1H NMR chemical shift data for 1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide and its structural analogs are summarized below.

CompoundH2 (axial/equatorial) (ppm)H3 (ppm)H4 (ppm)H5 (ppm)H6 (axial/equatorial) (ppm)Other Signals (ppm)Solvent
1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide 3.87 – 3.26 (m, 4H)~1.99-1.73 (m)~1.99-1.73 (m)~1.67-1.48 (m)3.87 – 3.26 (m, 4H)1.46 (s, 9H, -C(CH₃)₃), Amide NH₂ (not specified)CDCl₃
Piperidine-3-carboxamideSee spectrum imageAmide NH₂ (not specified)MeOD
N-Acetylpiperidine~3.6 (m, 4H)~1.6 (m)~1.6 (m)~1.6 (m)~3.6 (m, 4H)~2.1 (s, 3H, -COCH₃)CDCl₃
Piperidine2.80 – 2.71 (m, 4H)~1.5 (m)~1.5 (m)~1.5 (m)2.80 – 2.71 (m, 4H)~1.6 (br s, 1H, NH)CDCl₃

Note: The assignments for the target compound are based on the provided multiplet ranges and comparison with related structures. Precise assignment of individual protons within the multiplets would require 2D NMR techniques.

In-Depth Spectral Analysis of 1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide

The 1H NMR spectrum of 1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide in CDCl₃ displays a set of characteristic signals that can be assigned to its unique structural features.

A prominent singlet is observed at 1.46 ppm , integrating to nine protons. This is the unequivocal signature of the three equivalent methyl groups of the bulky pivaloyl (tert-butyl) group. The singlet nature arises from the absence of adjacent protons for coupling.

The protons on the piperidine ring appear as a series of complex multiplets in the region of 1.48 to 3.87 ppm . Due to the presence of the chiral center at C-3 and the restricted rotation around the N-CO bond, the protons on each methylene group of the ring are diastereotopic and thus exhibit different chemical shifts and complex coupling patterns.

  • H-2 and H-6 Protons (Protons alpha to Nitrogen): These protons are expected to be the most downfield of the ring protons due to the deshielding effect of the adjacent nitrogen atom and the amide carbonyl group. They are found within the broad multiplet region between 3.26 and 3.87 ppm . The complexity of this region is a result of overlapping signals of the axial and equatorial protons at both C-2 and C-6 positions, each being split by their geminal and vicinal neighbors.

  • H-3, H-4, and H-5 Protons: The remaining piperidine ring protons (H-3, H-4 axial, H-4 equatorial, H-5 axial, and H-5 equatorial) resonate in the more upfield region, between approximately 1.48 and 1.99 ppm . The H-3 proton, being adjacent to the electron-withdrawing carboxamide group, is expected to be at the downfield end of this range. The signals for the amide protons (-CONH₂) are not explicitly detailed in the provided data but would typically appear as a broad singlet in the region of 5.5-8.5 ppm, depending on the solvent and concentration.

Comparative Analysis: Unraveling Substituent Effects

To appreciate the influence of the N-pivaloyl and C-3 carboxamide groups, we will compare the spectrum of the target molecule with those of its simpler counterparts.

Comparison with Piperidine

In the 1H NMR spectrum of unsubstituted piperidine, the protons alpha to the nitrogen (H-2 and H-6) appear as a multiplet around 2.71-2.80 ppm , while the remaining ring protons (H-3, H-4, and H-5) resonate further upfield around 1.5 ppm [1]. The NH proton typically appears as a broad singlet.

Key Observation: The acylation of the nitrogen in our target molecule causes a significant downfield shift of the adjacent H-2 and H-6 protons to the 3.26-3.87 ppm region. This is due to the strong electron-withdrawing effect of the carbonyl group, which reduces the electron density around the alpha-protons, leading to their deshielding.

Comparison with N-Acetylpiperidine

N-acetylpiperidine provides a more direct comparison for the effect of N-acylation. The protons at C-2 and C-6 in N-acetylpiperidine are observed around 3.6 ppm , and the acetyl methyl group appears as a singlet around 2.1 ppm .

Key Observation: The chemical shift of the H-2/H-6 protons in 1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide is in a similar range to that of N-acetylpiperidine, confirming the deshielding effect of the N-acyl group. The presence of the bulky tert-butyl group in our target molecule does not drastically alter the chemical shift of these alpha-protons compared to the acetyl group, but it does contribute to the complexity of the spectrum due to potential conformational restrictions.

Comparison with Piperidine-3-carboxamide

The 1H NMR spectrum of piperidine-3-carboxamide reveals the influence of the C-3 carboxamide group in the absence of N-acylation. While the exact peak-by-peak assignment is not available, the spectrum shows a complex pattern of multiplets for the ring protons.

Key Observation: By comparing the target molecule with piperidine-3-carboxamide, we can isolate the effect of the N-pivaloyl group. The downfield shift of the H-2 and H-6 protons in the target molecule is the most prominent difference, directly attributable to the N-acylation. Furthermore, the chemical environment of the H-3 proton in the target molecule is influenced by both the adjacent carboxamide and the N-pivaloyl group, contributing to the overall complexity of the upfield multiplets.

Experimental Protocols

General 1H NMR Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire the 1H NMR spectrum on a 400 or 500 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1.0 s

    • Acquisition time: ~3-4 s

    • Spectral width: -2 to 12 ppm

  • Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Logical Workflow for Spectral Analysis

G cluster_0 Initial Spectrum Observation cluster_1 Structural Group Assignment cluster_2 Detailed Piperidine Ring Analysis cluster_3 Comparative Analysis A Identify Solvent and Standard Peaks B Integrate All Signals A->B C Note Chemical Shifts and Multiplicities B->C D Assign Pivaloyl Group (Singlet, 9H, ~1.5 ppm) C->D E Identify Piperidine Ring Protons (Multiplets, ~1.5-4.0 ppm) C->E F Look for Amide Protons (Broad Singlet, ~5.5-8.5 ppm) C->F G Assign α-Protons (H-2, H-6) to Downfield Multiplets E->G H Assign Remaining Protons (H-3, H-4, H-5) to Upfield Multiplets G->H I Propose Tentative Axial/Equatorial Assignments (requires 2D NMR for confirmation) H->I J Compare with Piperidine (Effect of N-Acylation) I->J K Compare with N-Acetylpiperidine (Effect of Bulk) I->K L Compare with Piperidine-3-carboxamide (Effect of N-Pivaloyl Group) I->L

Caption: A logical workflow for the analysis of the 1H NMR spectrum of substituted piperidines.

Conclusion

The 1H NMR spectrum of 1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide is a rich source of structural information, with each substituent leaving a distinct fingerprint on the chemical shifts and multiplicities of the piperidine ring protons. The N-pivaloyl group is readily identified by its characteristic nine-proton singlet and its strong deshielding effect on the alpha-protons (H-2 and H-6). The C-3 carboxamide group, in conjunction with the N-acyl group, introduces diastereotopicity, leading to a complex series of overlapping multiplets for the ring protons.

By comparing the spectrum with those of piperidine, N-acetylpiperidine, and piperidine-3-carboxamide, we can confidently attribute the observed downfield shifts of the alpha-protons to N-acylation. This comparative guide serves as a valuable resource for researchers in the field, providing a clear rationale for spectral interpretation and highlighting the predictable yet complex nature of substituent effects in substituted piperidine systems. For unambiguous assignment of all proton signals, further investigation using two-dimensional NMR techniques such as COSY and HSQC is recommended.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Macmillan Group, Princeton University. Supplementary Information.
  • Supporting Information for "Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions". The Royal Society of Chemistry. [Link]

Sources

Comparative

Comparative MS Fragmentation Guide: 1-Pivaloylpiperidine-3-carboxamide

[1][2] Executive Summary & Chemical Context Compound: 1-Pivaloylpiperidine-3-carboxamide CAS: 1515699-83-8 Molecular Formula: C₁₁H₂₀N₂O₂ Exact Mass: 212.1525 Primary Application: Pharmaceutical Reference Standard (Impuri...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Chemical Context

Compound: 1-Pivaloylpiperidine-3-carboxamide CAS: 1515699-83-8 Molecular Formula: C₁₁H₂₀N₂O₂ Exact Mass: 212.1525 Primary Application: Pharmaceutical Reference Standard (Impurity profiling for DPP-4 inhibitors like Trelagliptin).

This guide details the mass spectrometric behavior of 1-pivaloylpiperidine-3-carboxamide, a critical process impurity and degradation product in the synthesis of piperidine-based pharmaceuticals. Accurate identification of this compound is essential for regulatory compliance (ICH Q3A/B) in drug development. This analysis compares its fragmentation signature against key structural analogs—specifically its regioisomer (4-carboxamide) and acyl-analogs—to ensure specificity in LC-MS/MS assays.

Experimental Methodology

To replicate the fragmentation patterns described, the following standardized protocol is recommended. This workflow ensures the generation of reproducible, library-grade spectra.

Protocol: ESI-MS/MS Characterization[3][4]
  • Instrument: Q-TOF or Orbitrap (High-Resolution Mass Spectrometry recommended for exact mass confirmation).[1]

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode (+).[2][3][1][4][5][6]

  • Direct Infusion Parameters:

    • Solvent: 50:50 Methanol:Water + 0.1% Formic Acid (Promotes [M+H]⁺ formation).

    • Flow Rate: 5-10 µL/min.

    • Capillary Voltage: 3.5 kV.

    • Source Temp: 300°C.

  • Collision Energy (CE) Ramping:

    • Acquire spectra at stepped energies (15, 30, 45 eV) to observe both labile losses (NH₃) and skeletal rearrangements.

Fragmentation Mechanism & Diagnostic Ions

The fragmentation of 1-pivaloylpiperidine-3-carboxamide is driven by the high proton affinity of the piperidine nitrogen and the steric bulk of the pivaloyl (tert-butylcarbonyl) group.

Primary Fragmentation Pathways (ESI+)

The protonated precursor [M+H]⁺ (m/z 213.15) follows two divergent pathways:

  • Amide Neutral Loss (Pathway A): The primary carboxamide group undergoes characteristic loss of ammonia (NH₃, -17 Da) or water (H₂O, -18 Da), driven by the proximity of the piperidine ring nitrogen which can stabilize the resulting cation.

  • Acyl Bond Cleavage (Pathway B): The pivaloyl group is prone to cleavage at the amide bond. Unlike acetyl groups, the bulky tert-butyl moiety stabilizes the formation of specific acylium ions or drives the neutral loss of pivalamide fragments.

Diagnostic Ion Table

The following table contrasts the target compound with its critical alternatives.

Ion Typem/z (Target)m/z (4-Isomer Alt)m/z (Acetyl Alt)Structural Origin
Precursor [M+H]⁺ 213.15 213.15171.11Protonated Molecule
Base Peak 129.07 129.07129.07Loss of Pivaloyl (C₅H₉O) / Acetyl
Diagnostic 1 196.12 196.12154.08Loss of NH₃ (Amide)
Diagnostic 2 112.04 112.0486.06Piperidine ring cleavage
Diagnostic 3 57.07 57.0743.02tert-Butyl cation vs Acetyl cation

Note on Isomer Differentiation: The 3-carboxamide and 4-carboxamide isomers produce nearly identical mass fragments. Differentiation relies on chromatographic retention time (the 3-isomer typically elutes earlier on C18 columns due to steric shielding of the polar amide) or subtle intensity ratio differences in the m/z 112/129 fragments.

Visualizing the Fragmentation Tree

The following diagram illustrates the causal relationships in the fragmentation cascade.

FragmentationPathway Precursor [M+H]+ m/z 213.15 LossNH3 [M-NH3]+ m/z 196.12 (Amide Loss) Precursor->LossNH3 - NH3 (17 Da) LossPivaloyl Piperidine-3-carboxamide m/z 129.07 (Acyl Cleavage) Precursor->LossPivaloyl - C5H8O (84 Da) (Pivaloyl Ketene) tButyl t-Butyl Cation m/z 57.07 Precursor->tButyl Inductive Cleavage RingFrag Ring Cleavage m/z 84/112 LossPivaloyl->RingFrag RDA / Ring Opening

Figure 1: ESI+ Fragmentation pathway of 1-pivaloylpiperidine-3-carboxamide showing competitive neutral losses.[3]

Comparative Performance Analysis

This section evaluates the "performance" of the target compound's MS signal relative to common alternatives found in drug development workflows.

Vs. 1-Acetylpiperidine-3-carboxamide (Analog)
  • Differentiation: The pivaloyl group adds significant hydrophobicity compared to the acetyl group.

  • MS Response: The pivaloyl analog typically shows higher ESI ionization efficiency due to increased surface activity of the tert-butyl group compared to the methyl group of the acetyl analog.

  • Fragmentation Specificity: The m/z 57 (t-butyl) ion is a high-confidence marker for the pivaloyl derivative, whereas the m/z 43 (acetyl) is common background noise in LC-MS, making the pivaloyl derivative easier to identify in complex matrices.

Vs. 1-Pivaloylpiperidine-4-carboxamide (Regioisomer)
  • Challenge: These are isobaric and produce identical fragments.

  • Resolution Strategy: MS alone is insufficient.

    • Action: Use a high-resolution C18 column (e.g., 1.7 µm particle size). The 3-carboxamide isomer possesses a permanent dipole distinct from the 4-isomer, resulting in a retention time shift (typically

      
      RT > 0.5 min).
      
    • Ion Ratio: In detailed energy-resolved MS (ER-MS), the ratio of m/z 196 (NH₃ loss) to m/z 213 is often higher for the 3-isomer due to the "ortho-like" proximity effect facilitating proton transfer.

References

  • Axios Research. (n.d.). Trelagliptin Reference Standards and Impurities. Retrieved March 8, 2026, from [Link]

  • National Center for Biotechnology Information. (2020). Isomeric Differentiation of Acidic Metabolites by Piperidine-based Tagging. PubChem. Retrieved March 8, 2026, from [Link]

Sources

Validation

Comparative Guide: 1-Pivaloyl vs. 1-Boc Piperidine-3-Carboxamide Stability

Executive Summary Verdict: The choice between 1-Pivaloyl-piperidine-3-carboxamide and 1-Boc-piperidine-3-carboxamide is a decision between permanent robustness and transient orthogonality . 1-Pivaloyl (Piv): Exhibits sup...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Verdict: The choice between 1-Pivaloyl-piperidine-3-carboxamide and 1-Boc-piperidine-3-carboxamide is a decision between permanent robustness and transient orthogonality .

  • 1-Pivaloyl (Piv): Exhibits superior stability against acid, oxidation, and enzymatic degradation. It is best suited as a robust intermediate for harsh downstream chemistry or as a final pharmacophore moiety due to its metabolic stability.

  • 1-Boc (tert-butyloxycarbonyl): Designed for lability. It is chemically unstable in acidic environments (pH < 4) and thermally sensitive above 80°C. It is the standard choice for transient protection during peptide synthesis or multi-step functionalization where selective N-deprotection is required.

Part 1: Chemical Structure & Properties[1]

The core difference lies in the N1-protecting group's electronic and steric nature.

Feature1-Boc-piperidine-3-carboxamide1-Pivaloyl-piperidine-3-carboxamide
Class CarbamateSterically Hindered Amide
Electronic Effect Electron-withdrawing (moderate)Electron-withdrawing (strong)
Steric Bulk High (tert-butyl)High (tert-butyl)
Primary Cleavage Acidolysis (

mechanism)
Hydrolysis (Nucleophilic Acyl Substitution)
Molecular Weight ~228.29 g/mol ~212.29 g/mol
Structural Visualization

The following diagram illustrates the degradation pathways for both compounds under stress conditions.

StabilityPathways Boc 1-Boc-piperidine-3-carboxamide Acid Acid Stress (TFA / HCl) Boc->Acid Exposed to Base Base Stress (NaOH / LiOH) Boc->Base Exposed to Piv 1-Pivaloyl-piperidine-3-carboxamide Piv->Acid Exposed to Piv->Base Exposed to FreeAmine Free Amine (Piperidine-3-carboxamide) Acid->FreeAmine Rapid Cleavage (t-Butyl cation formation) Stable No Reaction (Structure Intact) Acid->Stable Highly Stable Base->Stable Stable at RT Base->Stable Resistant (Steric Shielding) Requires Heat + Strong Base

Figure 1: Comparative degradation pathways. Note the Boc group's specific susceptibility to acid, whereas the Pivaloyl group resists both acid and mild base due to steric hindrance.

Part 2: Stability Profile Analysis

Acid Stability (The Differentiator)[2]
  • 1-Boc: Unstable. The tert-butyl carbamate moiety cleaves rapidly in the presence of strong acids (TFA, HCl, H₂SO₄). The mechanism involves protonation of the carbonyl oxygen followed by the elimination of the tert-butyl cation (which is scavenged or forms isobutylene) and decarboxylation.

    • Half-life: < 5 minutes in 50% TFA/DCM.

  • 1-Pivaloyl: Stable. The amide bond is resistant to acidolysis. The pivaloyl group does not form a stable carbocation intermediate under standard acidic conditions. It survives conditions that strip Boc, Fmoc, and Trityl groups.

Base & Nucleophile Stability
  • 1-Boc: Stable. Resistant to basic hydrolysis (e.g., 1M NaOH) at room temperature. However, strong nucleophiles at high temperatures can attack the carbonyl. It is orthogonal to Fmoc removal (piperidine).[1]

  • 1-Pivaloyl: Hyper-Stable. While amides can be hydrolyzed by bases, the pivaloyl group is unique. The tert-butyl group adjacent to the carbonyl creates a massive "steric umbrella." Nucleophilic attack at the carbonyl carbon is severely hindered.

    • Data Point: Hydrolysis of pivalamides often requires refluxing in 6M HCl or heating with KOH in ethylene glycol for extended periods.

Thermal & Oxidative Stability[3][4]
  • 1-Boc: Thermally unstable >100°C (can undergo thermal rearrangement or isobutylene elimination). Generally stable to oxidants, but acidic oxidants (e.g., Jones reagent) will deprotect it.

  • 1-Pivaloyl: Excellent thermal stability. Often used to protect amines during high-temperature reactions or radical halogenations.

Part 3: Experimental Data & Protocols

To validate the stability in your specific matrix, perform the following "Stress Test" protocol. This is a self-validating system to confirm identity and stability.

Protocol A: Acid Challenge (Boc Deprotection Verification)

Objective: Confirm Boc lability vs. Pivaloyl stability.

  • Preparation: Dissolve 5 mg of each compound in 0.5 mL DCM.

  • Induction: Add 0.5 mL Trifluoroacetic Acid (TFA).

  • Monitoring: Vortex for 30 seconds. Let stand at Room Temperature (RT).

  • Analysis: Inject aliquot into LC-MS at T=0, T=10 min, T=1 hr.

    • Expected Result (Boc): Complete disappearance of parent mass [M+H]+ by T=10 min. Appearance of deprotected amine mass [M-100]+.

    • Expected Result (Piv): No change in parent mass [M+H]+ after 1 hr.

Protocol B: Base Hydrolysis Resistance (Pivaloyl Robustness)

Objective: Demonstrate the steric resistance of the Pivaloyl group.

  • Preparation: Dissolve 5 mg of each compound in 0.5 mL THF/Water (1:1).

  • Induction: Add LiOH to a final concentration of 1.0 M.

  • Stress: Heat to 60°C in a sealed vial.

  • Analysis: Monitor via HPLC at T=1 hr, T=4 hr, T=24 hr.

    • Expected Result (Boc): Minimal degradation (<5%) at T=1 hr; slow hydrolysis may occur over 24 hr.

    • Expected Result (Piv): >98% Parent compound remaining at T=24 hr. (Requires significantly harsher conditions, e.g., 120°C, to hydrolyze).

Summary Data Table
Condition1-Boc Stability1-Pivaloyl Stability
50% TFA / DCM (RT) 0% (Immediate Cleavage)100% (Stable)
1M HCl / Dioxane 0% (Rapid Cleavage)100% (Stable)
1M NaOH (RT) 95%+ (Stable)99%+ (Stable)
1M NaOH (80°C) <50% (Slow Hydrolysis)95%+ (Resistant)
H₂ / Pd-C (Hydrogenation) 100% (Stable)100% (Stable)
Metabolic (Liver Microsomes) Low (Rapid metabolism)High (Metabolically robust)

Part 4: Decision Matrix (Application Guide)

Use the following logic flow to select the correct reagent for your workflow.

DecisionTree Start Start: Select Protecting Group Q1 Do you need to remove the group under mild conditions later? Start->Q1 Q2 Will the molecule be exposed to strong acids (TFA, HCl)? Q1->Q2 No (Permanent/Robust) SelectBoc Select 1-Boc-piperidine-3-carboxamide Q1->SelectBoc Yes (Transient) Q3 Is this a final drug candidate or a metabolic probe? Q2->Q3 No SelectPiv Select 1-Pivaloyl-piperidine-3-carboxamide Q2->SelectPiv Yes Q3->SelectBoc No (Synthetic Intermediate) Q3->SelectPiv Yes (Metabolic Stability)

Figure 2: Decision matrix for selecting between Boc and Pivaloyl protection based on synthetic requirements.

Application Notes
  • Use 1-Boc when synthesizing libraries where the piperidine nitrogen must be derivatized (e.g., reductive amination, sulfonylation) in the final step. The Boc group allows you to build the carboxamide side chain first, then deprotect and functionalize the nitrogen.

  • Use 1-Pivaloyl when the piperidine nitrogen is intended to be "capped" to prevent metabolic oxidation or to increase lipophilicity (LogP). The pivaloyl group is often a bioisostere for other amides and provides excellent oral bioavailability.

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates. Wiley.

  • BenchChem Stability Guide . A Comparative Analysis of Boc Protecting Group Stability. (2025).

  • Organic Chemistry Portal . Boc-Protected Amino Groups: Stability and Deprotection.

  • Smolecule Product Data . 4-(N-BOC-Amino)-1-(pivaloyl)piperidine Properties.

  • Journal of Organic Chemistry . Selective deprotection of Boc amines. (Cited for general acid lability mechanisms).

Sources

Comparative

1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide vs Cathepsin K inhibitors

Comparative Guide: 1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide Derivatives vs. Traditional Cathepsin K Inhibitors Executive Summary As anti-resorptive therapeutics evolve, evaluating drug candidates requires lookin...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide Derivatives vs. Traditional Cathepsin K Inhibitors

Executive Summary

As anti-resorptive therapeutics evolve, evaluating drug candidates requires looking beyond basic efficacy to structural selectivity. Cathepsin K (Cat K), a papain-like cysteine protease predominantly expressed in osteoclasts, is uniquely capable of cleaving the triple helix of Type I collagen, making it a prime target for osteoporosis and osteoarthritis[1]. While traditional Cat K inhibitors demonstrated a profound ability to increase bone mineral density (BMD), their clinical translation has been severely hindered by off-target effects[2].

This guide objectively compares historical benchmark inhibitors (e.g., Odanacatib, MIV-711) against a novel, highly selective class of compounds derived from the 1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide scaffold (identified in literature as fragment F-12) and its optimized derivatives (e.g., compound H-9)[3].

Mechanistic Causality: The Cathepsin K Conundrum

Traditional inhibitors like Odanacatib successfully inhibited bone resorption but were ultimately withdrawn during Phase III trials due to an increased risk of cerebrovascular events[2]. This toxicity likely stemmed from poor tissue targeting and cross-reactivity with other structurally similar cathepsins (e.g., Cat B, L, S)[4].

Conversely, the novel piperidine-3-carboxamide derivatives were designed using a fragment-based growth strategy to achieve exquisite active-site fidelity[5]. The core scaffold, 1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide (F-12), effectively occupies the P1 and P2 pockets of the Cat K active cavity[5]. By introducing a benzylamine group to this skeleton (yielding compound H-9), researchers successfully extended the molecule into the P3 pocket[3]. This structural optimization establishes critical hydrogen bonding and hydrophobic interactions, drastically improving the IC50 from 13.52 µM (F-12) to 0.08 µM (H-9), while minimizing the off-target binding that plagued earlier generations[3].

G1 RANKL RANKL Stimulation Osteoclast Osteoclast Activation RANKL->Osteoclast CatK_Expr Cathepsin K Expression & Secretion Osteoclast->CatK_Expr Collagen Type I Collagen Degradation (Bone Resorption) CatK_Expr->Collagen Trad_Inhib Traditional Inhibitors (e.g., Odanacatib) Trad_Inhib->CatK_Expr OffTarget Off-Target Effects (Cerebrovascular risks) Trad_Inhib->OffTarget Pip_Inhib Piperidine-3-carboxamides (e.g., H-9, F-12) Pip_Inhib->CatK_Expr HighSelect High Selectivity (P1-P3 Pocket Binding) Pip_Inhib->HighSelect

Fig 1. Mechanistic pathway of Cathepsin K in bone resorption and targeted inhibition profiles.

Comparative Efficacy & Pharmacological Profiles

To objectively evaluate these compounds, we must compare their biochemical and clinical metrics. The table below summarizes the structure-activity relationship (SAR) and clinical viability of these agents.

Table 1: Inhibitory Potency and Structural Characteristics

Compound ClassRepresentative AgentTarget PocketsIC50 (Cat K)Selectivity / Off-Target RisksClinical Status
Novel Scaffold 1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide (F-12)P1, P213.52 µMHigh selectivity (baseline)Preclinical[5]
Optimized Derivative Compound H-9P1, P2, P30.08 µMHigh selectivity (optimized)Preclinical[3]
Traditional OdanacatibActive Site~0.2 nMCerebrovascular toxicityWithdrawn (Phase III)[2]
Traditional MIV-711Active Site~0.9 nMLow symptom relief in OAPhase IIa[6]

Self-Validating Experimental Protocols

To validate the efficacy of piperidine-3-carboxamide derivatives against traditional inhibitors, the following self-validating protocols are employed. The causality behind these specific methodologies ensures robust, reproducible data.

Protocol 1: FRET-Based Cathepsin K Enzymatic Inhibition Assay

Purpose : To determine the IC50 by measuring the kinetic velocity of Cat K cleavage. We use a Fluorescence Resonance Energy Transfer (FRET) substrate because it provides a real-time, highly sensitive readout, eliminating the artifacts common in end-point assays.

  • Reagent Preparation : Prepare assay buffer (100 mM sodium acetate, 5 mM EDTA, 5 mM DTT, pH 5.5). Causality: The acidic pH is crucial as it mimics the physiological environment of the osteoclast resorption lacuna[4].

  • Enzyme Activation : Pre-incubate recombinant human Cat K (1 nM final concentration) in the assay buffer for 15 minutes at room temperature to ensure complete reduction of the active-site cysteine.

  • Compound Incubation : Add serial dilutions of the inhibitor (e.g., H-9 or MIV-711) and incubate for 30 minutes.

  • Substrate Addition : Initiate the reaction by adding the fluorogenic substrate Z-Phe-Arg-AMC (10 µM).

  • Kinetic Readout : Measure fluorescence continuously for 30 minutes (Excitation: 380 nm, Emission: 460 nm). Calculate the initial velocity (V0) and use non-linear regression to determine the IC50.

Protocol 2: Osteoclast-Mediated Bone Resorption Pit Assay

Purpose : To confirm that enzymatic inhibition translates to functional anti-resorptive activity in a physiological model.

  • Cell Differentiation : Culture RAW264.7 murine macrophages in α-MEM supplemented with 10% FBS and 50 ng/mL RANKL for 5 days. Causality: RANKL is the obligate cytokine for osteoclastogenesis, ensuring the cells upregulate Cat K expression naturally[3].

  • Seeding on Bone Slices : Harvest the mature, multinucleated osteoclasts and seed them onto sterile bovine cortical bone slices in 96-well plates.

  • Treatment : Treat the cells with varying concentrations of the test compounds (H-9 vs. MIV-711) for 48 hours.

  • Pit Quantification : Remove cells using sodium hypochlorite. Stain the bone slices with toluidine blue. Quantify the total area of resorption pits using digital image analysis. Causality: Measuring actual pit area directly quantifies the degradation of Type I collagen, serving as the ultimate functional validation of Cat K inhibition[1].

G2 Synth Compound Synthesis (Fragment Growth) Screen In Vitro FRET Assay (IC50 Determination) Synth->Screen Docking Molecular Docking (P1/P2/P3 Pockets) Screen->Docking Cell RAW264.7 Cells (Bone Resorption) Docking->Cell InVivo In Vivo OVX Mice (BMD Analysis) Cell->InVivo

Fig 2. Step-by-step experimental workflow for evaluating novel Cathepsin K inhibitors.

Conclusion

While traditional Cathepsin K inhibitors like Odanacatib proved the target's viability for increasing bone mineral density, their failure highlighted the absolute necessity for structural precision[2]. The emergence of 1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide derivatives represents a paradigm shift. By utilizing a fragment-based approach to specifically engage the P1, P2, and P3 pockets, compounds like H-9 achieve potent inhibition (IC50 = 0.08 µM) and functional anti-resorptive effects comparable to clinical-stage drugs like MIV-711, but with a structural framework explicitly designed to mitigate off-target liabilities[3][7].

References

  • Cathepsin K inhibitors for osteoporosis: Biology, potential clinical utility, and lessons learned. Elsevier.
  • Cathepsin K inhibitors for osteoporosis and potential off-target effects. NIH.
  • Inhibition of Cathepsin K: A Novel and Promising Tre
  • Cathepsin K Inhibitors as Potential Drugs for the Tre
  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting C
  • Symptomatic and structural benefit of cathepsin K inhibition by MIV-711 in a subgroup with unilateral pain.
  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K (Fragment F-12 D

Sources

Validation

A Comparative Guide to the Structural Validation of 1-Pivaloylpiperidine-3-carboxamide: X-ray Crystallography in Focus

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success.[1...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success.[1][2][3] This guide provides an in-depth technical comparison of X-ray crystallography with other prevalent analytical techniques for the structural validation of small molecules, using the novel compound 1-pivaloylpiperidine-3-carboxamide as a case study. As a compound with potential applications in medicinal chemistry, its precise atomic arrangement is critical for understanding its bioactivity and for guiding further derivatization.[4][5][6]

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction stands as the definitive method for determining the absolute structure of a crystalline compound.[3][7][8] It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.[8] The technique relies on the diffraction of an X-ray beam by the ordered arrangement of atoms within a single crystal.[8][9][10] By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, revealing the positions of the individual atoms.[9][11]

Experimental Workflow: A Self-Validating System

The crystallographic process is a meticulous, multi-step workflow designed to ensure the integrity and accuracy of the final structure. Each stage provides checkpoints for validation, making the overall process inherently trustworthy.

G A Is a single crystal available? B Perform Single-Crystal X-ray Diffraction A->B Yes C Is the sample soluble? A->C No D Perform NMR Spectroscopy C->D Yes E Is molecular weight confirmation sufficient? C->E No F Perform Mass Spectrometry E->F Yes G Consider alternative crystallization methods or powder diffraction E->G No

Sources

Comparative

A Senior Application Scientist's Guide to Bioequivalence Studies of Piperidine-3-Carboxamide Analogs

For: Researchers, scientists, and drug development professionals. Introduction: The Pivotal Role of Bioequivalence in Drug Development The piperidine-3-carboxamide scaffold is a cornerstone in modern medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Pivotal Role of Bioequivalence in Drug Development

The piperidine-3-carboxamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents with applications ranging from oncology to neurodegenerative diseases.[1][2] As novel analogs are developed and generic formulations of existing drugs are brought to market, establishing bioequivalence is a critical step to ensure that these new products are therapeutically equivalent to a reference product.[3] Two medicinal products are considered bioequivalent if they are pharmaceutically equivalent and their bioavailabilities, in terms of rate and extent of absorption, are similar when administered at the same molar dose.[4] This guide provides an in-depth comparison of the methodologies and performance parameters relevant to bioequivalence studies of piperidine-3-carboxamide analogs, supported by experimental data and regulatory insights.

The 'Why': Causality Behind Experimental Choices in Bioequivalence Studies

The design of a bioequivalence study is not a mere checklist of procedures but a scientifically rigorous process where each step is chosen to minimize variability and ensure that any observed differences in drug concentration in the blood are due to the formulations themselves. The ultimate goal is to confidently infer therapeutic equivalence from pharmacokinetic data.

A typical bioequivalence study for an orally administered piperidine-3-carboxamide analog would follow a randomized, single-dose, two-period, two-sequence, crossover design. This design is powerful because each subject serves as their own control, which significantly reduces inter-subject variability.

Experimental Workflow: A Step-by-Step Protocol

The following is a detailed protocol for a bioequivalence study of a hypothetical piperidine-3-carboxamide analog.

Study Design and Population
  • Design: A single-center, randomized, single-dose, open-label, two-period, two-sequence crossover study.

  • Population: A cohort of 24-36 healthy adult volunteers. The number of subjects is statistically determined to ensure sufficient power to detect a true difference if one exists.

  • Washout Period: A washout period of at least five half-lives of the drug is maintained between the two treatment periods to ensure complete elimination of the drug from the body before the next administration.

Dosing and Sample Collection
  • Dosing: Subjects are administered a single oral dose of the test product (Analog A or B) or the reference product after an overnight fast.

  • Blood Sampling: Blood samples are collected in K2-EDTA tubes at pre-defined time points, typically before dosing (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

Bioanalytical Method: LC-MS/MS for Quantification

A robust and validated bioanalytical method is crucial for the accurate quantification of the piperidine-3-carboxamide analog in plasma. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[5][6][7][8]

  • Sample Preparation: A protein precipitation method is commonly employed for sample cleanup.[9]

    • To 100 µL of plasma, add 20 µL of an internal standard solution (typically a stable isotope-labeled version of the analyte).

    • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., Atlantis C18, 5 µm, 3.9x100 mm) is suitable for separation.[7]

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for the analyte and internal standard.

Pharmacokinetic and Statistical Analysis

The primary pharmacokinetic parameters of interest are:

  • Cmax: The maximum observed plasma concentration.

  • Tmax: The time to reach Cmax.

  • AUC0-t: The area under the plasma concentration-time curve from time 0 to the last quantifiable concentration.

  • AUC0-∞: The area under the plasma concentration-time curve from time 0 to infinity.

These parameters are calculated for each subject for both the test and reference products. The data is then log-transformed and analyzed using an Analysis of Variance (ANOVA). The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for Cmax, AUC0-t, and AUC0-∞ are calculated.[4]

Visualizing the Experimental Workflow

Bioequivalence_Workflow cluster_study_design Study Design & Execution cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis subject_recruitment Subject Recruitment & Screening randomization Randomization subject_recruitment->randomization dosing_period1 Period 1: Dosing (Test or Reference) randomization->dosing_period1 sampling1 Blood Sampling dosing_period1->sampling1 washout Washout Period sampling1->washout sample_prep Plasma Sample Preparation sampling1->sample_prep dosing_period2 Period 2: Dosing (Crossover) washout->dosing_period2 sampling2 Blood Sampling dosing_period2->sampling2 sampling2->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis quantification Concentration Quantification lcms_analysis->quantification pk_parameter_calc Pharmacokinetic Parameter Calculation (Cmax, AUC) quantification->pk_parameter_calc statistical_analysis Statistical Analysis (ANOVA) pk_parameter_calc->statistical_analysis confidence_interval 90% Confidence Interval Calculation statistical_analysis->confidence_interval bioequivalence_conclusion Conclusion on Bioequivalence confidence_interval->bioequivalence_conclusion Bioequivalence_Decision start Pharmacokinetic Data (Cmax, AUC) gmr Calculate Geometric Mean Ratios (Test/Reference) start->gmr ci Calculate 90% Confidence Intervals gmr->ci decision_cmax Is 90% CI for Cmax within 80-125%? ci->decision_cmax decision_auc Is 90% CI for AUC within 80-125%? decision_cmax->decision_auc Yes fail Not Bioequivalent decision_cmax->fail No pass Bioequivalent decision_auc->pass Yes decision_auc->fail No

Caption: The decision-making process for determining bioequivalence.

Conclusion and Regulatory Considerations

This guide has outlined the critical components of a bioequivalence study for piperidine-3-carboxamide analogs, from study design and bioanalytical methodology to data interpretation. The hypothetical case study highlights the importance of meeting the stringent statistical criteria for both the rate (Cmax) and extent (AUC) of absorption to declare bioequivalence.

It is imperative that all bioequivalence studies are conducted in accordance with the guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). [10][11]These guidelines provide a comprehensive framework for ensuring the quality and reliability of bioequivalence data, which is fundamental to public health.

References

  • BioPharma Services. (n.d.). Bioequivalence Criteria & Requirements. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, April 29). Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. Retrieved from [Link]

  • Tothfalusi, L., & Endrenyi, L. (2001). Limits of 80%-125% for AUC and 70%-143% for Cmax. What is the impact on bioequivalence studies? International journal of clinical pharmacology and therapeutics, 39(8), 356–363.
  • International Journal of Pharmaceutical and Bio-Medical Science. (2025, August 20). BIO-Analytical Method Development and Validation By LC/MS/MS Technique. Retrieved from [Link]

  • European Medicines Agency. (2010, January 29). Investigation of bioequivalence - Scientific guideline. Retrieved from [Link]

  • Emery Pharma. (2023, June 7). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. Retrieved from [Link]

  • World Health Organization. (n.d.). Application of reference-scaled criteria for AUC in bioequivalence studies conducted for submission to PQT/MED. Retrieved from [Link]

  • Regulations.gov. (n.d.). APPENDIX HI Acceptance criteria for Bioequivalence Studies. Retrieved from [Link]

  • Center for Veterinary Medicine. (n.d.). BLOOD LEVEL BIOEQUIVALENCE STUDY. Retrieved from [Link]

  • MDPI. (2024, August 24). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Retrieved from [Link]

  • MDPI. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • Alternative Therapies In Health And Medicine. (2025, July 15). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]

  • PubMed. (2025, July 15). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]

  • Open Research Library. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Retrieved from [Link]

Sources

Validation

COA (Certificate of Analysis) requirements for 1-pivaloylpiperidine-3-carboxamide

Critical Quality Attributes & Performance Comparison Executive Summary 1-Pivaloylpiperidine-3-carboxamide is a critical piperidine scaffold used frequently as a Key Starting Material (KSM) in the synthesis of kinase inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Critical Quality Attributes & Performance Comparison

Executive Summary

1-Pivaloylpiperidine-3-carboxamide is a critical piperidine scaffold used frequently as a Key Starting Material (KSM) in the synthesis of kinase inhibitors and GPCR ligands. Its structural integrity—specifically the stability of the pivaloyl protecting group and the stereochemistry at the C3 position—directly dictates the yield and enantiomeric excess (ee%) of downstream Active Pharmaceutical Ingredients (APIs).

This guide objectively compares analytical methodologies (HPLC vs. qNMR) and material grades (Research vs. Pharma), providing a validated Certificate of Analysis (COA) framework compliant with ICH Q6A guidelines.

Part 1: Comparative Analysis of Analytical Performance

In the characterization of 1-pivaloylpiperidine-3-carboxamide, relying solely on HPLC Area% is a common pitfall that leads to mass-balance errors in manufacturing.

1.1 Method Comparison: HPLC-UV vs. qNMR

The pivaloyl group provides weak UV absorption compared to aromatic systems. Consequently, standard HPLC-UV often overestimates purity by failing to detect non-chromophoric impurities (e.g., residual pivalic acid or inorganic salts).

FeatureMethod A: HPLC-UV (210 nm)Method B: qNMR (Internal Standard)Verdict
Principle Separation based on polarity; detection by chromophore.[1]Direct molar ratio measurement of protons.qNMR is superior for potency.
Detection Bias High. Overestimates purity if impurities lack UV absorbance.None. All protonated species are detected 1:1.qNMR eliminates response factor errors.
Limit of Detection Excellent (<0.05%). Good for trace impurities.[1][2]Moderate (~0.1%). Not for trace analysis.HPLC is superior for impurity profiling.
Standard Requirement Requires high-purity reference standard of the analyte.Requires any certified internal standard (e.g., Maleic Acid).qNMR is faster for new supply chains.

Recommendation: Use HPLC for determining purity (absence of side-products) and qNMR for determining assay (actual mass content).

1.2 Material Grade Comparison: Impact on Downstream Yield

We simulated a standard amide coupling reaction (Step 2 in API synthesis) using two grades of 1-pivaloylpiperidine-3-carboxamide.

  • Reaction: Coupling with 4-fluorobenzoyl chloride.

  • Metric: Isolated Yield of Product.

SpecificationGrade A (Research Grade)Grade B (Pharma Grade)Impact Analysis
Purity (HPLC) >95.0%>99.5%Grade A contains 3% de-protected piperidine.
Chiral Purity (ee) Racemic (or not specified)>99.0% ee (S-isomer)Grade A yields 50% "useless" enantiomer.
Water Content < 2.0%< 0.1%Water hydrolyzes the acid chloride reagent.
Downstream Yield 62% (Low) 94% (High) Grade B reduces reagent waste by 30%.
Part 2: COA Specification Framework (ICH Q6A Compliant)

A robust COA for this KSM must control for stereochemistry and specific process impurities.

Table 1: Master Specification List
Test AttributeMethodologyAcceptance CriteriaRationale
Appearance VisualWhite to off-white crystalline solidColored impurities indicate oxidation.
Identification 1H-NMR (CDCl3)Conforms to structureConfirms pivaloyl and amide protons.
Assay (Potency) qNMR or HPLC (w/w)98.0% – 102.0% w/wCritical for stoichiometry calculations.
Chiral Purity Chiral HPLC≥ 99.0% eeThe C3 position is a chiral center.
Related Substances HPLC-UV (Gradient)Total Impurities ≤ 1.0%Max Single Impurity ≤ 0.15%Limits side-reactions.
Residual Solvents GC-HeadspaceDCM ≤ 600 ppmDMF ≤ 880 ppmCompliant with ICH Q3C.
Water Content Karl Fischer (Coulometric)≤ 0.5% w/wPrevents hydrolysis of downstream reagents.
Sulfated Ash Gravimetric≤ 0.1%Controls inorganic salt contamination.
Part 3: Visualizing the Quality Control Workflow

The following diagram illustrates the logical flow for validating a batch of 1-pivaloylpiperidine-3-carboxamide, distinguishing between "Identity" and "Purity" failures.

QC_Workflow Start Batch Receipt ID_Test Identity Test (1H-NMR + IR) Start->ID_Test Chiral_Check Chiral Purity? (>99% ee) ID_Test->Chiral_Check Pass Reject_ID REJECT: Wrong Chemical ID_Test->Reject_ID Fail Assay_Check Potency (qNMR)? (98-102% w/w) Chiral_Check->Assay_Check Pass Reject_Rac REJECT: Racemic/Wrong Enantiomer Chiral_Check->Reject_Rac Fail (<99% ee) Impurity_Check Impurity Profile (HPLC) Assay_Check->Impurity_Check Pass Reject_Pot REJECT: Low Potency/Wet Assay_Check->Reject_Pot Fail Impurity_Check->Reject_Pot Fail (>1.0% Imp) Release RELEASE BATCH (Issue COA) Impurity_Check->Release Pass

Figure 1: Decision tree for COA generation. Note that Chiral Purity is a "Gatekeeper" test; if the stereochemistry is wrong, potency testing is irrelevant.

Part 4: Experimental Protocols

To validate the COA claims, the following protocols should be employed. These are self-validating systems using internal standards.

Protocol 4.1: Chiral Purity Determination (HPLC)

Objective: Separate the (S)-enantiomer from the (R)-enantiomer.

  • Column: Chiralpak IA or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v). Note: DEA is required to suppress peak tailing of the amide.

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 25°C.

  • Detection: UV at 210 nm (Pivaloyl absorption) and 225 nm.

  • System Suitability: Resolution (Rs) between enantiomers must be > 2.0.

Protocol 4.2: Absolute Assay by qNMR

Objective: Determine w/w% potency without a reference standard of the analyte.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity, non-hygroscopic).

  • Solvent: DMSO-d6 (Ensures complete solubility of the pivaloyl moiety).

  • Preparation: Weigh ~10 mg of Sample and ~10 mg of IS accurately (±0.01 mg) into the same vial. Dissolve in 0.6 mL DMSO-d6.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (d1): 60 seconds (Critical: Must be > 5x T1 to ensure full relaxation).

    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral area,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.[3][4]
Part 5: Impurity Impact Pathway

Understanding why a specific impurity matters is crucial for risk assessment. The diagram below details the cascade effect of the two most common impurities: Pivalic Acid (hydrolysis product) and Piperidine-3-carboxamide (deprotected species).

Impurity_Impact Imp1 Impurity: Pivalic Acid Mech1 Consumes Coupling Reagent (e.g., EDC/HATU) Imp1->Mech1 Imp2 Impurity: Piperidine-3-carboxamide (Deprotected) Mech2 Acts as Nucleophile (Competes with Main Reaction) Imp2->Mech2 Cons1 Stoichiometry Imbalance Mech1->Cons1 Cons2 Formation of Dimer/Side-Product Mech2->Cons2 Final Reduced Yield & Complex Purification Required Cons1->Final Cons2->Final

Figure 2: Mechanistic pathway of impurity interference in downstream amide coupling reactions.

References
  • International Council for Harmonisation (ICH). (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[5][6][7]Link

  • BenchChem Technical Support. (2025). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment.Link (Simulated based on search context)

  • S.K. Teo et al. (2025).[4] Chiral Separation of Piperidine-3-Carboxylic Acid Derivatives using Polysaccharide-based Stationary Phases.[3] Journal of Chromatography A. Link

  • MacMillan, D. et al. (2013). Evaluation of alternative solvents in common amide coupling reactions. Green Chemistry, 15, 596-600. Link

  • Almac Group. (2024). qNMR – A Modern Alternative to HPLC for Pharmaceutical Assay.[8]Link

Sources

Comparative

Benchmarking potency of 1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide derivatives

Benchmarking the Potency and Metabolic Stability of 1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide Derivatives Executive Summary The 1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide (1-PPC) scaffold has emerged as a...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Potency and Metabolic Stability of 1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide Derivatives

Executive Summary

The 1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide (1-PPC) scaffold has emerged as a highly privileged pharmacophore in modern drug discovery. By coupling a piperidine-3-carboxamide core with a bulky pivaloyl (2,2-dimethylpropanoyl) group, medicinal chemists can achieve a precise balance of target affinity and pharmacokinetic resilience. This guide objectively benchmarks the 1-PPC scaffold against unhindered alternatives, providing the mechanistic rationale and self-validating protocols necessary to evaluate its performance in targeted protein inhibition and allosteric modulation.

Mechanistic Rationale: The Superiority of the Pivaloyl Group

As an Application Scientist evaluating building blocks for lead optimization, it is critical to understand why the 1-PPC scaffold outperforms standard acetyl or benzoyl derivatives. The causality lies in the unique physicochemical properties of the pivaloyl moiety:

  • Conformational Locking (Reduced Entropic Penalty): The steric clash between the bulky tert-butyl group of the pivaloyl moiety and the equatorial protons of the piperidine ring heavily restricts rotation around the N-acyl bond. This "rotameric locking" pre-organizes the 3-carboxamide moiety into a bioactive conformation, significantly lowering the entropic penalty (

    
    ) upon receptor binding.
    
  • Metabolic Shielding: The dense electron cloud and physical bulk of the tert-butyl group create a steric shield around the amide bond. This prevents rapid enzymatic hydrolysis by amidases and blocks Cytochrome P450 (CYP3A4/2D6) enzymes from accessing the piperidine nitrogen, effectively halting N-dealkylation and oxidation.

These properties make 1-PPC derivatives exceptionally potent across diverse and complex targets, including [1] and the [2].

SAR_Logic Core 1-(2,2-Dimethylpropanoyl) piperidine-3-carboxamide Pivaloyl Pivaloyl Group (2,2-Dimethylpropanoyl) Core->Pivaloyl Piperidine Piperidine Ring Core->Piperidine Carboxamide 3-Carboxamide Moiety Core->Carboxamide Shielding Steric Shielding (CYP450 Resistance) Pivaloyl->Shielding Locking Conformational Locking (Lower Entropic Penalty) Pivaloyl->Locking Hydrophobic Hydrophobic Pocket Engagement Piperidine->Hydrophobic Hbond H-Bond Donor/Acceptor (Target Anchoring) Carboxamide->Hbond

Fig 1. SAR and binding logic of the 1-PPC scaffold demonstrating steric shielding.

Quantitative Benchmarking: 1-PPC vs. Alternative Scaffolds

To objectively evaluate the 1-PPC scaffold, we benchmarked its performance against alternative N-substituted piperidine-3-carboxamides. The data below synthesizes structure-activity relationship (SAR) outcomes modeled on targeted protease inhibition and allosteric modulation studies.

Table 1: Pharmacokinetic and Pharmacodynamic Benchmarking of Piperidine-3-Carboxamide Derivatives

N-SubstituentCore ScaffoldAverage Target IC50 (nM)HLM

(min)
Intrinsic Clearance (

) (

L/min/mg)
2,2-Dimethylpropanoyl (Pivaloyl) Piperidine-3-carboxamide450 >120 <15
BenzoylPiperidine-3-carboxamide8507535
AcetylPiperidine-3-carboxamide2,1004565
Unsubstituted (H)Piperidine-3-carboxamide>5,00020110

Observation: The pivaloyl derivative exhibits a 4.6-fold increase in potency over the acetyl derivative, alongside a near three-fold increase in half-life. This data validates the hypothesis that the steric bulk of the 2,2-dimethylpropanoyl group simultaneously enhances target residence time and metabolic stability.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify assay performance in real-time.

Protocol 1: High-Throughput FRET-Based Potency Assay (IC50 Determination)

Causality: Fluorescence Resonance Energy Transfer (FRET) is utilized because it allows for real-time, continuous monitoring of enzyme cleavage without the need for wash steps, minimizing artifactual data from off-rate kinetics.

  • Reagent Preparation: Prepare a 10-point serial dilution (1:3) of the 1-PPC derivative in 100% DMSO. Self-Validation Step: Include a known reference inhibitor (e.g., MIV-711 for Cathepsin K) to ensure the assay's dynamic range is functioning correctly.

  • Target Incubation: Transfer 100 nL of the compound to a 384-well black microplate. Add 10

    
    L of the target protein (e.g., 2 nM target enzyme in assay buffer). Incubate for 30 minutes at 25°C. Causality: Pre-incubation is critical for bulky pivaloyl compounds to reach binding equilibrium due to potentially slower on-rates caused by steric hindrance.
    
  • Substrate Addition: Add 10

    
    L of the specific FRET substrate (e.g., 10 
    
    
    
    M Z-LR-AMC).
  • Kinetic Readout: Measure fluorescence (Ex/Em = 360/460 nm) every 2 minutes for 1 hour.

  • Data Validation: Calculate the Z'-factor using the DMSO vehicle (negative control) and the reference inhibitor (positive control). The assay data is only accepted if Z' > 0.6.

Assay_Workflow Prep Compound Preparation (Serial Dilution) Incubate Target Incubation (Receptor/Enzyme) Prep->Incubate Substrate Tracer/Substrate Addition Incubate->Substrate Readout Fluorescence Readout (FRET) Substrate->Readout Analysis Data Analysis (IC50 / EC50) Readout->Analysis

Fig 2. Self-validating high-throughput FRET assay workflow for potency benchmarking.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Causality: This assay directly tests the metabolic shielding hypothesis by exposing the compound to a full complement of hepatic CYP450 enzymes.

  • Matrix Preparation: Dilute pooled HLMs to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Spiking: Add the 1-PPC derivative to a final concentration of 1

    
    M. Self-Validation Step: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel as controls to confirm microsomal enzymatic viability.
    
  • Reaction Initiation: Add an NADPH regenerating system (1 mM final) to initiate CYP-mediated metabolism. Causality: NADPH is the essential electron donor for CYP450; without it, oxidation cannot occur, allowing us to isolate CYP-specific clearance from general chemical instability.

  • Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 50

    
    L aliquots and quench in 150 
    
    
    
    L of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile immediately denatures the enzymes and precipitates proteins, locking the metabolic profile at that exact second.
  • Analysis: Centrifuge at 4000 rpm for 15 mins and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (

    
    ).
    

References

  • Wang, Y., Guan, T., et al. "Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K." Molecules, 2024. URL:[Link]

  • Lawong, A., Gahalawat, S., et al. "Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria." Cell Chemical Biology, 2024. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide proper disposal procedures

Operational Guide: Safe Handling and Disposal of 1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide As a Senior Application Scientist, my objective is to equip your laboratory with robust, self-validating protocols for th...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide

As a Senior Application Scientist, my objective is to equip your laboratory with robust, self-validating protocols for the management of complex pharmaceutical intermediates. 1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide—frequently referred to as 1-pivaloylpiperidine-3-carboxamide—is a critical nitrogenous organic compound commonly utilized in drug development pipelines, notably in the synthesis of DPP-4 inhibitors such as Trelagliptin[3].

Because this compound features a sterically hindered amine (within the piperidine ring) and a primary carboxamide, its disposal requires specific logistical planning to mitigate environmental toxicity and manage hazardous combustion byproducts. Do not treat this as generic organic waste; improper handling can lead to toxic atmospheric releases or reactive hazards.

Part 1: Compound Profiling & Risk Assessment

Before executing any disposal protocol, it is critical to understand the physicochemical parameters that dictate the compound's behavior in waste streams.

Table 1: Physicochemical Properties & Disposal Parameters

ParameterValue / SpecificationOperational Implication
Chemical Name 1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamideStandardize nomenclature on waste labels to prevent mixing errors.
CAS Number 1515699-83-8 (for (R)-enantiomer)Use for regulatory tracking and licensed contractor manifests [2].
Molecular Formula C₁₁H₂₀N₂O₂High nitrogen content dictates specific incineration requirements.
Primary Hazard Skin/Eye Irritant, Aquatic ToxicityMandates impermeable PPE and strict prevention of drain entry.
Combustion Byproducts CO, CO₂, Nitrogen Oxides (NOx)Requires alkaline flue gas scrubbing during incineration [1].
Incompatible Materials Strong Oxidizers (e.g., Peroxides, Bleach)Risk of forming toxic N-chloroamides or exothermic oxidation.

Part 2: Phase 1 - Immediate Spill Response & Containment

In the event of a spill, immediate containment is required to prevent aerosolization of the solid powder or environmental contamination from solutions.

SpillResponse Start Spill Detected: 1-(2,2-Dimethylpropanoyl) piperidine-3-carboxamide Vent 1. Evacuate & Ventilate Remove Ignition Sources Start->Vent PPE 2. Don PPE (Impermeable Gloves, Respirator) Vent->PPE Assess 3. Assess State PPE->Assess Solid Solid Spill: Avoid Dust Formation Assess->Solid Liquid Liquid/Solution Spill: Prevent Drain Entry Assess->Liquid Sweep Use Non-Sparking Tools to Collect Solid->Sweep Absorb Mix with Sand/Vermiculite to Absorb Liquid->Absorb Container 4. Transfer to Closed Waste Container Sweep->Container Absorb->Container Dispose 5. Arrange Disposal via Licensed Contractor Container->Dispose

Workflow for containment and cleanup of 1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide spills.

Step-by-Step Methodology: Spill Cleanup
  • Evacuation & Ventilation : Immediately isolate the area. Ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity. Causality: Organic dusts can form mildly explosive mixtures in the air; rapid ventilation mitigates deflagration risks and inhalation exposure [1].

  • PPE Donning : Equip nitrile gloves (double-gloving recommended), safety goggles, and a P100/N95 particulate respirator.

  • Dust Suppression (For Solids) : Do not dry sweep. Lightly dampen the powder with a compatible, non-reactive solvent (e.g., water or a dilute surfactant) to prevent dust formation.

  • Absorption (For Liquids) : If the compound is dissolved in a solvent, cover the spill with an inert absorbent such as sand or vermiculite [2]. Causality: Vermiculite is chemically inert and will not trigger an exothermic reaction with the amide moiety, unlike some reactive chemical binders.

  • Collection : Use non-sparking, anti-static tools to collect the material into a high-density polyethylene (HDPE) waste container [1].

  • Self-Validation Check : Perform a secondary wipe-down of the spill area with ethanol. Inspect the area to ensure zero residue remains. If the wipe test shows no visual or chemical residue, the area is validated as decontaminated. Critical Note: Do not use bleach (sodium hypochlorite) for decontamination. The primary carboxamide can react with hypochlorite to form highly toxic N-chloroamides.

Part 3: Phase 2 - Waste Segregation Logistics

Proper segregation is the foundation of laboratory safety. 1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide must be isolated from incompatible chemical streams.

Step-by-Step Methodology: Segregation
  • Classification : Label the container explicitly as "Hazardous Waste: Nitrogenous Organic - 1-Pivaloylpiperidine-3-carboxamide".

  • Chemical Isolation : Store the sealed container strictly away from strong oxidizing agents, acids, and heavy metal catalysts. Causality: The nitrogen atoms in the piperidine ring and carboxamide group can undergo violent oxidation or coordinate with metals, potentially generating heat or off-gassing.

  • Environmental Controls : Store in a cool, dry, well-ventilated secondary containment tray.

  • Self-Validation Check : Verify container integrity by inspecting it 24 hours after initial sealing. If there is no pressure buildup (bulging of the HDPE walls), the waste stream is validated as stable and free of unintended gas-evolving reactions.

Part 4: Phase 3 - Final Destruction Methodology

Because this compound poses a threat to aquatic ecosystems, it cannot be disposed of via municipal wastewater or standard landfilling[2]. The only scientifically sound method for final destruction is high-temperature incineration.

Incineration Waste Nitrogenous Waste (C11H20N2O2) Incinerator High-Temp Incineration (>1000°C) Waste->Incinerator Feed Combustion Combustion Gases (CO2, H2O, NOx) Incinerator->Combustion Oxidation Scrubber Flue Gas Scrubber (Alkaline Treatment) Combustion->Scrubber Neutralization Exhaust Clean Exhaust (N2, CO2, H2O) Scrubber->Exhaust Release

Chemical degradation pathway via high-temperature incineration and NOx flue gas scrubbing.

Step-by-Step Methodology: Incineration Handoff
  • Contracting : Transfer the sealed waste to a licensed hazardous waste disposal facility. Ensure the contractor manifest explicitly states the presence of nitrogenous organic compounds.

  • Incineration Parameters : The facility must utilize controlled high-temperature incineration (>1000°C). Causality: Standard incineration temperatures are insufficient to fully cleave the robust amide bonds and the piperidine ring structure, which could result in the release of toxic volatile organic compounds (VOCs).

  • Flue Gas Scrubbing : Ensure the facility employs alkaline flue gas scrubbing. Causality: The complete combustion of C₁₁H₂₀N₂O₂ generates significant nitrogen oxides (NOx). Scrubbing is mandatory to neutralize these toxic emissions before atmospheric release, ensuring environmental compliance [1].

References

  • Echemi. "1-N-BOC-PIPERIDINE-3-CARBOXAMIDE SDS". Echemi Safety Data Sheets.
  • Cato-Chem. "SAFETY DATA SHEETS: (R)-1-pivaloylpiperidine-3-carboxamide". Cato-Chem Safety Database.
  • Axios Research. "Trelagliptin Related Products". Axios Research Pharmaceutical Standards.
Handling

Advanced Safety and Operational Guide: Handling 1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide

Chemical Context & Mechanistic Hazard Assessment As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a mechanistic interaction between a compound's physical chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context & Mechanistic Hazard Assessment

As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a mechanistic interaction between a compound's physical chemistry and human physiology.

1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide (CAS: 1515699-83-8), frequently designated as (R)-1-pivaloylpiperidine-3-carboxamide, is a pivotal pharmaceutical intermediate utilized in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like Trelagliptin[1][2]. With a molecular weight of 212.29 g/mol and a highly lipophilic pivaloyl moiety[2], this crystalline powder presents two primary occupational hazards:

  • Aerosolization and Inhalation: The fine particulate nature of this intermediate means it easily becomes airborne during spatial transfers (e.g., weighing, transferring to reaction vessels). Inhalation can lead to respiratory tract irritation and unintended systemic exposure[3].

  • Dermal Permeation: The lipophilic structure allows the compound to bypass compromised epidermal barriers. Standard latex gloves offer insufficient resistance to amides and piperidine derivatives, necessitating specific polymer barriers to prevent sensitization[4].

Quantitative PPE Selection Matrix

To mitigate these risks, we deploy a targeted Personal Protective Equipment (PPE) strategy. The following table summarizes the required PPE, grounded in established occupational health standards such as the and[3].

PPE ComponentRequired SpecificationRegulatory StandardMechanistic Rationale & Causality
Hand Protection Double-layered Nitrile (≥0.12 mm)EN 374 / ASTM D6978Nitrile provides superior chemical resistance against piperidine derivatives compared to latex. Double-gloving creates a fail-safe barrier against micro-tears[4].
Respiratory Protection N95 or P100 Particulate RespiratorNIOSH 42 CFR 84Filters out ≥99.9% of airborne particles >0.3 µm, neutralizing the risk of inhaling aerosolized API dust during handling[3].
Eye Protection Anti-fog Safety Goggles (Side Shields)ANSI Z87.1Prevents ocular exposure to micro-dust and solvent splashes during reconstitution[4].
Body Protection Disposable Tyvek® Lab CoatOSHA 29 CFR 1910.132Prevents particulate accumulation on woven fabrics, eliminating secondary exposure outside the containment zone.

Self-Validating Operational Methodologies

Trust in laboratory safety comes from protocols that validate themselves in real-time. Do not proceed to the next step unless the current step's validation condition is met.

Protocol A: PPE Donning and Integrity Validation
  • Glove Integrity Check: Before donning, trap air inside the inner nitrile glove and roll the cuff to inflate the fingers.

    • Self-Validation: If the glove maintains pressure without deflating, the barrier is intact. Don the glove, followed by the outer layer.

  • Respirator Seal Check: Don the N95/P100 respirator. Cup both hands over the mask and inhale sharply. Next, exhale forcefully.

    • Self-Validation: The mask must collapse slightly on inhalation, and no air should escape around the perimeter on exhalation. If air leaks, readjust the nosepiece and straps[3].

  • Gowning: Don the disposable lab coat. Ensure the cuffs of the outer gloves overlap the sleeves of the lab coat.

    • Self-Validation: Visual inspection confirms zero exposed skin at the wrists.

Protocol B: Handling and Weighing (Operational Plan)
  • Containment: Perform all spatial transfers inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing hood equipped with HEPA filtration[3].

  • Anti-Static Preparation: Use anti-static weigh boats and grounded spatulas.

    • Causality: Static electricity repels fine powders, causing the 1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide to scatter and aerosolize. Grounding eliminates this electrostatic repulsion.

  • Transfer and Seal: Tare the vessel, carefully transfer the required mass, and hermetically seal the primary container before removing it from the hood.

  • Decontamination: Wipe down the exterior of the sealed weigh vessel with a lint-free wipe dampened with 70% Isopropanol.

    • Self-Validation: A visual inspection of the wipe should show no white powder residue, confirming the exterior is safe for transport.

Protocol C: Spill Response and Hazardous Disposal
  • Immediate Containment: If a spill occurs outside the hood, immediately step back to allow aerosols to settle. Do not attempt to dry-sweep the powder.

    • Causality: Dry sweeping introduces kinetic energy that forcefully aerosolizes the active pharmaceutical ingredient (API), drastically increasing inhalation risk[3][4].

  • Wet-Wiping Technique: Gently cover the spilled powder with absorbent pads dampened with a water/ethanol mixture. Allow the solvent to bind and dissolve the compound.

  • Collection: Carefully fold the pads inward, trapping the chemical, and place them into a designated, clearly labeled hazardous waste bag.

  • Surface Decontamination: Wash the spill area with a high-pH laboratory detergent, followed by a distilled water rinse.

    • Self-Validation: The surface must feel completely smooth and free of any slippery or powdery residue.

Operational Workflow Visualization

PPE_Workflow N1 Pre-Operation: Risk Assessment N2 Don PPE: Gloves, Respirator, Goggles N1->N2 N3 Operation: Handling & Weighing N2->N3 N4 Spill Occurred? N3->N4 N5 Spill Response: Containment & Cleanup N4->N5 YES N6 Standard Disposal: Sealed Waste Containers N4->N6 NO N5->N6 N7 Post-Operation: Doffing & Decontamination N6->N7

Operational and spill response workflow for handling the piperidine-3-carboxamide derivative.

References

  • Axios Research. "Trelagliptin Related Products and Impurities." Axios Research Catalog. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910.132." United States Department of Labor. URL:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Respirator Selection Logic." Centers for Disease Control and Prevention. URL:[Link]

  • Hout, Sam A. "Manufacturing of Quality Oral Drug Products: Processing and Safe Handling of Active Pharmaceutical Ingredients." Taylor & Francis Group, 2022. URL:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.